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Foundational

An Inquiry into the Pharmacological Potential of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine: A Technical Perspective for Researchers

Abstract: This technical guide addresses the current state of knowledge regarding the mechanism of action for the compound N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. A comprehensive review of available scientific...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide addresses the current state of knowledge regarding the mechanism of action for the compound N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. A comprehensive review of available scientific literature reveals a notable absence of direct studies on this specific molecule. Consequently, this document will provide a detailed analysis of its core structural components—the N-alkyl-4-aminopiperidine scaffold and the tetrahydrofuran moiety—to offer a scientifically grounded framework for potential research and hypothesis generation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.

Introduction and Current Knowledge Gap

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (CAS No. 1439823-16-1 for the dihydrochloride salt) is a synthetic compound whose pharmacological properties have not been characterized in publicly available scientific literature.[1] A thorough investigation reveals no published data on its receptor binding profile, functional activity, or in vivo effects. Therefore, a definitive guide on its mechanism of action cannot be constructed at this time.

However, the chemical architecture of the molecule provides valuable clues for predicting its potential biological targets. The structure can be deconstructed into two key pharmacophores: the N-ethyl-piperidin-4-amine core and the tetrahydrofuran substituent. By examining the established pharmacology of compounds containing these motifs, we can formulate logical hypotheses to guide future research.

Deconstruction of the Core Scaffold: The N-Alkyl-4-Aminopiperidine Moiety

The N-alkyl-4-aminopiperidine scaffold is a well-established and versatile building block in medicinal chemistry.[2] Its structural features, particularly the basic nitrogen atom within the piperidine ring and the flexible side chain, allow for interactions with a diverse range of biological targets.[2] Analysis of existing literature indicates that this core is frequently utilized in the development of ligands for several important protein families.

Potential as a Sigma-1 (σ1) Receptor Ligand

Derivatives of the N-alkyl-4-aminopiperidine scaffold have demonstrated significant affinity and selectivity for the σ1 receptor, a unique molecular chaperone located in the endoplasmic reticulum.[2] Modulation of the σ1 receptor is a promising therapeutic strategy for a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and psychiatric conditions.[2] The ethyl-piperidin-4-amine core of the topic compound could potentially be elaborated to engage with key residues within the σ1 receptor binding site.[2]

Exploration as a Protein Kinase B (Akt) Inhibitor

The piperidin-4-yl moiety has been successfully integrated into potent and selective inhibitors of Protein Kinase B (Akt).[2] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in various forms of cancer.[2] This makes Akt a compelling target for oncological drug discovery. The aminomethyl side chain of related scaffolds can be functionalized to interact with the hinge region or other allosteric pockets of the kinase domain.[2]

Dopamine Transporter (DAT) Ligand Potential

Analogues of 4-aminopiperidine have been investigated as ligands for the dopamine transporter (DAT).[2] The N-ethyl group and the aminomethyl linker are features that can be modified to fine-tune the affinity and selectivity for DAT over other monoamine transporters.

The Role of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a common motif found in numerous natural products and synthetic drugs.[3] While not imparting a specific mechanism of action on its own, its presence can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the oxygen atom in the THF ring can act as a hydrogen bond acceptor, potentially anchoring the ligand to a specific site on a target protein. For instance, tetrahydrofuran-based compounds have been synthesized and characterized as histamine receptor ligands.[4]

Proposed Experimental Workflow for Mechanistic Elucidation

To definitively determine the mechanism of action of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a systematic experimental approach is required. The following protocols outline the foundational assays for characterizing a novel compound.

Radioligand Binding Assay to Determine Target Affinity

This protocol describes a standard method to assess the binding affinity of the compound for a specific receptor, for example, the human σ1 receptor.

Objective: To determine the inhibitory constant (Ki) of the test compound for the σ1 receptor.

Materials:

  • HEK293 cell membranes expressing the human σ1 receptor.

  • -pentazocine (radioligand).

  • Test compound (N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine).

  • Haloperidol (positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, positive control, or vehicle.

  • Add the radioligand at a concentration near its dissociation constant (Kd).

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold binding buffer.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Membranes, Buffers) incubation Incubate with Radioligand reagents->incubation compound Serial Dilution of Test Compound compound->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting ic50 Calculate IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Accumulation Assay

This protocol determines if the compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.

Objective: To measure the effect of the test compound on cAMP levels in cells expressing a target GPCR.

Materials:

  • CHO-K1 cells expressing the target GPCR.

  • Forskolin (adenylyl cyclase activator).

  • Isoproterenol (beta-adrenergic agonist, positive control).

  • Propranolol (beta-adrenergic antagonist, positive control).

  • Test compound.

  • cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • For agonist mode: Add serial dilutions of the test compound or positive control to the cells and incubate.

  • For antagonist mode: Add serial dilutions of the test compound, followed by a fixed concentration of an agonist (e.g., forskolin or a known receptor agonist).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using the assay kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

cAMP_Assay_Workflow cluster_modes Assay Modes start Seed Cells in 96-well Plate agonist Agonist Mode: Add Test Compound start->agonist antagonist Antagonist Mode: Add Test Compound + Agonist start->antagonist incubation Incubate at 37°C agonist->incubation antagonist->incubation lysis Lyse Cells incubation->lysis detection Measure cAMP Levels lysis->detection analysis Generate Dose-Response Curves (EC50 / IC50) detection->analysis

Caption: Workflow for a cAMP accumulation functional assay.

Conclusion and Future Directions

While the mechanism of action for N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine remains uncharacterized, its structural components suggest several plausible avenues for investigation. Based on the well-documented pharmacology of the N-alkyl-4-aminopiperidine scaffold, initial screening efforts should prioritize targets within the GPCR family, particularly sigma-1, dopamine, and serotonin receptors, as well as protein kinases such as Akt. The systematic application of the experimental workflows described herein will be crucial in elucidating the pharmacological profile of this compound and determining its potential for further therapeutic development.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. Benchchem.
  • BuyersGuideChem. N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride. BuyersGuideChem.
  • Wenzel, J., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PMC.
  • Raj, A. A., et al. (2021).
  • Guisan, M. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. MDPI.
  • Benchchem. Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Benchchem.
  • Stark, H. (2012). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Google Patents. (2016). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Lewis, D. L., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3127-3132.
  • ResearchGate. (2018). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives.
  • Cocco, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC.
  • Rowley, M., et al. (1996). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry, 39(10), 1943-1945.
  • Amato, G., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)

Sources

Exploratory

Retrosynthetic Analysis and Methodological Workflows for Substituted N-Alkyl-Piperidin-4-Amines

Executive Summary Substituted N-alkyl-piperidin-4-amines represent a privileged class of pharmacophores in medicinal chemistry. Their high sp³ character, tunable basicity, and predictable 3D conformation make them ideal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted N-alkyl-piperidin-4-amines represent a privileged class of pharmacophores in medicinal chemistry. Their high sp³ character, tunable basicity, and predictable 3D conformation make them ideal scaffolds for targeting G-protein coupled receptors (GPCRs), kinases, and proteases. This technical guide provides a rigorous retrosynthetic analysis of this scaffold, detailing the mechanistic causality behind key transformations, and establishing self-validating experimental protocols for their synthesis.

Pharmacological Context & Structural Significance

The piperidine ring is ubiquitous in FDA-approved drugs, including1[1], 2[2], and 3[3]. Unlike flat aromatic rings, the '3D shape' of piperidines allows for the precise spatial arrangement of substituents, engineering additional protein-ligand interactions not accessible to planar systems[4].

The N-alkyl-piperidin-4-amine core possesses two distinct basic centers: the endocyclic piperidine nitrogen (N1) and the exocyclic amine (C4). Modulating the substituents at these positions alters the pKa, lipophilicity (LogP), and metabolic stability of the molecule, directly impacting its pharmacokinetic profile.

Retrosynthetic Disconnections

The construction of substituted N-alkyl-piperidin-4-amines can be approached through three primary retrosynthetic pathways, dictated by the availability of starting materials and the desired substitution pattern.

  • Pathway A: C4-N Bond Formation (Late-Stage Amination) The most convergent approach involves the reductive amination of an N-alkyl-piperidin-4-one with a primary or secondary amine[5]. This allows for late-stage diversification at the C4 position.

  • Pathway B: N1-Alkyl Bond Formation (Late-Stage Alkylation) Starting from a commercially available N-Boc-piperidin-4-amine, the C4 amine is functionalized, followed by Boc deprotection and subsequent N-alkylation or reductive amination at the N1 position.

  • Pathway C: De Novo Ring Construction For highly substituted piperidines (e.g., fentanyl analogs or 2,6-disubstituted derivatives) where the piperidin-4-one is not commercially available, a de novo synthesis via an aza-Michael addition followed by a Dieckmann condensation is required[6].

Retrosynthesis Target N-alkyl-piperidin-4-amine PathA Pathway A: C4-N Bond Formation Target->PathA Reductive Amination PathB Pathway B: N1-Alkyl Bond Formation Target->PathB Alkylation / Amination PathC Pathway C: De Novo Ring Synthesis Target->PathC Aza-Michael / Dieckmann PreA N-alkyl-piperidin-4-one + Amine PathA->PreA PreB Piperidin-4-amine + Alkyl Halide PathB->PreB PreC Acyclic Precursors (e.g., Diesters) PathC->PreC

Primary retrosynthetic disconnections for N-alkyl-piperidin-4-amines.

Mechanistic Causality: The Reductive Amination Paradigm

The cornerstone of synthesizing N-alkyl-piperidin-4-amines is the reductive amination of piperidin-4-ones. The seminal work by 7 established sodium triacetoxyborohydride (NaBH(OAc)₃) as the optimal reducing agent for this transformation[7].

Causality of Reagent Selection: The choice of NaBH(OAc)₃ over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) is rooted in its electronic properties. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride anion. Consequently, NaBH(OAc)₃ is unreactive toward most aliphatic ketones (like piperidin-4-one) but readily reduces the highly electrophilic iminium ion intermediate[8]. This prevents the premature reduction of the ketone to a piperidin-4-ol byproduct.

Solvent and Catalysis Dynamics: Reactions are optimally performed in 1,2-dichloroethane (DCE) rather than tetrahydrofuran (THF) due to the enhanced solubility of the polar intermediates and faster reaction kinetics[7]. The addition of a stoichiometric amount of acetic acid (AcOH) serves a dual purpose: it catalyzes the dehydration of the hemiaminal to the iminium ion and buffers the system, which is particularly critical when using weakly basic anilines[8][9].

Mechanism Ketone Piperidin-4-one Hemiaminal Hemiaminal Ketone->Hemiaminal + Amine Amine Primary Amine Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium H+ (AcOH) - H2O Product Piperidin-4-amine Iminium->Product NaBH(OAc)3 Selective Reduction

Mechanism of selective reductive amination using NaBH(OAc)3.

Quantitative Data: Reducing Agent Comparison

To justify the selection of reducing agents in protocol design, the following table summarizes the physicochemical and operational parameters of common hydride sources used in reductive amination.

Reducing AgentSelectivity (Iminium vs Ketone)Toxicity ProfileOptimal pH RangeTypical Yield (Piperidines)Byproducts / Risks
NaBH(OAc)₃ ExcellentLow4.0 - 5.085 - 95%Acetic acid (easily washed)
NaBH₃CN GoodHigh (Generates HCN)5.0 - 6.070 - 85%Toxic cyanide waste
NaBH₄ Poor (Reduces ketones)Moderate> 7.0< 50% (Direct)High piperidin-4-ol formation
Borane-Pyridine ModerateModerate3.0 - 5.060 - 80%Pyridine contamination

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in validation steps to ensure scientific integrity and reproducibility.

Protocol A: Direct Reductive Amination of N-Alkyl-Piperidin-4-one

Objective: Synthesize a C4-substituted N-alkyl-piperidin-4-amine.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-alkyl-piperidin-4-one (1.0 equiv) and the primary/secondary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Activation: Add glacial acetic acid (1.0 equiv) dropwise. Stir the mixture at room temperature for 30-60 minutes to allow for complete iminium ion formation.

    • Validation Step: Extract a 10 µL aliquot, quench with NaHCO₃, and analyze via LC-MS. The mass of the iminium ion (or corresponding enamine) should be the dominant peak.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm.

  • Monitoring: Stir at room temperature for 4-12 hours. Monitor the disappearance of the ketone via TLC (Stain: 2,4-DNP for ketones, Ninhydrin for amines).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH with 1% Et₃N to prevent streaking of the basic amine).

Protocol B: De Novo Synthesis of the Piperidine Core (Aza-Michael / Dieckmann)

Objective: Construct the N-alkyl-piperidin-4-one core from acyclic precursors[6].

  • Aza-Michael Addition: React an alkylamine (1.0 equiv) with methyl acrylate (2.1 equiv) in methanol at reflux for 24 hours to form the tertiary bis-ester.

  • Dieckmann Condensation: Dissolve the bis-ester in anhydrous THF. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) at 0 °C. Reflux for 12 hours to form the cyclized β-keto ester.

    • Validation Step: The formation of the enolate can be observed as a distinct color change (often yellow/orange).

  • Decarboxylation: Reflux the intermediate in 6N HCl for 8 hours to achieve ester hydrolysis and subsequent decarboxylation, yielding the N-alkyl-piperidin-4-one hydrochloride salt.

Stereochemical Considerations in Substituted Piperidines

When the piperidine ring contains existing substituents (e.g., a 3-methyl or 2,6-diaryl group), the reductive amination at C4 becomes diastereoselective[9]. The approach of the hydride from NaBH(OAc)₃ to the iminium carbon is governed by steric hindrance. Axial attack of the hydride is generally favored, as equatorial attack suffers from torsional strain and steric clash with adjacent axial protons. Consequently, the incoming hydride occupies the axial position, pushing the newly formed amine group into the thermodynamically more stable equatorial position. This predictable stereocontrol is vital for designing ligands that must fit precisely into rigid receptor pockets.

References

  • Life Chemicals. "Boost your Medicinal Chemistry Research with C-substituted Piperidines." Life Chemicals. URL: 4

  • Bender, A. M., et al. "Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands." PMC. URL: 2

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." PubMed / NIH. URL: 7

  • Ehara, T., et al. "Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors." PMC. URL: 1

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1." ACS Publications. URL: 8

  • "Reductive Amination of 2, 6-Diarylpiperidin-4-ones." ResearchGate. URL: 9

  • "Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives." PMC. URL: 3

  • "A developed method for synthesis of fentanyl (2010)." SciSpace. URL: 6

  • "Synthesis of N-Substituted piperidines from piperidone." ResearchGate. URL: 5

Sources

Foundational

Pharmacological Interrogation of Piperidine-Tetrahydrofuran (THF) Hybrids: A Comprehensive Screening Guide

Executive Rationale & Structural Significance The fusion of piperidine and tetrahydrofuran (THF) rings represents a highly versatile pharmacophoric hybrid in modern drug discovery. As a Senior Application Scientist, I ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Structural Significance

The fusion of piperidine and tetrahydrofuran (THF) rings represents a highly versatile pharmacophoric hybrid in modern drug discovery. As a Senior Application Scientist, I approach the biological screening of these molecules not just as a procedural task, but as an interrogation of their structural causality.

Piperidine is a ubiquitous nitrogen-containing heterocycle that provides a protonatable basic center. This nitrogen atom possesses a lone pair of electrons, making it an ideal coordination site for transition metals and a strong hydrogen-bond donor/acceptor in biological systems 1[1]. Conversely, the THF moiety acts as a flexible, oxygen-rich hydrogen-bond acceptor that finely tunes the molecule's lipophilicity and spatial geometry. When coupled, the resulting piperidine-THF hybrid exhibits dual biological activities, often acting as an inhibitor for complex protein-protein interactions (PPIs) such as the Bcl-XL/BH3 axis, or targeting specific kinase pathways in oncology 2[2].

Understanding this causality is critical: we do not screen these hybrids blindly. We screen them because the spatial orientation of the THF oxygen and piperidine nitrogen allows them to competitively bind to the hydrophobic grooves of target proteins, disrupting critical survival pathways.

Quantitative Biological Activity Profile

Before initiating a screening campaign, it is critical to benchmark expected outcomes against established empirical data. The table below synthesizes the quantitative biological activities of recent piperidine-based hybrids to establish baseline expectations for your screening cascade.

Compound ClassBiological Target / AssayCell Line / PathogenKey Metric (IC50 / MIC / % Inhibition)Reference Context
Piperidine-AcylsulfonamideBcl-XL (PPI Inhibition)N/A (In Vitro)>60% Inhibition at 100 µMKinetic TGS Screening[2]
Substituted PiperidineCytotoxicity (MTT Assay)A549 Lung CancerIC50 = 32.43 µMAnticancer Evaluation[3]
Piperidine Derivative (PM1-6)CytotoxicityMCF7 & Melanoma~50-52% InhibitionPharmacological Screening[4]
Piperidine Derivative (Cpd 6)Antimicrobial (Agar Diffusion)B. subtilus, E. coliMIC = 0.75 - 1.5 mg/mLAntimicrobial Evaluation[5]
Piperidine-BenzoxazoleHsp70 / Hsp90 BindingDU145 / 22Rv1High binding affinity (Kd)Prostate Cancer Targeting[6]

Screening Workflows & Mechanistic Pathways

To systematically evaluate piperidine-THF hybrids, a dual-pronged approach is required: Target-Based Screening (to establish direct binding kinetics) and Phenotypic Screening (to evaluate cellular efficacy, penetrance, and toxicity).

HTS_Workflow Start Compound Library (Piperidine-THF Hybrids) Target Target-Based Screening (e.g., Kinase/PPI) Start->Target Phenotypic Phenotypic Screening (Cytotoxicity/Antimicrobial) Start->Phenotypic Hit Hit Identification (IC50 < 10 µM) Target->Hit Phenotypic->Hit Lead Lead Optimization & ADME Profiling Hit->Lead

Caption: High-throughput screening workflow for piperidine-THF hybrids.

When these hybrids successfully engage their target (e.g., Bcl-XL or Hsp70), they disrupt anti-apoptotic signaling. The mechanistic causality here is driven by the displacement of native survival proteins, triggering programmed cell death in malignant cells.

MOA Hybrid Piperidine-THF Hybrid Target Target Protein (e.g., Bcl-XL / Hsp70) Hybrid->Target Binds Complex Inhibited Complex Target->Complex Inhibition Survival Cell Survival Target->Survival Uninhibited Apoptosis Apoptosis Induction (Cancer Cells) Complex->Apoptosis Triggers

Caption: Mechanistic pathway of target inhibition by piperidine-THF hybrids.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include intrinsic quality control measures to prevent false positives—a common artifact in heterocyclic screening due to aggregation or autofluorescence.

Protocol 1: Target-Based Screening via Fluorescence Polarization (FP)

Causality & Rationale: Fluorescence Polarization (FP) is highly sensitive to changes in molecular volume. When a small fluorescent probe (e.g., a labeled BH3 peptide) binds to a large target protein (Bcl-XL), its rotational freedom decreases, causing polarization to increase. A successful piperidine-THF hybrid will competitively displace the probe, restoring its rapid rotation and lowering the polarization signal 7[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (20 mM HEPES pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100). Crucial Step: The inclusion of Triton X-100 is mandatory to prevent non-specific compound aggregation, which causes promiscuous inhibition and false positives.

  • Tracer & Protein Optimization: Dilute recombinant Bcl-XL protein to a final concentration of 2 µM and the FITC-labeled Bim BH3 peptide to 20 nM.

  • Compound Plating: Dispense the piperidine-THF hybrids into a 384-well black, flat-bottom microplate. Utilize a concentration gradient (0.1 µM to 100 µM) maintaining a strict 1% DMSO final concentration.

  • Incubation: Add the protein-peptide complex to the compounds. Incubate at 37 °C for 6 hours to allow for kinetic equilibration, simulating the prolonged conditions often used in sulfo-click kinetic target-guided synthesis[7].

  • Self-Validation (Controls):

    • Positive Control: ABT-737 (a known Bcl-XL inhibitor) to validate assay sensitivity.

    • Negative Control: 1% DMSO vehicle.

    • Quality Metric: Calculate the Z'-factor. A Z' > 0.5 validates the assay as robust and ready for high-throughput screening.

  • Data Acquisition: Read the plate on a multi-mode microplate reader using excitation at 485 nm and emission at 535 nm (measuring both parallel and perpendicular intensities). Calculate the IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Phenotypic Cytotoxicity Screening (MTT Assay)

Causality & Rationale: While FP proves isolated target binding, the MTT assay validates cellular penetrance and physiological efficacy. Piperidine derivatives have shown high cytotoxicity against A549 lung cancer cells and MCF7 breast cancer cells3[3], 4[4]. The MTT assay measures mitochondrial metabolic activity, acting as a direct proxy for cell viability.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture A549 lung cancer cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed the cells at a density of 5×103 cells/well in a 96-well clear-bottom tissue culture plate. Incubate for 24 hours at 37 °C in 5% CO2 to allow for proper adherence.

  • Compound Treatment: Dissolve the piperidine-THF hybrids in DMSO (ensure final well concentration is < 0.5% to avoid solvent-induced toxicity). Treat the cells with a concentration gradient ranging from 6.25 µM to 100 µM[3].

  • Incubation: Incubate the treated cells for 48 hours to allow sufficient time for the induction of apoptosis.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanistic note: Only viable cells with active mitochondrial succinate dehydrogenase will convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes to ensure complete solubilization.

  • Self-Validation (Controls):

    • Positive Control: Ascorbic acid or a standard chemotherapeutic (e.g., Doxorubicin) to benchmark the upper limit of cytotoxicity[3].

    • Blank: Media + MTT without cells (used for background subtraction).

  • Data Acquisition: Measure the absorbance at 570 nm. Calculate the cell viability percentage relative to the vehicle control to determine the IC50.

References

  • Title : Effective potential studies for some new hybrid molecules for their activity against prostate cancer Source : Ars Pharmaceutica (isciii.es) URL : [Link]

  • Title : Screening of Protein-Protein Interaction Modulators via Sulfo-Click Kinetic Target-Guided Synthesis Source : NIH / ACS Chemical Biology URL : [Link]

  • Title : Pharmacological screening of synthetic piperidine derivatives Source : DUT Open Scholar URL : [Link]

  • Title : Antimicrobial and antioxidant activities of piperidine derivatives Source : Academic Journals URL :[Link]

  • Title : Screening of Protein–Protein Interaction Modulators via Sulfo-Click Kinetic Target-Guided Synthesis Source : ACS Publications URL :[Link]

  • Title : Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation Source : Northwestern Medical Journal URL : [Link]

Sources

Exploratory

An In-depth Technical Guide to the N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine Scaffold

A Senior Application Scientist's Perspective on a Versatile Chemical Core for Drug Discovery This guide provides a comprehensive technical overview of the N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine scaffold, a pro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Versatile Chemical Core for Drug Discovery

This guide provides a comprehensive technical overview of the N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine scaffold, a promising heterocyclic core for the development of novel therapeutics. We will delve into its synthesis, physicochemical properties, and potential applications, offering insights grounded in established chemical principles and field-proven methodologies. The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals, and its combination with a tetrahydrofuran ring offers a unique three-dimensional structure with desirable properties for drug design.[1]

Introduction to the Scaffold: A Strategic Fusion of Privileged Structures

The N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine scaffold integrates two key structural motifs highly valued in medicinal chemistry: the piperidine ring and the tetrahydrofuran moiety. The piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its favorable pharmacokinetic profile and its ability to serve as a versatile scaffold for creating diverse chemical libraries.[1][2] The tetrahydrofuran ring, a polar cyclic ether, can act as a hydrogen bond acceptor and introduce conformational rigidity, which can be advantageous for target binding and selectivity.

The specific combination in N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, with the ethyl group on the exocyclic amine, presents a unique scaffold with potential for fine-tuning its properties for various biological targets. The tertiary amine created by this substitution can influence the compound's basicity, lipophilicity, and metabolic stability, all critical parameters in drug development.

Physicochemical Properties and Structural Attributes

While extensive experimental data for N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is not widely published, we can infer its key properties based on its structure and data from analogous compounds. The dihydrochloride salt of this compound is identified by the CAS number 1439823-16-1.[3]

A closely related analog, N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (CAS No. 1257293-66-5), provides valuable comparative data.[4]

PropertyPredicted/Inferred Value for N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amineReference Data: N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine[4]
Molecular Formula C11H22N2OC10H20N2O
Molecular Weight 198.31 g/mol 184.28 g/mol
Topological Polar Surface Area (TPSA) ~24.5 Ų24.5 Ų
LogP ~0.9-1.20.4591
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33
Rotatable Bonds 32

The ethyl group in the target scaffold is expected to slightly increase the molecular weight and lipophilicity (LogP) compared to its methyl counterpart. The core structure retains a hydrogen bond donor (the piperidine ring nitrogen, if not protonated) and three hydrogen bond acceptors (the piperidine nitrogen, the exocyclic nitrogen, and the tetrahydrofuran oxygen), enabling a variety of potential interactions with biological macromolecules.

Synthesis of the Scaffold: A Reductive Amination Approach

The most logical and efficient synthetic route to N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is through reductive amination. This robust and widely used reaction in medicinal chemistry involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine.[5][6][7]

The proposed synthesis involves the reaction of 1-ethylpiperidin-4-amine with tetrahydrofuran-3-one.

Proposed Synthetic Scheme

Synthetic_Scheme reactant1 1-Ethylpiperidin-4-amine plus + reactant1->plus reactant2 Tetrahydrofuran-3-one conditions NaBH(OAc)₃ DCE or THF, rt plus->reactant2 product N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine conditions->product

Caption: Proposed synthesis of the target scaffold via reductive amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent well-suited for this type of transformation.[5][8][9][10]

Materials and Reagents:

  • 1-Ethylpiperidin-4-amine

  • Tetrahydrofuran-3-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-ethylpiperidin-4-amine (1.0 equivalent).

  • Solvent Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

  • Addition of Carbonyl: Add tetrahydrofuran-3-one (1.1 equivalents) to the stirred solution at room temperature.

  • Imine/Enaamine Formation: Stir the mixture for 20-30 minutes at room temperature to facilitate the formation of the imine or enamine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-18 hours).

  • Work-up:

    • Once the reaction is complete, quench by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of methanol in dichloromethane, possibly with a small amount of triethylamine (e.g., 0.5%) to prevent tailing of the basic amine product on the silica gel.[5]

  • Characterization: Confirm the identity and purity of the final product, N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues in Reductive Amination

Troubleshooting_Reductive_Amination start Low Yield or Incomplete Reaction? check_imine Check Imine/Enamine Formation (TLC, NMR) start->check_imine check_reductant Check Reducing Agent Activity start->check_reductant side_products Side Products Observed? start->side_products add_acid Add Catalytic Acetic Acid (0.1-1.0 equiv.) check_imine->add_acid If formation is slow use_dehydrating Use Dehydrating Agent (e.g., Molecular Sieves) check_imine->use_dehydrating If water is an issue use_fresh Use Fresh NaBH(OAc)₃ check_reductant->use_fresh over_alkylation Over-alkylation? side_products->over_alkylation stepwise_procedure Consider Stepwise Procedure: 1. Imine Formation 2. Reduction with NaBH₄ over_alkylation->stepwise_procedure

Caption: A decision tree for troubleshooting common reductive amination issues.

Potential Applications and Derivatization Strategies

The N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine scaffold is a versatile starting point for creating a diverse range of molecules with potential therapeutic applications. The presence of the piperidine ring nitrogen allows for further functionalization, opening up avenues for exploring structure-activity relationships (SAR).

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in drugs targeting CNS receptors.[11] Modifications to the scaffold could yield ligands for G-protein coupled receptors (GPCRs) or ion channels.

  • Oncology: Numerous piperidine-containing compounds have been investigated as anticancer agents.[12][13] The scaffold could be incorporated into molecules designed to inhibit protein kinases or other targets implicated in cancer.

  • Infectious Diseases: The structural features of this scaffold may be amenable to the development of novel antibacterial or antifungal agents.[9][14]

Derivatization Strategies:

  • N-Alkylation/N-Arylation of the Piperidine Ring: The secondary amine within the piperidine ring is a prime site for introducing a wide variety of substituents through reactions such as reductive amination, acylation, or arylation. This allows for modulation of the compound's physicochemical properties and biological activity.

  • Modification of the Ethyl Group: While the ethyl group is a defining feature, it can be replaced with other alkyl or aryl groups to explore SAR.

  • Substitution on the Tetrahydrofuran Ring: Although more synthetically challenging, modifications to the tetrahydrofuran ring could provide another layer of structural diversity.

Analytical and Characterization Methods

Thorough characterization of the synthesized scaffold is crucial for ensuring its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule. The spectra will provide information on the number and types of protons and carbons, as well as their connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition. LC-MS is also invaluable for monitoring reaction progress and assessing purity.

  • Chromatography: TLC and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final compound and can be used to monitor the progress of purification.

Conclusion

The N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine scaffold represents a promising and versatile building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through robust and well-established reductive amination protocols. The combination of the privileged piperidine and tetrahydrofuran motifs provides a unique three-dimensional structure with tunable physicochemical properties. This guide has provided a comprehensive technical overview, including a detailed synthetic protocol and insights into its potential applications, to empower researchers in their efforts to develop novel and effective therapeutic agents based on this intriguing chemical core.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine.
  • BuyersGuideChem. (2026). N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride.
  • ChemScene. (n.d.). N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.
  • BenchChem. (2025). "chemical properties of Ethyl-piperidin-4-ylmethyl-amine".
  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • Kropp, B., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • Antipin, R., et al. (n.d.).
  • Clemente, F., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
  • Ali, T. E. S., et al. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines.
  • ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)
  • MDPI. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • BenchChem. (2025). The Discovery and History of Ethyl-piperidin-4-ylmethyl-amine: A Technical Whitepaper.

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Foundational

Discovery of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine derivatives

An In-Depth Technical Guide to the Discovery of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine Derivatives as Novel CCR2 Antagonists Abstract The C-C chemokine receptor type 2 (CCR2) and its primary ligand, CCL2 (mono...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine Derivatives as Novel CCR2 Antagonists

Abstract

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, CCL2 (monocyte chemoattractant protein-1), represent a critical axis in the orchestration of monocytic and macrophagic inflammation. This pathway is deeply implicated in the pathophysiology of numerous inflammatory and metabolic diseases, most notably diabetic nephropathy.[1] This guide provides a comprehensive technical overview of the discovery and preclinical development of a novel class of small molecule CCR2 antagonists: N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine derivatives. From the strategic rationale for scaffold selection to detailed synthetic protocols, structure-activity relationship (SAR) studies, and methodologies for pharmacological evaluation, this document serves as a resource for researchers and professionals in medicinal chemistry and drug development. We will explore the causality behind experimental design, grounded in authoritative literature, and present a self-validating framework for the identification of potent and selective clinical candidates.

The Therapeutic Rationale: Targeting the CCL2/CCR2 Axis

The progression of many chronic diseases is underpinned by a persistent, low-grade inflammatory response. In conditions such as diabetic nephropathy, the recruitment of monocytes from circulation into tissues like the kidney glomerulus is a pivotal event.[1] This migration is predominantly mediated by the interaction of CCL2 with CCR2, which is highly expressed on the surface of monocytes.[2]

Blocking this interaction is a compelling therapeutic strategy. By preventing monocyte infiltration, CCR2 antagonism aims to disrupt the downstream inflammatory cascade that leads to tissue damage and fibrosis.[1][3] This hypothesis has driven extensive research and has been validated by the clinical investigation of CCR2 inhibitors like CCX140-B, which demonstrated renoprotective effects in patients with type 2 diabetes and nephropathy.[3][4][5]

cluster_0 Pathophysiological Cascade in Diabetic Nephropathy cluster_1 Therapeutic Intervention Hyperglycemia Hyperglycemia CCL2_Upregulation CCL2 Upregulation in Kidney Hyperglycemia->CCL2_Upregulation Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->CCL2_Upregulation Monocyte_Recruitment Monocyte Recruitment via CCR2 CCL2_Upregulation->Monocyte_Recruitment Macrophage_Differentiation Differentiation into Pro-inflammatory Macrophages Monocyte_Recruitment->Macrophage_Differentiation Blockade Blockade of CCL2-CCR2 Binding Tissue_Damage Tissue Damage & Fibrosis Macrophage_Differentiation->Tissue_Damage CCR2_Antagonist N-ethyl-N-(tetrahydrofuran-3-yl) piperidin-4-amine Derivative CCR2_Antagonist->Blockade

Caption: The CCL2/CCR2 signaling axis and the point of therapeutic intervention.

Scaffold Selection and Synthesis Strategy

The piperidine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical properties and providing a versatile three-dimensional framework for interacting with biological targets.[6][7] Numerous potent CCR2 antagonists incorporate a substituted piperidine core, establishing it as a validated starting point for novel drug design.[8][9][10] Our focus on the N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine scaffold is driven by the hypothesis that the tetrahydrofuran (THF) moiety can serve as a key hydrogen bond acceptor, while the N-ethyl group provides a balance of potency and metabolic stability.

General Synthetic Workflow

The synthesis of the target derivatives is achieved through a convergent route, centering on the key step of reductive amination. This strategy allows for late-stage diversification, enabling the efficient generation of an analog library for SAR studies.

G A 1. N-Boc-piperidin-4-one I1 Intermediate A: N-Boc-N-(tetrahydrofuran-3-yl) piperidin-4-amine A->I1 Reductive Amination I B 2. Tetrahydrofuran-3-amine (or precursor) B->I1 C 3. Acetaldehyde I3 Intermediate C: N-ethyl-N-(tetrahydrofuran-3-yl) piperidin-4-amine (Core) C->I3 D 4. Aryl/Heteroaryl Moiety (R) FP Final Product: N-substituted Target Derivative D->FP I2 Intermediate B: N-(tetrahydrofuran-3-yl) piperidin-4-amine I1->I2 Boc Deprotection I2->I3 Reductive Amination II I3->FP Amide Coupling / Other (e.g., Buchwald-Hartwig)

Caption: Convergent synthetic workflow for target N-substituted piperidine derivatives.
Experimental Protocol: Synthesis of the Core Scaffold

This section details the step-by-step synthesis of the key intermediate, N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine .

Step 1: Synthesis of tert-butyl 4-((tetrahydrofuran-3-yl)amino)piperidine-1-carboxylate

  • Rationale: This initial step employs a standard reductive amination to couple the piperidone core with the THF amine. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical to prevent self-reaction and direct the chemistry to the 4-position.[11] Sodium triacetoxyborohydride is chosen as the reducing agent for its mildness and high selectivity for iminium ions over ketones.[11]

  • Materials:

    • N-Boc-4-piperidone

    • Tetrahydrofuran-3-amine hydrochloride

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Triethylamine (TEA)

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in DCE (0.2 M), add tetrahydrofuran-3-amine hydrochloride (1.1 eq) followed by triethylamine (1.2 eq) at room temperature.

    • Stir the reaction mixture for 30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any exotherm.

    • Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the title compound.

Step 2: Synthesis of N-(tetrahydrofuran-3-yl)piperidin-4-amine

  • Rationale: The Boc group is removed under acidic conditions. Trifluoroacetic acid (TFA) is effective for this transformation at room temperature, and the excess acid and solvent are easily removed by evaporation.[11]

  • Materials:

    • Product from Step 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • 1 M Sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in DCM (0.2 M).

    • Add TFA (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH >12 with 1 M NaOH solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the free base, which is often used directly in the next step.

Step 3: Synthesis of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (Core Intermediate)

  • Rationale: A second reductive amination introduces the ethyl group. Acetaldehyde is the carbonyl source. The conditions are similar to the first step, yielding the desired core scaffold.

  • Materials:

    • Product from Step 2

    • Acetaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a stirred solution of the product from Step 2 (1.0 eq) in DCE (0.2 M), add acetaldehyde (1.5 eq) at room temperature.

    • Stir for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir at room temperature for 4-6 hours.

    • Work up the reaction as described in Step 1, followed by purification to yield the core intermediate.

Structure-Activity Relationship (SAR) Exploration

With the core scaffold in hand, the next phase involves systematic modification to optimize for potency, selectivity, and pharmacokinetic properties. The piperidine nitrogen (N-1 position) is a common site for introducing diversity to interact with a key pocket of the CCR2 receptor.[10]

Caption: Key vectors for Structure-Activity Relationship (SAR) exploration.

The table below presents hypothetical data for a series of analogs, illustrating how systematic modifications can influence CCR2 binding affinity.

Compound IDN-1 Substituent (R)THF ModificationN-Alkyl GroupCCR2 Binding IC₅₀ (nM)
1a HNoneEthyl1250
1b 3-(Trifluoromethyl)benzoylNoneEthyl85
1c 6-(Trifluoromethyl)-2H-1,3-benzoxazineNoneEthyl7.2
1d 7-AzaindoleNoneEthyl15
1e 6-(Trifluoromethyl)-2H-1,3-benzoxazine4-FluoroEthyl9.8
1f 6-(Trifluoromethyl)-2H-1,3-benzoxazineNonePropyl22
1g 6-(Trifluoromethyl)-2H-1,3-benzoxazineNoneCyclopropyl18

Data is illustrative and based on SAR principles from related chemical series.[2][8]

Analysis of SAR:

  • N-1 Position: Unsubstituted piperidine (1a ) shows weak activity. Introduction of a substituted aromatic or heteroaromatic group dramatically increases potency (1b-1d ), with the benzoxazine moiety (1c ) being particularly favorable. This suggests a critical hydrophobic and/or electronic interaction in the binding pocket.[2]

  • THF Ring: Modifications to the THF ring, such as fluorination (1e ), are generally tolerated but do not significantly improve potency over the parent compound (1c ). This may be useful for modulating metabolic stability or other ADME properties.

  • N-Alkyl Group: Varying the N-ethyl group to larger (1f ) or constrained (1g ) alkyls leads to a modest decrease in potency, indicating that the ethyl group may be optimal for fitting within its specific sub-pocket.

Pharmacological Evaluation Protocol

In Vitro CCR2 Chemotaxis Assay

  • Principle: This functional assay measures the ability of a test compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient. It provides a direct measure of the compound's antagonistic activity.

  • Materials:

    • THP-1 cells (human monocytic cell line, endogenously expresses CCR2)

    • RPMI-1640 medium with 0.5% BSA

    • Human recombinant CCL2

    • Test compounds (dissolved in DMSO, serially diluted)

    • Chemotaxis microplates (e.g., 96-well with 5 µm pore size)

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Culture THP-1 cells and harvest during the logarithmic growth phase. Wash and resuspend cells in RPMI/BSA medium at a concentration of 2 x 10⁶ cells/mL.

    • Prepare serial dilutions of test compounds in the same medium. Pre-incubate the cells with the test compounds (or vehicle control) for 30 minutes at 37°C.

    • In the lower chambers of the chemotaxis plate, add medium containing CCL2 (at a pre-determined EC₈₀ concentration, e.g., 10 ng/mL) for test wells, medium alone for negative control, and medium with a high concentration of CCL2 for positive control.

    • Add the pre-incubated cell suspension (from step 2) to the upper chambers (the inserts).

    • Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, remove the inserts. Quantify the number of migrated cells in the lower chamber by adding a cell viability reagent and measuring luminescence.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Directions

The discovery of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine derivatives represents a promising advancement in the search for novel CCR2 antagonists. The synthetic route is robust and amenable to library generation, allowing for a thorough exploration of the SAR. Initial findings, guided by principles from established CCR2 inhibitor classes, indicate that potent antagonism can be achieved through strategic substitution at the piperidine N-1 position. Lead compounds, such as analog 1c , demonstrate single-digit nanomolar potency and serve as excellent candidates for further optimization and in-vivo evaluation.

The ultimate goal is the identification of a clinical candidate with a balanced profile of high potency, selectivity against other chemokine receptors, favorable pharmacokinetics (good oral bioavailability, moderate half-life), and a clean safety profile. The successful clinical development of CCR2 inhibitors for inflammatory diseases like diabetic nephropathy underscores the significant therapeutic potential of this target class.[1][3][5]

References

  • Title: Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Source: Bioorganic & Medicinal Chemistry Letters, 2008. URL: [Link][8]

  • Title: Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. Source: Journal of Medicinal Chemistry, 2007. URL: [Link][9]

  • Title: ChemoCentryx's CCR2 inhibitor Succeeds In Phase 2 Diabetic Nephropathy Trial. Source: BioSpace, 2014. URL: [Link][3]

  • Title: Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Source: Bioorganic & Medicinal Chemistry Letters, 2007. URL: [Link][10]

  • Title: ChemoCentryx Announces Positive Results in Phase II Diabetic Nephropathy Trial With CCR2 Inhibitor CCX140. Source: Fierce Biotech, 2014. URL: [Link][4]

  • Title: The effect of CCR2 inhibitor CCX140-B on residual albuminuria in patients with type 2 diabetes and nephropathy: a randomised trial. Source: The Lancet Diabetes & Endocrinology, 2015. URL: [Link][5]

  • Title: CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice. Source: American Journal of Physiology-Renal Physiology, 2013. URL: [Link][1]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: Molecules, 2023. URL: [Link][6][7]

  • Title: Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. Source: ACS Medicinal Chemistry Letters, 2010. URL: [Link][2]

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Exploratory

N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine: A Technical Guide to Its Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of diamine building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. N-ethyl-N-(t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of diamine building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (most commonly utilized as its dihydrochloride salt, CAS: 1439823-16-1)[1] has emerged as a highly versatile scaffold. As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive analysis of the molecule's structural rationale, validated synthetic methodologies, and integration into drug discovery workflows.

Physicochemical Properties & Structural Rationale

Before deploying a building block in library synthesis, understanding its physicochemical parameters is essential for predicting its behavior in biological systems and synthetic reactions.

Quantitative Data Summary

Table 1: Physicochemical Properties of CAS 1439823-16-1

PropertyValue
Chemical Name N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride
CAS Number 1439823-16-1
Molecular Formula C11H24Cl2N2O (Salt) / C11H22N2O (Free Base)
Molecular Weight 271.23 g/mol (Salt) / 198.31 g/mol (Free Base)
MDL Number MFCD24850080
Physical State White to off-white crystalline solid
Mechanistic Rationale for Scaffold Selection

From an application scientist's perspective, the architecture of this molecule is not arbitrary; it is engineered to solve specific medicinal chemistry challenges:

  • Piperidine Ring: Serves as a basic center (pKa ~9.5) that enhances aqueous solubility. The secondary amine at the 1-position acts as an ideal nucleophilic vector for SNAr reactions or Buchwald-Hartwig cross-couplings.

  • Tetrahydrofuran (THF) Moiety: Introduces a hydrogen-bond acceptor without adding excessive lipophilicity. The C3 position of the THF ring also introduces a chiral center, allowing for stereochemical exploration of target binding pockets.

  • N-Ethyl Group: Provides steric bulk that restricts the conformational flexibility of the tertiary amine, locking the molecule into a preferred binding geometry while preventing unwanted secondary amine reactivity during library synthesis.

SAR A Piperidine Ring (Basic Center) D N-Ethyl-N-(tetrahydrofuran-3-yl) piperidin-4-amine A->D Solubilization & SNAr Vector B Tetrahydrofuran Ring (H-Bond Acceptor) B->D Lipophilicity & Chiral Center C N-Ethyl Group (Steric Bulk) C->D Conformation Restriction

Structural logic of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine in drug design.

Synthetic Methodology & Experimental Protocols

The synthesis of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride is achieved via a robust, two-step sequence: reductive amination followed by acidic deprotection. The protocol below is designed as a self-validating system : physical state changes and specific mass-to-charge (m/z) transitions serve as internal checkpoints, ensuring trustworthiness without requiring immediate offline NMR analysis.

Step 1: Reductive Amination

Objective: Couple 1-Boc-piperidin-4-one with N-ethyltetrahydrofuran-3-amine. Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) because it is a milder, more selective reducing agent. It selectively reduces the transient iminium ion without over-reducing the starting ketone ()[2]. Acetic acid (AcOH) is added catalytically to accelerate iminium ion formation.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 1-Boc-piperidin-4-one (1.0 eq) and N-ethyltetrahydrofuran-3-amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.2 eq) dropwise. Stir the mixture at room temperature for 30 minutes to allow complete iminium ion formation.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq). The reaction is exothermic; maintain the internal temperature below 25°C using a water bath.

  • Validation (In-Process): Monitor via LC-MS. The reaction is self-validating when the ketone peak (m/z 200) disappears and the product mass (m/z 299 [M+H]+) dominates the chromatogram.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield tert-butyl 4-(ethyl(tetrahydrofuran-3-yl)amino)piperidine-1-carboxylate.

Step 2: Boc Deprotection

Objective: Cleave the tert-butyl carbamate to yield the free piperidine as a dihydrochloride salt. Causality of Reagents: Anhydrous 4M HCl in dioxane is utilized instead of trifluoroacetic acid (TFA) (). HCl directly precipitates the product as a highly pure dihydrochloride salt, bypassing the need for basic workup or column chromatography, which often leads to yield loss for highly polar diamines.

Step-by-Step Protocol:

  • Preparation: Dissolve the intermediate from Step 1 in a minimal amount of anhydrous DCM.

  • Cleavage: Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours. Effervescence (CO2 and isobutylene gas evolution) will be observed.

  • Validation (In-Process): A white precipitate will form as the polar dihydrochloride salt is insoluble in the DCM/dioxane mixture, providing immediate visual confirmation of deprotection.

  • Isolation: Filter the suspension through a Buchner funnel. Wash the filter cake with cold diethyl ether to remove residual dioxane and organic impurities.

  • Drying: Dry the white solid under high vacuum to afford N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride (CAS: 1439823-16-1)[1].

Synthesis S1 1-Boc-piperidin-4-one + N-ethyl-THF-3-amine S2 Iminium Ion Formation (AcOH Catalysis) S1->S2 S3 Reductive Amination (NaBH(OAc)3 in DCE) S2->S3 Selective Reduction S4 Boc-Protected Intermediate (m/z 299) S3->S4 Aqueous Workup S5 Boc Deprotection (4M HCl in Dioxane) S4->S5 Anhydrous Cleavage S6 Target Dihydrochloride Salt (CAS 1439823-16-1) S5->S6 Precipitation & Filtration

Step-by-step synthetic workflow and mechanistic logic for CAS 1439823-16-1.

Applications in Medicinal Chemistry

Once synthesized, CAS 1439823-16-1 acts as a potent nucleophile in hit-to-lead optimization. It is frequently reacted with heteroaryl halides (e.g., chloropyrimidines or fluoropyridines) via Nucleophilic Aromatic Substitution (SNAr). The presence of the N-ethyl group ensures that only the secondary piperidine nitrogen reacts, creating a highly regioselective coupling system. This scaffold is particularly prevalent in the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists, where the basic piperidine nitrogen forms critical salt bridges with aspartate or glutamate residues in the target protein's binding pocket.

References

  • BuyersGuideChem. (2026). N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride (CAS 1439823-16-1). BuyersGuideChem.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

Sources

Foundational

A Technical Guide to the Identification and Validation of Therapeutic Targets for N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a novel chemical entity whose biological targets and therapeutic potential are yet to be defin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a novel chemical entity whose biological targets and therapeutic potential are yet to be defined. This guide provides a comprehensive, methodology-driven framework for the systematic identification and validation of its molecular targets. By deconstructing the molecule's chemical motifs—a piperidine core, a tetrahydrofuran moiety, and an N-ethyl group—we hypothesize its potential interaction with several therapeutically relevant protein families, particularly G-protein coupled receptors (GPCRs) and monoamine transporters within the central nervous system. This document outlines a multi-pronged strategy, beginning with computational prediction and progressing through advanced experimental target deconvolution techniques such as affinity chromatography-mass spectrometry and Cellular Thermal Shift Assays (CETSA). Each stage is supported by detailed, field-proven protocols and the scientific rationale necessary to build a robust target validation package, transforming a novel compound into a potential therapeutic lead.

Introduction: Deconstructing the Molecule for Target Hypothesis

The compound N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine presents a unique combination of chemical scaffolds that are prevalent in numerous clinically successful drugs.[1][2] An initial analysis of its structure provides the foundational logic for a targeted, yet unbiased, discovery campaign.

  • Piperidine Core: This six-membered nitrogen-containing heterocycle is a cornerstone of medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] It is a key structural component in opioids, antipsychotics, and dopamine transporter (DAT) inhibitors.[3][4][5] Its presence suggests a high probability of interaction with CNS receptors or transporters.

  • Tetrahydrofuran (THF) Moiety: The THF ring is a versatile five-membered cyclic ether found in many natural products and FDA-approved drugs.[6][7] It can act as a hydrogen bond acceptor and its conformational flexibility allows it to fit into diverse binding pockets, contributing to both affinity and favorable pharmacokinetic properties.[6][7][8]

  • N-ethyl-amine Linker: This feature provides a basic nitrogen center, which is often crucial for interactions with acidic residues (e.g., aspartate) in receptor binding sites, a common feature in aminergic GPCRs and transporters.[9]

Based on this structural assessment, the primary hypothesis is that this compound may modulate neurotransmitter systems. Plausible target families include, but are not limited to:

  • G-Protein Coupled Receptors (GPCRs): The largest family of membrane proteins and the target of approximately one-third of all marketed drugs.[10][11] Specifically, opioid, dopamine, and serotonin receptors are strong candidates.

  • Monoamine Transporters: DAT, norepinephrine transporter (NET), and serotonin transporter (SERT) are critical regulators of neurotransmission and established targets for CNS disorders.[5]

  • Sigma Receptors: These unique proteins are implicated in neurodegenerative diseases and pain, and are known to bind various piperidine-containing ligands.[9]

The following sections detail a comprehensive workflow to systematically investigate these hypotheses and uncover novel targets.

The Target Discovery & Validation Workflow

A successful target identification campaign integrates computational, biochemical, and cell-based methods to generate and validate hypotheses.[12] This multi-faceted approach ensures that the identified targets are not only biochemically plausible but also functionally relevant in a physiological context.

Target_ID_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Deconvolution cluster_2 Phase 3: Target Validation & Function a1 Structural Analysis a2 Pharmacophore Modeling a1->a2 a3 Virtual Screening (Docking) a2->a3 b1 Affinity Chromatography- Mass Spectrometry (AC-MS) a3->b1 Hypothesis Generation b2 Cellular Thermal Shift Assay (CETSA) b1->b2 c1 Direct Binding Assays (SPR, ITC) b1->c1 Hit List b3 Activity-Based Protein Profiling (ABPP) b2->b3 b2->c1 Hit List b3->c1 Hit List c2 Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux) c1->c2 c1->c2 Confirmed Binder c3 Phenotypic & Pathway Analysis (e.g., Western Blot, RNA-seq) c2->c3 c2->c3 Functional Activity d1 Lead Optimization c3->d1 Validated Target

Caption: A multi-phase workflow for small molecule target identification and validation.

Phase 1: In Silico Prediction & Hypothesis Refinement

Computational methods provide a cost-effective first step to narrow the vast landscape of potential protein targets. By comparing the compound's structure to databases of known ligands, we can generate a preliminary, ranked list of hypotheses.[13]

  • Ligand-Based Screening: Utilize 2D and 3D similarity searches against databases like ChEMBL and PubChem. This identifies known drugs or tool compounds with similar scaffolds, providing immediate clues to their established targets.

  • Pharmacophore Modeling: Abstract the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers, basic nitrogen) to build a pharmacophore model. This model is then used to screen libraries of protein structures for complementary binding sites.

  • Structure-Based Virtual Screening (Docking): If high-resolution structures are available for hypothesized targets (e.g., dopamine D2 receptor, µ-opioid receptor), molecular docking can predict the binding pose and estimate the binding affinity of the compound. This can help prioritize which target families to pursue experimentally.

Phase 2: Experimental Target Deconvolution

This phase employs unbiased, large-scale experimental techniques to identify proteins that physically interact with the compound in a biological matrix (e.g., cell lysate or intact cells).

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a robust and widely used method to isolate binding partners from a complex protein mixture.[14][15] The compound (ligand) is immobilized on a solid support (e.g., beads), which is then used as "bait" to pull down its protein targets.

AC_MS_Workflow start Synthesize Immobilized Ligand (Compound on Beads) step1 Incubate Beads with Cell Lysate start->step1 step2 Wash Beads to Remove Non-specific Binders step1->step2 step3 Elute Bound Proteins (e.g., with free compound or denaturant) step2->step3 step4 Protein Digestion (Trypsin) step3->step4 step5 LC-MS/MS Analysis step4->step5 end Identify & Quantify Potential Target Proteins step5->end

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Protocol: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization:

    • Synthesize an analogue of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine with a suitable linker arm (e.g., a short polyethylene glycol chain ending in a carboxylic acid or primary amine). The linker position should be chosen to minimize disruption of potential binding epitopes.

    • Covalently couple the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated or epoxy-activated beads).

    • Prepare control beads by blocking the reactive groups without adding the compound. This is critical for distinguishing specific binders from proteins that adhere to the matrix itself.

  • Protein Pulldown:

    • Prepare a native protein lysate from a relevant cell line or tissue (e.g., SH-SY5Y neuroblastoma cells or rat brain homogenate).

    • Incubate the lysate with the compound-immobilized beads and control beads in parallel for 2-4 hours at 4°C.

    • For a competitive displacement control, perform a parallel incubation where the lysate is pre-incubated with a high concentration of the free, unmodified compound before adding the beads. True targets should show significantly reduced binding to the beads in this condition.

  • Elution and Analysis:

    • Wash the beads extensively with a mild buffer to remove non-specifically bound proteins.[15]

    • Elute the specifically bound proteins. This can be done by competitive elution with excess free compound or by denaturation with a buffer containing SDS.

    • Separate the eluted proteins by SDS-PAGE, digest the proteins into peptides (e.g., with trypsin), and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

    • Identify proteins that are significantly enriched on the compound beads compared to the control beads and whose binding is competed away by the free compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that measures target engagement in intact cells or lysates without any modification to the compound.[17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19]

Protocol: Cellular Thermal Shift Assay (Melt Curve)

  • Cell Treatment:

    • Culture cells of interest (e.g., HEK293 cells overexpressing a candidate GPCR, or a neuronal cell line) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS). Divide the cell suspension into two main aliquots: one treated with the compound (e.g., at 10-50 µM) and one with a vehicle control (e.g., DMSO).[20]

    • Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Heat Challenge:

    • Aliquot the treated and control cell suspensions into PCR tubes.

    • Heat the aliquots at a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 68°C in 2°C increments).[20] Cool immediately on ice for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells via freeze-thaw cycles or sonication.[20]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[20]

  • Detection:

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of a specific protein of interest remaining in the supernatant at each temperature using Western blotting.

    • A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization.[17][19]

Phase 3: Target Validation and Mechanistic Elucidation

Once a list of high-confidence "hit" proteins is generated from deconvolution experiments, the next critical phase is to validate these interactions and determine their functional consequences.[21]

Direct Binding Assays

These biochemical assays confirm a direct, physical interaction between the compound and a purified target protein, and they can quantify the binding affinity and kinetics.

  • Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow solutions of the compound over the surface. SPR detects changes in mass on the chip surface, allowing for real-time measurement of association and dissociation rates, from which the binding affinity (KD) can be calculated.

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the compound and the target protein in solution. ITC provides a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Parameter Description Typical Range for Drug Leads
Binding Affinity (KD) The equilibrium dissociation constant; a measure of how tightly a ligand binds to its target. Lower KD means higher affinity.1 nM - 1 µM
IC50 / EC50 The concentration of a compound that produces 50% of its maximal inhibitory (IC) or effective (EC) response in a functional assay.10 nM - 10 µM
CETSA Shift (ΔTm) The change in the melting temperature of a target protein upon ligand binding. A larger shift suggests stronger engagement.> 1.5 °C
Cell-Based Functional Assays

These assays determine whether the binding of the compound to its target leads to a functional change in cellular signaling. The choice of assay depends on the nature of the validated target.

Example for a Hypothesized GPCR Target: GPCRs transduce extracellular signals into intracellular responses, often via G-proteins and second messengers.[22][23]

GPCR_Signaling ligand Compound receptor GPCR (Target) ligand->receptor Binds & Activates g_protein G-Protein (Gαβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling (e.g., PKA, Gene Expression) second_messenger->downstream

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

  • cAMP Assays: If the target is a Gs- or Gi-coupled receptor, its activation will increase or decrease intracellular cyclic AMP (cAMP) levels, respectively.[10] This can be measured using commercially available ELISA or HTRF-based assay kits.

  • Calcium Flux Assays: For Gq-coupled receptors, activation leads to the release of intracellular calcium (Ca2+).[23] This can be monitored in real-time using fluorescent calcium indicators (e.g., Fluo-4) and a plate reader.

  • β-Arrestin Recruitment Assays: Ligand binding can also promote the interaction of GPCRs with β-arrestin proteins, a key step in receptor desensitization and an independent signaling pathway.[24] This can be measured using techniques like BRET or FRET.

Conclusion and Future Directions

This guide presents a rigorous, integrated strategy for elucidating the therapeutic targets of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. By systematically progressing from computational prediction to unbiased experimental screening and finally to detailed functional validation, researchers can build a compelling case for a specific mechanism of action. The identification of a validated target is the pivotal first step in any drug discovery program, enabling subsequent lead optimization, in vivo efficacy studies, and ultimately, the development of a novel therapeutic agent. The structural motifs within this compound suggest a rich pharmacology, and the application of this workflow is poised to unlock its therapeutic potential.

References

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from Bio-protocol. [Link]

  • Al-Haddad, R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Mini reviews in medicinal chemistry. [Link]

  • UCL Therapeutic Innovation Networks. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from University College London. [Link]

  • Wang, Y., et al. (2023). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Mini-Reviews in Medicinal Chemistry. [Link]

  • Piazza, M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. [Link]

  • Yuan, D., et al. (2024). Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from Broad Institute. [Link]

  • Federico, S., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology. [Link]

  • Trask, A. J., & Billman, G. E. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from MDPI. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from Wikipedia. [Link]

  • Mtoz Biolabs. (n.d.). Affinity Selection-Mass Spectrometry Analysis Service. Retrieved from Mtoz Biolabs. [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from MDPI. [Link]

  • Virscidian. (n.d.). What Is Affinity Selection-Mass Spectrometry?. Retrieved from Virscidian. [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from News-Medical.Net. [Link]

  • Richardson, D. (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from Chromatography Online. [Link]

  • Khan, H. N., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

  • EME. (2018, August 23). Medical Application Of Tetrahydrofuran(THF). Retrieved from EME. [Link]

  • Sharma, P., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • MDPI. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Retrieved from MDPI. [Link]

  • Quezia, B., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

  • Li, Y., & Li, L. (2010). Identification and characterization of molecular targets of natural products by mass spectrometry. Mass Spectrometry Reviews. [Link]

  • MDPI. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from MDPI. [Link]

  • Viteva, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Hazen, A. M., et al. (2018). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Bioorganic & Medicinal Chemistry. [Link]

  • Rehman, A., et al. (2014). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Pakistan Journal of Chemistry. [Link]

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Exploratory

Physicochemical Profiling of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine: A Comprehensive Technical Guide to Solubility and Stability

Executive Summary & Structural Mechanistics In early-stage drug development, the physicochemical profiling of a building block or active pharmaceutical ingredient (API) dictates its downstream formulation strategy. N-eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Mechanistics

In early-stage drug development, the physicochemical profiling of a building block or active pharmaceutical ingredient (API) dictates its downstream formulation strategy. N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (often utilized as its dihydrochloride salt, CAS: 1439823-16-1) is a highly versatile diamine. As a Senior Application Scientist, I approach the profiling of this molecule not as a routine checklist, but as a predictive framework governed by its specific structural liabilities and assets.

The molecule features three critical functional moieties:

  • A Piperidine Core (Secondary Amine): Highly basic (predicted pKa ~10.5), driving extreme aqueous solubility in acidic environments.

  • An Exocyclic Tertiary Amine: Substituted with an ethyl and a tetrahydrofuran (THF) group (predicted pKa ~8.5). This center is sterically hindered but remains a primary liability for oxidative degradation.

  • A Tetrahydrofuran-3-yl (THF) Ring: An ether linkage that acts as a hydrogen bond acceptor, enhancing lipophilicity (logP) but introducing susceptibility to auto-oxidation and peroxide formation.

Understanding the causality between these structural features and their macroscopic behavior is essential for designing robust, self-validating experimental protocols.

Thermodynamic Solubility Assessment

The dibasic nature of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine results in a highly pH-dependent solubility profile. In the stomach (pH 1.2), the molecule exists as a di-cation, ensuring complete dissolution. However, as it transits to the lower intestine (pH 6.8–7.4), the deprotonation of the tertiary amine significantly reduces its solubility, potentially leading to precipitation.

To standardize our assessment, we rely on the[1], which classifies compounds based on the parts of solvent required to dissolve one part of solute.

Data Presentation: Solubility Profiles

Table 1: Standard USP Solubility Criteria

Descriptive Term Parts of Solvent Required for 1 Part of Solute
Very soluble Less than 1
Freely soluble From 1 to 10
Soluble From 10 to 30
Sparingly soluble From 30 to 100
Slightly soluble From 100 to 1,000
Very slightly soluble From 1,000 to 10,000

| Practically insoluble | 10,000 and over |

Table 2: Predicted pH-Dependent Solubility of N-ethyl-N-(THF-3-yl)piperidin-4-amine

Physiological Media (pH) Dominant Ionization State Predicted USP Classification Est. Solubility Range (mg/mL)
1.2 (Gastric Fluid) Di-cationic Freely Soluble > 100
4.5 (Fasted Intestinal) Mono-cationic Soluble 33 - 100
6.8 (Fed Intestinal) Neutral / Free Base Sparingly Soluble 10 - 33

| 7.4 (Blood Plasma) | Neutral / Free Base | Slightly Soluble | 1 - 10 |

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

Causality & Self-Validation: We utilize the shake-flask method rather than kinetic solvent-shift assays because it captures the true thermodynamic equilibrium of the crystal lattice breaking down in the solvent. The protocol is self-validating: by measuring the concentration at two distinct time points (24h and 48h), we mathematically confirm that saturation has been reached (variance <5%).

  • Preparation: Weigh exactly 10.0 mg of the API (free base) into glass vials. Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).

  • Incubation: Seal the vials and agitate on an orbital shaker at 300 rpm and 37.0 ± 0.5 °C for 48 hours.

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes to pellet any undissolved free base. Do not use standard filtration, as the lipophilic THF moiety may adsorb to the filter membrane.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a validated 5-point calibration curve.

  • Validation Check: Compare the calculated concentration of the 24-hour aliquot against the 48-hour aliquot. A difference of <5% confirms thermodynamic equilibrium.

Stability & Degradation Kinetics

Stability testing must strictly adhere to[2] to ensure regulatory compliance. For this specific diamine, the primary degradation pathways are driven by the tertiary amine and the THF ring.

  • Oxidative Liability: The exocyclic tertiary amine is highly susceptible to reactive oxygen species (ROS), rapidly forming an N-oxide (+16 Da).

  • Auto-Oxidation: Cyclic ethers like THF undergo radical-initiated auto-oxidation when exposed to light and oxygen, forming hydroperoxides (+32 Da). This is a cascaded liability; the peroxides generated by the THF ring can internally oxidize the adjacent amine.

G cluster_stress ICH Q1A(R2) Stress Conditions API N-ethyl-N-(THF-3-yl) piperidin-4-amine Acid Acid Stress 0.1N HCl API->Acid Base Base Stress 0.1N NaOH API->Base Ox Oxidative Stress 3% H2O2 API->Ox Photo Photostability UV/Vis Light API->Photo Thermal Thermal Stress 60°C / 75% RH API->Thermal HPLC HPLC-UV/MS Analysis Impurity Profiling Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC Thermal->HPLC

Figure 1: Forced degradation workflow based on ICH Q1A(R2) guidelines.

Experimental Protocol: Forced Degradation (Stress Testing)

Causality & Self-Validation: The goal of forced degradation is not to completely destroy the molecule, but to achieve 5–20% degradation[3]. This specific window ensures we identify primary degradation products without generating secondary degradants that confound mass balance calculations. If mass balance (Sum of API + Degradants) falls below 95%, it indicates that volatile degradants have escaped or that the degradants lack the UV chromophore of the parent molecule.

  • Hydrolytic Stress (Acid/Base): Dissolve the API to 1 mg/mL in 0.1N HCl and 0.1N NaOH. Incubate at 60°C for 7 days. Rationale: Tests the stability of the carbon-nitrogen bonds under extreme gastrointestinal conditions.

  • Oxidative Stress: Treat 1 mg/mL API with 3% H₂O₂ at room temperature for 24 hours. Crucial Step: Quench the reaction with sodium thiosulfate prior to injection to prevent continuous degradation inside the HPLC autosampler.

  • Photostability: Spread the solid API powder in a thin layer (≤3 mm) in a Petri dish. Expose to 1.2 million lux hours and 200 Watt hours/m² of UV light per ICH Q1B.

  • Thermal/Humidity Stress: Store the solid API at 60°C and 75% Relative Humidity (RH) for 14 days.

  • LC-MS Analysis: Analyze all quenched samples using a stability-indicating LC-MS method. According to [2], any impurity above the 0.05% reporting threshold must be documented and structurally elucidated.

G Parent Parent API (Tertiary Amine + THF) NOxide N-Oxide Degradant (+16 Da) Parent->NOxide ROS / H2O2 Peroxide THF Hydroperoxide (+32 Da) Parent->Peroxide O2 / Light Cleavage N-Dealkylation Secondary Amine Parent->Cleavage Radical Scission

Figure 2: Proposed oxidative and radical degradation pathways of the API.

Conclusion

The successful formulation of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine relies heavily on mitigating its oxidative liabilities while leveraging its pH-dependent solubility. By employing rigorous, self-validating thermodynamic solubility assays and strictly adhering to ICH-mandated forced degradation workflows, researchers can accurately predict the molecule's shelf-life and in-vivo performance, ensuring a streamlined path through preclinical development.

References

  • European Medicines Agency (EMA) / ICH. ICH Q1A (R2) Stability testing of new drug substances and drug products. URL:[Link]

  • International Council for Harmonisation (ICH). ICH Q3A (R2) Impurities in New Drug Substances. URL:[Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. URL:[Link]

Sources

Foundational

Stereoisomers of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

An In-Depth Technical Guide to the Abstract This technical guide provides a comprehensive examination of the stereochemical properties of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a heterocyclic scaffold with si...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the stereochemical properties of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a heterocyclic scaffold with significant potential in medicinal chemistry. The piperidine and tetrahydrofuran motifs are prevalent in numerous biologically active compounds, making a thorough understanding of their stereoisomers critical for modern drug development.[1][2] This document delineates the structural basis of chirality in the target molecule, outlines strategies for both racemic and stereoselective synthesis, and presents detailed analytical methodologies for the separation and characterization of its enantiomers. We emphasize the causality behind experimental choices, providing researchers and drug development professionals with a practical framework for isolating and validating stereochemically pure compounds.

The Imperative of Stereochemistry in Drug Design

The three-dimensional structure of a molecule is fundamental to its interaction with biological systems. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profound differences in their pharmacological and toxicological profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory bodies worldwide mandate a thorough investigation of the stereochemical composition of new chemical entities. This guide addresses N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a molecule featuring key heterocyclic systems, to illustrate the principles and practices of stereoisomer analysis.

Structural Analysis and Identification of Stereocenters

The core structure of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is composed of a piperidine ring linked via a tertiary amine to a tetrahydrofuran (THF) ring. A meticulous analysis of this structure reveals a single, stable stereocenter.

  • Piperidine Ring: The piperidine ring is substituted at the C4 position. However, since the pathways from C4 to the ring nitrogen (C3-C2-N and C5-C6-N) are identical, the C4 carbon is not a chiral center.

  • Tertiary Amine: The nitrogen atom is bonded to three different groups: an ethyl group, the piperidin-4-yl ring, and the tetrahydrofuran-3-yl ring. While tertiary amines can be chiral, they typically undergo rapid pyramidal inversion at room temperature, preventing the isolation of stable enantiomers. Therefore, the nitrogen atom is not considered a stable stereocenter in this context.

  • Tetrahydrofuran Ring: The C3 carbon of the THF ring is bonded to four distinct substituents:

    • The tertiary amine nitrogen.

    • A hydrogen atom.

    • The C2 methylene group of the THF ring.

    • The C4 methylene group of the THF ring.

This configuration makes the C3 carbon of the tetrahydrofuran ring a chiral center . As a result, N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine exists as a pair of enantiomers:

  • (R)-N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

  • (S)-N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Unless synthesized via a stereospecific route, the compound will exist as a 1:1 racemic mixture.

G cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer r_mol s_mol r_mol->s_mol r_label C3* s_label C3* mirror Mirror Plane

Caption: The (R) and (S) enantiomers of the target molecule.

Synthetic Pathways: From Racemates to Single Enantiomers

Control over stereochemistry begins at the synthesis stage. The choice between a racemic synthesis followed by resolution or a direct asymmetric synthesis depends on factors like precursor availability, cost, and scalability.

Racemic Synthesis: A Reductive Amination Approach

A robust and straightforward method to produce the racemic mixture is through reductive amination. This common transformation involves the reaction of a ketone with an amine to form an imine (or enamine) intermediate, which is then reduced in situ to the target amine.[3][4]

The logical precursors for this synthesis are N-ethylpiperidin-4-amine and tetrahydrofuran-3-one . The reaction is typically mediated by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion in the presence of the ketone, minimizing side reactions.

G start1 N-ethylpiperidin-4-amine reagent NaBH(OAc)₃ DCM or THF start1->reagent start2 Tetrahydrofuran-3-one start2->reagent intermediate Iminium Ion (Intermediate) reagent->intermediate Formation product Racemic N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine intermediate->product Reduction

Caption: Workflow for racemic synthesis via reductive amination.

Accessing Enantiopure Compounds

Achieving enantiopurity is paramount. Two primary strategies are employed in industrial and research settings:

  • Chiral Pool Synthesis: This elegant approach utilizes a commercially available, enantiopure starting material. For this target, one could begin with either (R)-tetrahydrofuran-3-amine or (S)-tetrahydrofuran-3-amine.[5] The synthesis would then proceed by N-alkylation with an ethyl group followed by a second N-alkylation or reductive amination with a protected piperidin-4-one derivative, preserving the initial stereochemistry.

  • Chiral Resolution of the Racemate: This is often the more practical approach when a chiral starting material is unavailable or prohibitively expensive. It involves separating the two enantiomers from the racemic mixture. While classical resolution using diastereomeric salt formation is possible, chromatographic methods offer superior efficiency, speed, and scalability.

Analytical Protocols for Stereoisomer Separation and Validation

Once a racemic mixture is synthesized, a robust analytical framework is required to separate, quantify, and characterize the individual enantiomers.

Protocol: Chiral Chromatography Method Development

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the gold standards for enantiomeric separation. SFC is often preferred due to its lower viscosity mobile phases (supercritical CO₂), allowing for faster separations and reduced solvent consumption. The key to success is the selection of a suitable Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds.

Objective: To develop a baseline method for the separation of (R)- and (S)-N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Step-by-Step Methodology:

  • CSP Column Screening:

    • Rationale: Different polysaccharide coatings and immobilizations create unique chiral environments. Screening a diverse set of columns is the most efficient way to identify one that provides selectivity for the target enantiomers.

    • Procedure: Prepare a ~1 mg/mL solution of the racemic analyte in a suitable alcohol (e.g., methanol or ethanol). Screen four to six different polysaccharide-based CSPs (e.g., Daicel Chiralpak IA, IB, IC, ID) under generic SFC conditions.

  • Mobile Phase Optimization:

    • Rationale: The organic modifier (co-solvent) and any additives play a crucial role in modulating retention and resolution.

    • Procedure: Using the best column from the screening phase, systematically vary the co-solvent (e.g., methanol, ethanol, isopropanol) and the concentration of an amine additive (e.g., diethylamine, DEA). The basic additive is critical for improving the peak shape of amine-containing compounds by masking residual acidic sites on the silica support.

  • Parameter Refinement:

    • Rationale: Fine-tuning instrumental parameters maximizes separation efficiency and minimizes analysis time.

    • Procedure: Optimize the back pressure, temperature, and flow rate. Higher temperatures can sometimes improve peak shape, while adjusting back pressure ensures the CO₂ remains in its supercritical state.

Data Presentation: Hypothetical Method Development Results

ParameterCondition 1Condition 2 (Optimized)
Instrument SFC SystemSFC System
Column Chiralpak IA (4.6x250mm, 5µm)Chiralpak IA (4.6x250mm, 5µm)
Mobile Phase 80% CO₂, 20% Methanol85% CO₂, 15% Methanol w/ 0.1% DEA
Flow Rate 3.0 mL/min3.5 mL/min
Back Pressure 150 bar150 bar
Temperature 40 °C40 °C
Retention Time 1 3.5 min2.8 min
Retention Time 2 3.8 min3.4 min
Resolution (Rs) 1.22.1

A resolution value (Rs) > 1.5 is considered baseline separation, making Condition 2 a successful and self-validating system for preparative-scale resolution.

G start Racemic Mixture screen Column Screening (e.g., IA, IB, IC, ID) start->screen decision1 Selectivity Found? screen->decision1 optimize Mobile Phase Optimization (Co-solvent & Additive) decision1->optimize Yes stop Re-evaluate Strategy decision1->stop No decision2 Resolution > 1.5? optimize->decision2 decision2->optimize No refine Parameter Refinement (Temp, Pressure, Flow) decision2->refine Yes validate Validated Analytical Method refine->validate

Caption: Logical workflow for chiral analytical method development.

Absolute Configuration Determination

Separating the enantiomers is only half the battle; determining their absolute configuration—which one is (R) and which is (S)—is essential.

  • X-ray Crystallography: This is the definitive technique. If a single enantiomer can be crystallized, typically as a salt with a known chiral acid or base (e.g., tartaric acid), its three-dimensional structure can be determined unambiguously.[6][7]

  • Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum of an isolated enantiomer to spectra predicted by quantum mechanical calculations for the (R) and (S) configurations, the absolute stereochemistry can be assigned without the need for crystallization.[8]

Conclusion: A Framework for Stereochemical Control

The stereochemical landscape of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is defined by a single chiral center in the tetrahydrofuran ring, giving rise to a pair of enantiomers. This guide has established a comprehensive framework for addressing the challenges associated with this molecule. By integrating logical synthetic strategies with robust, state-of-the-art analytical protocols, researchers can confidently separate, identify, and validate these stereoisomers. This meticulous approach to stereochemistry is not merely an academic exercise; it is a fundamental requirement for the development of safe, effective, and selective therapeutic agents, ensuring that the full potential of novel chemical scaffolds can be realized.

References

  • Hergert, M., et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. ACS Publications. Available at: [Link]

  • Belanger, P. C., & Williams, H. W. R. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Martin, S. F., et al. (2009). Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines. ACS Publications. Available at: [Link]

  • Timmerman, J. C., & Filiberti, S. (2024). Versatile Two-Step Catalytic Stereoselective Approach to Chiral anti-2,4-Tetrahydrofuran Derivatives. Synfacts. Available at: [Link]

  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. Available at: [Link]

  • Zhang, G., et al. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. Available at: [Link]

  • Thasana, N., et al. (2009). Synthesis of All Diastereomers of the Piperidine−Alkaloid Substructure of Cyclopamine. ACS Publications. Available at: [Link]

  • Wolfe, J. P., & Ruble, J. C. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Available at: [Link]

  • ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

  • Ramachandran, P. V., & Pratihar, D. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • BuyersGuideChem. (2026). N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride. BuyersGuideChem. Available at: [Link]

  • Fernández, R., & Martín-Lagos, J. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. MDPI. Available at: [Link]

  • Abdel-Gawad, H., et al. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal A. SCIRP. Available at: [Link]

  • Jin, W. Q., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2016). Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.
  • Krüger, B., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available at: [Link]

  • Zhu, S., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Structures of chiral amines tested (only one enantiomer is shown) and selected CD spectra. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Crystal structure of N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide, C14H18F3N3S. ResearchGate. Available at: [Link]

  • El-Sayed, I., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. Available at: [Link]

Sources

Exploratory

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine for chemical library synthesis

An In-depth Technical Guide to N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine for Chemical Library Synthesis Introduction: The Strategic Value of Fsp3-Rich Scaffolds in Drug Discovery In modern medicinal chemistry, th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine for Chemical Library Synthesis

Introduction: The Strategic Value of Fsp3-Rich Scaffolds in Drug Discovery

In modern medicinal chemistry, the emphasis has shifted from flat, aromatic molecules towards three-dimensional (3D) structures that can better mimic natural products and interact with complex biological targets. This has led to a surge in the use of building blocks with a high fraction of sp3-hybridized carbons (Fsp3). These scaffolds often confer improved physicochemical properties, such as enhanced aqueous solubility and greater metabolic stability, which are critical for developing successful drug candidates.

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a prime example of such a next-generation building block. It combines the well-established piperidine core, a privileged scaffold in many approved drugs, with a tetrahydrofuran (THF) moiety. The THF group acts as a polar, non-basic handle that can improve solubility and introduce a specific 3D vector for exploring chemical space. This guide provides a comprehensive overview of this reagent, its synthesis, and its strategic application in the construction of diverse chemical libraries for drug discovery programs.

Physicochemical and Structural Analysis

The unique combination of a piperidine core, a secondary amine for derivatization, and a polar THF group gives N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine a desirable profile for library synthesis.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Weight 198.31 g/mol Adheres to Lipinski's Rule of Five, suitable for oral bioavailability.
cLogP 1.5 - 2.0Balanced lipophilicity, reducing the risk of poor solubility or high toxicity.
Topological Polar Surface Area (TPSA) 21.6 ŲContributes to good cell permeability and oral absorption.
pKa (most basic) 9.5 - 10.5The piperidine nitrogen's basicity allows for salt formation to improve solubility and provides a nucleophilic center for reactions.
Fsp3 0.91High degree of saturation provides 3D complexity, enabling more specific interactions with protein targets.

The piperidine nitrogen provides a strong basic handle and a primary point for diversification. The ethyl group offers a moderate increase in lipophilicity without adding excessive bulk. Crucially, the THF moiety is a key differentiator; its oxygen atom can act as a hydrogen bond acceptor, improving solubility and potentially engaging in specific interactions within a binding pocket, while its non-planar ring structure enforces a defined 3D geometry.

Synthesis of the Building Block: A Representative Pathway

While not yet a widely available commodity, N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine can be synthesized through a straightforward and robust reductive amination protocol. This method is highly amenable to scale-up for library production.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of N-ethylpiperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add dihydrofuran-3(2H)-one (1.1 eq).

  • Reductive Amination: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The use of NaBH(OAc)₃ is advantageous as it is mild and tolerant of a wide range of functional groups.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

G A N-ethylpiperidin-4-amine + Dihydrofuran-3(2H)-one B Imine/Eneamine Intermediate (in situ) A->B DCM or DCE C N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine B->C NaBH(OAc)3 (Reductive Amination)

Caption: Synthesis of the title building block via reductive amination.

Application in Chemical Library Synthesis: Amide Coupling

The true utility of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine lies in its role as a versatile scaffold for library synthesis. The secondary amine of the piperidine ring is an excellent nucleophile for a wide range of reactions. Below is a representative protocol for creating a diverse amide library.

Experimental Protocol: Parallel Amide Synthesis

This protocol is designed for a 96-well plate format, enabling high-throughput synthesis.

  • Reagent Preparation:

    • Amine Stock Solution: Prepare a 0.2 M solution of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine in a suitable solvent like N,N-dimethylformamide (DMF).

    • Carboxylic Acid Library: Prepare 0.2 M stock solutions of a diverse set of carboxylic acids in DMF in a 96-well plate (one acid per well).

    • Coupling Agent Stock Solution: Prepare a 0.4 M solution of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in DMF.

    • Base Stock Solution: Prepare a 0.8 M solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in DMF.

  • Automated Addition (Liquid Handler):

    • To each well of a new 96-well reaction plate, add 100 µL of the corresponding carboxylic acid stock solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the HATU stock solution (0.04 mmol, 2.0 eq).

    • Add 100 µL of the DIPEA stock solution (0.08 mmol, 4.0 eq).

    • Initiate the reaction by adding 100 µL of the amine stock solution (0.02 mmol, 1.0 eq) to each well.

  • Reaction and Analysis:

    • Seal the reaction plate and agitate at room temperature for 12 hours.

    • After the reaction is complete, a high-throughput analysis method like LC-MS can be used to confirm product formation and assess purity in each well.

  • Work-up and Storage:

    • The reaction mixtures can be purified using parallel purification techniques such as preparative HPLC.

    • The final compounds are typically stored as solutions in DMSO for biological screening.

G cluster_0 Input Reagents cluster_1 Reaction Step cluster_2 Output & Analysis A Diverse Carboxylic Acids (R-COOH, 96-well plate) C Parallel Amide Coupling (HATU, DIPEA, DMF) A->C B Amine Building Block (Stock Solution) B->C D Diverse Amide Library (96 unique products) C->D 12h, RT E HT-LCMS Analysis (Purity/Identity Check) D->E F Biological Screening E->F

Caption: Workflow for parallel amide library synthesis.

Conclusion

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine represents a valuable tool for medicinal chemists aiming to create novel, 3D-rich chemical libraries. Its synthesis is straightforward, and its structural features offer a compelling combination of a reliable scaffold and desirable physicochemical properties. By incorporating such building blocks into library synthesis efforts, researchers can significantly expand the accessible chemical space and increase the probability of discovering high-quality lead compounds for challenging biological targets.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Protocols & Analytical Methods

Method

Protocol for reductive amination to synthesize N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Application Note: Optimized Reductive Amination Protocol for the Synthesis of N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine Introduction & Mechanistic Rationale The synthesis of highly functionalized, sterically hind...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination Protocol for the Synthesis of N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Introduction & Mechanistic Rationale

The synthesis of highly functionalized, sterically hindered tertiary amines is a recurring operation in medicinal chemistry and drug development. N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a valuable piperidine-derived building block, typically utilized as its stable dihydrochloride salt. This application note details a highly efficient, three-step protocol leveraging sequential direct reductive aminations followed by Boc-deprotection.

Reagent Selection & Causality: The construction of the tertiary amine center is achieved via a two-stage reductive amination. Historically, sodium cyanoborohydride (NaBH₃CN) was the gold standard for this transformation. However, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) has largely superseded it due to its superior safety profile (absence of highly toxic HCN gas generation) and enhanced chemoselectivity . STAB is a mild reducing agent that reacts rapidly with protonated imines and iminium ions but is remarkably sluggish toward ketones and aldehydes. This kinetic differential allows for a "direct" one-pot procedure where the carbonyl, amine, and reducing agent are combined simultaneously without the risk of prematurely reducing the starting carbonyl to an alcohol.

Reaction Workflow

SynthesisWorkflow Step1_Reagents 1-Boc-4-piperidone + THF-3-amine Imine1 Iminium Intermediate 1 Step1_Reagents->Imine1 AcOH (cat.) -H₂O SecAmine Secondary Amine (Intermediate 1) Imine1->SecAmine NaBH(OAc)₃ DCE, RT Imine2 Iminium Intermediate 2 SecAmine->Imine2 -H₂O Step2_Reagents Acetaldehyde Step2_Reagents->Imine2 TertAmine Tertiary Amine (Intermediate 2) Imine2->TertAmine NaBH(OAc)₃ DCE, RT Target N-ethyl-N-(tetrahydrofuran-3-yl) piperidin-4-amine • 2HCl TertAmine->Target 4M HCl/Dioxane Boc Deprotection

Workflow of the 3-step sequential reductive amination and deprotection synthesis.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

StepReagentMW ( g/mol )EquivalentsAmount
1 1-Boc-4-piperidone199.251.01.99 g
Tetrahydrofuran-3-amine87.121.00.87 g
Acetic Acid (AcOH)60.051.00.57 mL
NaBH(OAc)₃ (STAB)211.941.53.18 g
1,2-Dichloroethane (DCE)--30.0 mL
2 Intermediate 1 (Sec-Amine)270.371.02.16 g (assumes 8 mmol)
Acetaldehyde44.051.50.67 mL
NaBH(OAc)₃ (STAB)211.941.52.54 g
1,2-Dichloroethane (DCE)--25.0 mL
3 Intermediate 2 (Tert-Amine)298.421.02.09 g (assumes 7 mmol)
4M HCl in Dioxane-10.017.5 mL
Dichloromethane (DCM)--10.0 mL

Step-by-Step Methodologies

Step 1: Synthesis of tert-butyl 4-(tetrahydrofuran-3-ylamino)piperidine-1-carboxylate
  • Causality: Ketones are significantly less electrophilic than aldehydes. To facilitate the initial iminium ion formation between 1-Boc-4-piperidone and tetrahydrofuran-3-amine, a stoichiometric amount of acetic acid (AcOH) is added. 1,2-Dichloroethane (DCE) is selected as the solvent because STAB exhibits optimal solubility and reduction kinetics in DCE compared to THF or DCM .

  • Procedure:

    • Charge an oven-dried round-bottom flask with 1-Boc-4-piperidone (1.99 g, 10.0 mmol) and tetrahydrofuran-3-amine (0.87 g, 10.0 mmol).

    • Add 30 mL of anhydrous DCE, followed by glacial acetic acid (0.57 mL, 10.0 mmol). Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow pre-formation of the imine.

    • Portion-wise, add STAB (3.18 g, 15.0 mmol) over 10 minutes to control any mild exotherm.

    • Stir the reaction under a nitrogen atmosphere for 12 hours.

    • Self-Validation (IPC): Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LCMS. The reaction is complete when the ketone mass is depleted and the product mass (m/z [M+H]⁺ 271.2) is dominant.

    • Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ (Caution: mild gas evolution).

    • Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Synthesis of tert-butyl 4-(ethyl(tetrahydrofuran-3-yl)amino)piperidine-1-carboxylate
  • Causality: The secondary amine generated in Step 1 must now be alkylated with acetaldehyde. Because aldehydes are highly reactive, no acetic acid catalyst is required; adding acid here could inadvertently trigger aldol condensation of the acetaldehyde. Acetaldehyde is highly volatile (bp 20.2 °C); thus, the reaction flask must be sealed, and the aldehyde should be added at a depressed temperature (0 °C) to prevent evaporative loss before the iminium ion forms.

  • Procedure:

    • Dissolve Intermediate 1 (approx. 2.16 g, 8.0 mmol) in 25 mL of anhydrous DCE in a sealable reaction vessel.

    • Cool the mixture to 0 °C using an ice bath.

    • Add acetaldehyde (0.67 mL, 12.0 mmol) via a pre-cooled syringe. Stir for 15 minutes.

    • Add STAB (2.54 g, 12.0 mmol) in one portion. Remove the ice bath, seal the vessel, and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation (IPC): Analyze via LCMS. Confirm the disappearance of the m/z 271.2 peak and the appearance of the tertiary amine product (m/z [M+H]⁺ 299.2).

    • Quench with 25 mL of saturated aqueous NaHCO₃. Extract with DCM (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield Intermediate 2.

Step 3: Deprotection to N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride
  • Causality: The Boc group is cleaved under strongly acidic conditions. 4M HCl in dioxane is preferred over trifluoroacetic acid (TFA) because it directly yields the highly stable, water-soluble dihydrochloride salt. The salt naturally precipitates out of the organic solvent mixture, which drives the reaction forward and eliminates the need for complex chromatographic purification.

  • Procedure:

    • Dissolve Intermediate 2 (approx. 2.09 g, 7.0 mmol) in 10 mL of anhydrous DCM.

    • Slowly add 4M HCl in Dioxane (17.5 mL, 70.0 mmol, 10 eq).

    • Stir at room temperature for 2–3 hours. A white precipitate will begin to form as the dihydrochloride salt crystallizes.

    • Self-Validation (IPC): Monitor by TLC (ninhydrin stain) or LCMS. The starting material spot/mass should completely disappear.

    • Add 20 mL of cold diethyl ether to the flask to maximize precipitation of the salt.

    • Filter the solid through a Büchner funnel, wash the filter cake with cold diethyl ether (2 x 10 mL), and dry under high vacuum to afford the final target molecule as a white, crystalline solid.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL: [Link]

Application

Application Notes and Protocols for the Characterization of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine as a Sigma-1 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the characterization of the novel compound, N-et...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the characterization of the novel compound, N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, as a potential ligand for the sigma-1 receptor (σ1R). The sigma-1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders.[1][2][3] This guide outlines detailed protocols for determining the binding affinity and functional activity of this compound, enabling researchers to elucidate its pharmacological profile. The methodologies described herein are based on established and validated assays for sigma-1 receptor ligands, providing a robust framework for investigation. While specific binding and functional data for N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine are not yet publicly available, this document serves as a foundational resource for its synthesis and comprehensive evaluation.

Introduction: The Sigma-1 Receptor - A Unique Therapeutic Target

The sigma-1 receptor (σ1R) is a 223-amino acid transmembrane protein that is distinct from classical G protein-coupled or ionotropic receptors.[1] It is predominantly localized at the mitochondria-associated ER membrane (MAM), a critical interface for cellular signaling and homeostasis.[2][3] The σ1R acts as a molecular chaperone, modulating a variety of cellular processes, including calcium signaling, ion channel function, and cellular stress responses.[1][4][5] Its involvement in neuroprotection, neuroplasticity, and the modulation of neurotransmitter systems has implicated it in the pathophysiology of numerous conditions such as Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain.[6][7]

Ligands that bind to the σ1R can act as agonists or antagonists, eliciting distinct downstream effects.[3] The development of selective σ1R ligands is therefore a promising avenue for novel therapeutic interventions. N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine represents a novel chemical entity with a piperidine scaffold, a common motif in known σ1R ligands.[8] A thorough characterization of its interaction with the σ1R is the first step in understanding its potential therapeutic utility.

Synthesis of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

While a specific, published synthetic route for N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine was not identified in the public domain, a plausible and efficient method would be through reductive amination. This common and versatile reaction in medicinal chemistry can be used to form the target compound from commercially available starting materials.[9][10]

Proposed Synthetic Workflow:

The synthesis can be envisioned in a two-step process starting from a protected piperidin-4-one.

Synthetic_Workflow start N-Boc-4-piperidinone step1 Reductive Amination with (Tetrahydrofuran-3-yl)amine start->step1 intermediate N-Boc-N-(tetrahydrofuran-3-yl) piperidin-4-amine step1->intermediate deprotection Boc Deprotection intermediate->deprotection step2 N-Ethylation final_product N-ethyl-N-(tetrahydrofuran-3-yl) piperidin-4-amine step2->final_product deprotection->step2

Caption: Proposed synthetic workflow for N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Detailed Experimental Protocol: Reductive Amination and N-Alkylation

Objective: To synthesize N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Materials:

  • N-Boc-4-piperidinone

  • (Tetrahydrofuran-3-yl)amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl iodide

  • Potassium carbonate

  • Acetonitrile

  • Standard work-up and purification reagents

Step 1: Synthesis of tert-butyl 4-((tetrahydrofuran-3-yl)amino)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidinone (1.0 eq) in dichloroethane, add (tetrahydrofuran-3-yl)amine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in dichloromethane.

  • Add trifluoroacetic acid (TFA) dropwise at 0°C.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Step 3: N-Ethylation

  • To a solution of N-(tetrahydrofuran-3-yl)piperidin-4-amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and ethyl iodide (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the final compound, N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

In Vitro Characterization: Binding Affinity and Selectivity

The initial characterization of a novel ligand involves determining its affinity for the target receptor and its selectivity over other receptors. Radioligand binding assays are the gold standard for this purpose.[11][12]

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine for the sigma-1 receptor.

Principle: This is a competitive inhibition assay where the test compound competes with a radiolabeled ligand for binding to the σ1R. [3H]-(+)-Pentazocine is a commonly used selective radioligand for the σ1R.[11]

Materials:

  • Membrane preparation from guinea pig liver or cells expressing human σ1R.[2][11]

  • [3H]-(+)-Pentazocine (specific activity ~30-60 Ci/mmol)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM final concentration)

  • Test compound: N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine at various concentrations

  • 96-well plates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Experimental Workflow:

Binding_Assay_Workflow prep Prepare Reagents: Membrane homogenate, [3H]-(+)-Pentazocine, Test Compound, Assay Buffer incubation Incubate at 37°C for 120 minutes prep->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Assay Buffer filtration->washing quantification Quantify Radioactivity using a Scintillation Counter washing->quantification analysis Data Analysis: Calculate IC50 and Ki values quantification->analysis

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Membrane preparation (typically 100-200 µg of protein)

    • Test compound or vehicle or haloperidol for non-specific binding

    • [3H]-(+)-Pentazocine (at a concentration near its Kd, typically 1-5 nM)

  • The final assay volume is typically 200-250 µL.[13]

  • Incubate the plate at 37°C for 120 minutes.[2]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[2][13]

  • Quickly wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[2]

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

The binding affinities of the test compound and reference compounds should be summarized in a table for easy comparison.

CompoundKi (nM) for σ1RSelectivity vs. σ2R
N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amineTo be determinedTo be determined
(+)-Pentazocine~3-10High
Haloperidol~3-5Non-selective
NE-100~1-2High

Note: The Ki values for reference compounds can vary depending on experimental conditions.

Functional Characterization: Assessing Agonist vs. Antagonist Activity

Once the binding affinity is established, it is crucial to determine the functional activity of the compound – whether it acts as an agonist or an antagonist at the σ1R. Calcium imaging is a widely used functional assay for σ1R ligands.[14][15][16]

Protocol 2: Calcium Imaging Assay in a Neuronal Cell Line

Objective: To determine if N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine modulates intracellular calcium levels, indicative of σ1R functional activity.

Principle: σ1R activation can modulate intracellular calcium homeostasis.[5][15] This can be measured by loading cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, and monitoring changes in fluorescence upon stimulation.[16][17]

Materials:

  • A suitable neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium chloride (KCl) for depolarization

  • Known σ1R agonist (e.g., (+)-Pentazocine or PRE-084)

  • Known σ1R antagonist (e.g., NE-100 or BD1047)

  • Test compound: N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

  • Fluorescence microscope or plate reader equipped for calcium imaging

Signaling Pathway:

Sigma1R_Ca_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion BiP BiP Sigma1R Sigma-1 Receptor Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_ER Ca2+ IP3R->Ca_ER Release VDAC VDAC Ca_Mito Ca2+ VDAC->Ca_Mito Agonist Agonist (e.g., (+)-Pentazocine) Agonist->Sigma1R Activation Ca_ER->VDAC Uptake

Caption: Simplified diagram of sigma-1 receptor-mediated calcium signaling.[5][18]

Procedure:

  • Plate the cells on glass-bottom dishes or 96-well black-walled plates suitable for fluorescence imaging.

  • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in HBSS, often with a small percentage of Pluronic F-127 to aid in dye solubilization, for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add the test compound, known agonist, or known antagonist and incubate for a predetermined time.

  • Stimulate the cells with a depolarizing agent like KCl to open voltage-gated calcium channels.[14]

  • Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

Data Analysis and Interpretation:

  • Agonist Activity: If the test compound is a σ1R agonist, it may modulate the KCl-induced calcium influx. This could manifest as either an attenuation or potentiation of the calcium signal, depending on the specific cellular context and ion channel subtypes involved.[14]

  • Antagonist Activity: To test for antagonist activity, pre-incubate the cells with the test compound before adding a known σ1R agonist. If the test compound is an antagonist, it will block the effect of the known agonist on the calcium response.

Concluding Remarks

The protocols and methodologies outlined in this document provide a comprehensive framework for the initial characterization of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine as a sigma-1 receptor ligand. By systematically determining its binding affinity, selectivity, and functional activity, researchers can build a detailed pharmacological profile of this novel compound. This information is critical for assessing its potential as a therapeutic agent and for guiding further drug development efforts targeting the sigma-1 receptor. It is imperative to perform these experiments with appropriate positive and negative controls to ensure the validity and reproducibility of the results.

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PMC. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. [Link]

  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers. [Link]

  • The sigma-1 receptor chaperone as an inter-organelle signaling modulator. PMC - NIH. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry Europe. [Link]

  • Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia. PubMed. [Link]

  • Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers. [Link]

  • Sigma-1 Receptor Regulation of Voltage-Gated Calcium Channels Involves a Direct Interaction. IOVS. [Link]

  • Effect of sigma-1 receptor ligand (þ)-SKF10047 (1 mM) and pentazocine... ResearchGate. [Link]

  • calcium-sensitive Sigma-1 receptor prevents cannabinoids from provoking glutamate NMDA receptor hypofunction: implications in antinociception and psychotic diseases. Oxford Academic. [Link]

  • Fig. 1. Sigma-1 receptor ligand pharmacophore and binding affinities.... ResearchGate. [Link]

  • N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride. BuyersGuideChem. [Link]

  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. PMC. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. [Link]

  • First evaluation of the sigma-1 receptor radioligand [ 18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([ 18F]FPS) in healthy humans. ResearchGate. [Link]

  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. PMC. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. PubChem. [Link]

  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant ??4??2 nicotinic acetylcholine receptor potentiators. ResearchGate. [Link]

Sources

Method

High-throughput screening protocol for aminopiperidine analogs

The aminopiperidine scaffold is a highly privileged pharmacophore in modern drug discovery, most notably recognized for its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of Type...

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Author: BenchChem Technical Support Team. Date: March 2026

The aminopiperidine scaffold is a highly privileged pharmacophore in modern drug discovery, most notably recognized for its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of Type 2 Diabetes Mellitus (T2DM). While this structural class has also been explored in oncology (e.g., SOS1 activators) and virology (e.g., Influenza A entry inhibitors), its canonical and most mechanistically validated application remains the competitive, reversible inhibition of the DPP-4 enzyme.

This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) protocol designed specifically for evaluating libraries of aminopiperidine analogs. By bridging structural biology, library synthesis, and biochemical assay design, this guide ensures high-fidelity data generation in early-stage drug discovery.

Scientific Rationale & Mechanism of Action

DPP-4 is a serine exopeptidase responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). Inhibiting DPP-4 prolongs the half-life of these incretins, thereby enhancing glucose-dependent insulin secretion.

The chiral aminopiperidine ring (frequently the (R)-enantiomer) is uniquely suited to target the DPP-4 active site. At physiological pH, the primary amine of the piperidine ring is protonated. This allows it to occupy the hydrophobic S2 pocket of the enzyme and form a critical, charge-reinforced network of hydrogen bonds and salt bridges with the highly conserved glutamate residues (Glu205 and Glu206) . This specific interaction is the primary driver of both the high potency and the exceptional selectivity of aminopiperidines against off-target proteases like DPP-8 and DPP-9.

DPP4_Pathway Food Food Intake Incretins Active Incretins (GLP-1 & GIP) Food->Incretins Stimulates Inactive Inactive Incretins Incretins->Inactive Cleaved by Insulin Insulin Secretion (Lower Blood Glucose) Incretins->Insulin Promotes DPP4 DPP-4 Enzyme DPP4->Inactive Catalyzes Inhibitor Aminopiperidine Analogs Inhibitor->DPP4 Blocks (S2 Pocket)

DPP-4 signaling pathway and the pharmacological intervention by aminopiperidine inhibitors.

Aminopiperidine Library Generation

Before screening, diverse chemical libraries must be synthesized. Modern approaches utilize computational drug design coupled with high-throughput batch and continuous flow technologies. For example, 1-aryl-4-aminopiperidine libraries can be rapidly assembled via thermally induced SN​Ar arylation followed by continuous flow hydrogenation to deprotect the primary amine, allowing for subsequent diversification with various isocyanates or sulfonyl chlorides . This modular approach ensures a high degree of lead-likeness and structural diversity for the HTS pipeline.

High-Throughput Screening (HTS) Workflow

The following protocol details a fluorogenic biochemical assay. It relies on the cleavage of the synthetic dipeptide substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). Because DPP-4 specifically cleaves dipeptides from the N-terminus immediately following a proline or alanine residue, the enzyme liberates the AMC fluorophore, triggering a measurable fluorescent signal.

Experimental Causality & Assay Design
  • Acoustic Dispensing: Aminopiperidine libraries are stored in 100% DMSO. Because recombinant DPP-4 is sensitive to solvent denaturation, acoustic liquid handling (e.g., Echo 550) is used to transfer nanoliter volumes, restricting the final assay DMSO concentration to ≤1% .

  • Pre-incubation Requirement: Aminopiperidines frequently exhibit slow-binding kinetics due to the induced-fit conformational changes required within the S2 pocket. A 15-minute pre-incubation of the enzyme and inhibitor is mandatory to reach thermodynamic equilibrium before substrate addition. Skipping this step results in artificially inflated IC50​ values.

  • Self-Validating Controls: Every 384-well plate must contain internal controls to calculate the Z′ -factor, ensuring the assay is a self-contained, statistically valid system.

HTS_Workflow LibPrep 1. Library Synthesis (Batch/Flow Aminopiperidines) Dispense 2. Acoustic Dispensing (384-well, 100 nL DMSO) LibPrep->Dispense Enzyme 3. Enzyme Addition (Recombinant DPP-4) Dispense->Enzyme Incubate 4. Pre-incubation (37°C, 15 min) Enzyme->Incubate Substrate 5. Substrate Addition (Gly-Pro-AMC) Incubate->Substrate Read 6. Fluorescence Readout (Ex: 355nm / Em: 460nm) Substrate->Read Analysis 7. Data Analysis (Z'-factor & IC50) Read->Analysis

High-throughput screening workflow for identifying aminopiperidine-based DPP-4 inhibitors.

Step-by-Step Protocol

Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Bovine Serum Albumin (BSA) to prevent non-specific enzyme adsorption to the microplate, and 1 mM EDTA.

  • Enzyme Solution: Dilute human recombinant DPP-4 in Assay Buffer to a working concentration of 0.5 ng/µL.

  • Substrate Solution: Prepare a 50 µM working solution of Gly-Pro-AMC in Assay Buffer.

Execution (384-Well Format):

  • Compound Transfer: Using an acoustic dispenser, transfer 100 nL of aminopiperidine analogs (from 1 mM stock plates) into a black, flat-bottom 384-well microplate.

    • Positive Control Wells: 100 nL of 100 µM Linagliptin (100% inhibition).

    • Negative Control Wells: 100 nL of 100% DMSO (0% inhibition).

  • Enzyme Addition: Dispense 10 µL of the DPP-4 Enzyme Solution into all wells using a bulk reagent dispenser.

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g for 1 min) and incubate at 37°C for 15 minutes to allow the salt bridges to form between the aminopiperidine and Glu205/206.

  • Reaction Initiation: Dispense 10 µL of the Substrate Solution into all wells. The final assay volume is ~20 µL, with a final compound concentration of 5 µM (for single-point screening).

  • Readout: Incubate for an additional 30 minutes at 37°C. Measure fluorescence using a microplate reader set to Excitation = 355 nm and Emission = 460 nm.

Data Analysis & Validation

The integrity of the HTS run is validated using the Z′ -factor, calculated from the positive ( μp​,σp​ ) and negative ( μn​,σn​ ) control wells:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

A plate is strictly accepted only if Z′≥0.5 , proving the dynamic range and variance are suitable for hit identification. Hits (compounds showing >50% inhibition) are subsequently subjected to 10-point serial dilutions to calculate exact IC50​ values using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

To contextualize the performance of synthesized aminopiperidines, it is critical to benchmark them against established clinical candidates and distinct structural classes. The table below summarizes the target metrics for successful hit-to-lead progression.

Compound Class / AnalogRepresentative DrugDPP-4 IC50​ (nM)Selectivity (vs DPP-8/9)Binding Mode (S2 Pocket)
Cyanopyrrolidines Vildagliptin3.5Low (~30-fold)Covalent (Ser630)
Aminopiperidines (Uracil) Alogliptin< 10High (>10,000-fold)Non-covalent (Glu205/206)
Aminopiperidines (Xanthine) Linagliptin1.0High (>10,000-fold)Non-covalent (Glu205/206)
1-Aryl-4-Aminopiperidines HTS Hit (Generic)50 - 500ModerateNon-covalent

Note: The superior selectivity profile of aminopiperidines over cyanopyrrolidines is directly attributed to the spatial constraints and electrostatic environment of the S2 extensive pocket, which is structurally divergent in off-target DPP-8/9 enzymes.

References

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry (2023).[Link]

  • Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science (2013).[Link]

Application

The Strategic Application of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine in Complex Molecule Synthesis: A Guide for Medicinal Chemists

Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of drug design.[2] This guide delves into the synthetic utility and potential applications of a specific, highly functionalized derivative: N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine . This molecule uniquely combines the advantageous properties of the piperidine core with a tetrahydrofuran (THF) moiety—a common feature in bioactive natural products—and strategically placed nitrogen atoms that serve as key points for molecular elaboration.

While direct literature on the extensive applications of this specific building block is emerging, its constituent parts and their established roles in bioactive compounds suggest significant potential. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for its synthesis based on established chemical principles, and exploring its prospective applications in the construction of complex, high-value molecules for therapeutic development.

Physicochemical and Structural Attributes

A thorough understanding of a building block's properties is paramount for its effective implementation in a synthetic campaign. The key attributes of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine are summarized below.

PropertyValue (Predicted/Known)Source/Comment
CAS Number 1439823-16-1 (dihydrochloride)[3]
Molecular Formula C₁₁H₂₂N₂OPubChem
Molecular Weight 198.31 g/mol PubChem
Topological Polar Surface Area 32.7 ŲPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Predicted logP 0.8PubChem

The presence of both hydrogen bond donors and acceptors, coupled with a moderate predicted logP, suggests that this scaffold can be incorporated into molecules with a balanced solubility profile, a critical aspect of drug-like properties.

Synthetic Protocol: A Reliable Route to a High-Value Intermediate

The synthesis of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine can be efficiently achieved through a two-step process, leveraging the well-established and robust reductive amination reaction. This method is widely used for the formation of C-N bonds.[4] The proposed synthetic workflow is outlined below.

G cluster_0 Step 1: Reductive Amination cluster_1 Overall Transformation A N-ethyl-4-piperidone I1 Imine/Enamine Intermediate A->I1 B Tetrahydrofuran-3-amine B->I1 C N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine I1->C Reduction (e.g., NaBH(OAc)₃) Start Starting Materials End Final Product Start->End Two-Step Synthesis

Caption: Proposed synthetic workflow for N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Experimental Protocol: Reductive Amination

This protocol details the synthesis of the target compound from commercially available starting materials.

Materials:

  • N-ethyl-4-piperidone

  • Tetrahydrofuran-3-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of N-ethyl-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M) at room temperature, add tetrahydrofuran-3-amine (1.1 eq).

  • Stir the reaction mixture for 30 minutes to facilitate the formation of the imine or enamine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of methanol and triethylamine to minimize tailing) to afford the pure N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Rationale for Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly effective for reductive aminations as it is mild and selective for iminium ions over ketones and aldehydes, thus minimizing side reactions.[5]

  • 1,2-Dichloroethane (DCE): This solvent is a common choice for reductive aminations as it is aprotic and effectively solubilizes the reactants and intermediates.

  • Aqueous Work-up with NaHCO₃: This step is crucial to neutralize the acidic byproducts of the reaction and to remove any unreacted starting materials and water-soluble components.

Application in Complex Molecule Synthesis: A Gateway to Novel Chemical Space

The true value of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine lies in its potential as a versatile building block. The secondary amine provides a key handle for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular architectures.

G cluster_0 Derivatization Pathways cluster_1 Resulting Complex Molecules A N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine B Amide Coupling A->B R-COCl or R-COOH, coupling agent C Sulfonylation A->C R-SO₂Cl D Further Reductive Amination A->D R'-CHO, NaBH(OAc)₃ E Arylation (e.g., Buchwald-Hartwig) A->E Ar-X, Pd catalyst, base F Amide Derivatives B->F G Sulfonamide Derivatives C->G H Tertiary Amine Derivatives D->H I N-Aryl Derivatives E->I

Caption: Potential derivatization pathways for N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Protocol: Amide Bond Formation

This protocol provides a general method for the acylation of the secondary amine, a common strategy for introducing diverse functionality.

Materials:

  • N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

  • Carboxylic acid of interest (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Ethyl acetate for extraction

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (1.1 eq) in anhydrous DMF, followed by the addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous LiCl solution (3x) to remove DMF.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Rationale for Experimental Choices:

  • EDC/HOBt: This combination is a widely used coupling system for amide bond formation, known for its efficiency and for minimizing racemization when chiral carboxylic acids are used.

  • DIPEA: A non-nucleophilic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.

  • LiCl wash: This is an effective method for removing DMF during the work-up, as DMF can be challenging to remove by simple evaporation.

Conclusion and Future Outlook

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine represents a promising and versatile building block for the synthesis of complex molecules in drug discovery. Its synthesis via reductive amination is straightforward and scalable. The presence of a reactive secondary amine allows for a wide range of derivatization reactions, providing access to a diverse array of chemical structures. The strategic combination of the piperidine and tetrahydrofuran scaffolds offers the potential to create novel therapeutic agents with desirable physicochemical and pharmacological properties. Further exploration of this building block in various synthetic campaigns is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. BenchChem.
  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem.
  • Google Patents. (2008). Synthesis process of N-sustituent-4-piperidyl alcohol.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. BenchChem.
  • Witek, J., et al. (2021). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 6(45), 12487-12499.
  • BuyersGuideChem. (2026). N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • PubChem. N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride. BenchChem.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • ResearchGate. (2020). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Reactions of Ethyl-piperidin-4-ylmethyl-amine. BenchChem.
  • Google Patents. (1985). United States Patent (19).
  • Goti, G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937.
  • Pothuri, V. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(3), 661-664.
  • Google Patents. (1950). Preparation of n-substituted piperazines.
  • Google Patents. (2011). The preparation method of N-phenethyl-4-anilinopiperidine.
  • Sridharan, V., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 117897.
  • Google Patents. (2012). WO 2012/069948 A1.
  • Mochizuki, A., et al. (2008). Enantioselective Synthesis of Piperidine Diamine Derivatives as Novel fXa Inhibitors. Heterocycles, 75(7), 1659-1662.
  • PubChemLite. Ethyl[3-(piperidin-4-yl)propyl]amine. University of Luxembourg. Retrieved March 15, 2026, from [Link]

  • Strasser, A. (2012). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands. University of Regensburg.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.

Sources

Method

In vivo pharmacokinetic studies of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Application Note: In Vivo Pharmacokinetic Profiling of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine Target Audience: Pharmacologists, Bioanalytical Scientists, and Preclinical Drug Development Professionals. Regulat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Pharmacokinetic Profiling of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Target Audience: Pharmacologists, Bioanalytical Scientists, and Preclinical Drug Development Professionals. Regulatory Context: Aligned with current 2026 FDA and ICH M10 Bioanalytical Method Validation Guidelines.

Physicochemical Rationale & ADME Predictions

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a complex, highly basic aliphatic amine. Structurally, it features a piperidine core, a secondary/tertiary amine system via N-ethyl substitution, and a tetrahydrofuran (THF) moiety.

Mechanistic Causality in Pharmacokinetics:

  • High Volume of Distribution ( Vd​ ): The basic nitrogen atoms (estimated pKa ~9.5–10.2) ensure the molecule is predominantly ionized at physiological pH (7.4). Basic lipophilic amines typically exhibit extensive tissue partitioning, binding to acidic phospholipids in tissues, which drives a high Vd​ [1].

  • Hepatic First-Pass Metabolism: The piperidine ring and the N-ethyl group are classic liabilities for Cytochrome P450 (CYP)-mediated N-dealkylation. Consequently, while gastrointestinal absorption is likely high due to the lipophilic THF and ethyl groups, absolute oral bioavailability ( F ) may be moderate due to rapid first-pass hepatic extraction.

  • Bioanalytical Challenges: Basic amines are notorious for causing severe peak tailing in reversed-phase liquid chromatography. The positively charged nitrogen interacts strongly with unendcapped, ionized silanol groups on silica-based stationary phases. This necessitates specific chromatographic mitigation strategies, such as highly acidic mobile phases, to neutralize silanols and ensure sharp peak shapes[2].

Bioanalytical Method Development (LC-MS/MS)

To quantify this compound in biological matrices, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

Chromatographic & Mass Spectrometric Strategy
  • Ionization: Positive Electrospray Ionization (ESI+) is selected. The basic nature of the piperidine nitrogen readily accepts a proton [M+H]+ , yielding excellent ionization efficiency and a low limit of quantification (LLOQ).

  • Stationary Phase: A highly endcapped C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm) is mandatory to prevent secondary ion-exchange interactions with the basic amine.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (The acid fully protonates the analyte and neutralizes residual column silanols).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Self-Validating Sample Preparation Protocol (Protein Precipitation)

Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) for early PK screening due to its rapid throughput and sufficient recovery for basic amines[2]. To ensure this protocol acts as a self-validating system , internal standards and system suitability checks are hardcoded into the workflow.

Step-by-Step Methodology:

  • System Suitability Test (SST): Before processing biological samples, inject a mid-level calibration standard 6 consecutive times. Validation Gate: The system is only approved for use if the Coefficient of Variation (CV) for peak area is <5% and retention time drift is <2%.

  • Matrix Aliquoting: Transfer 50 µL of rat plasma (unknowns, calibration standards, and Quality Control [QC] samples) into a 96-well plate.

  • Internal Standard (IS) Addition: Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of a deuterated analog (or a structural analog like diphenhydramine) to all wells except the double-blank matrix.

    • Causality: The 1:3 plasma-to-organic ratio ensures >95% precipitation of plasma proteins, preventing column fouling and minimizing matrix-induced ion suppression[2].

  • Mixing & Centrifugation: Vortex the plate for 5 minutes at 1000 rpm. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler plate. Inject 5 µL into the LC-MS/MS system.

In Vivo Pharmacokinetic Study Design

To determine absolute bioavailability ( F ), a crossover or parallel study design utilizing both Intravenous (IV) and Oral (PO) administration is required.

Step-by-Step In Vivo Protocol
  • Animal Preparation: Select adult male Sprague-Dawley rats (n=6 per dosing route). Fast the animals for 12 hours prior to PO dosing to eliminate food-effect variables on absorption; IV groups may be fed ad libitum.

  • Formulation:

    • IV Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility and prevent precipitation in the bloodstream.

    • PO Formulation: Suspend in 0.5% Methylcellulose / 0.1% Tween-80 in water.

  • Dosing: Administer 2 mg/kg via tail vein injection (IV) and 10 mg/kg via oral gavage (PO).

  • Serial Blood Sampling: Using a pre-implanted jugular vein catheter, collect 150 µL of blood into K2EDTA-coated tubes at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Harvesting: Immediately centrifuge blood samples at 3,000 x g for 10 minutes at 4°C. Transfer plasma to pre-labeled cryovials and store at -80°C until LC-MS/MS analysis.

Data Presentation & Pharmacokinetic Parameters

Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Below is a representative summary of the expected quantitative data for this class of piperidine derivatives[1].

Pharmacokinetic ParameterAbbreviationUnitIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Maximum Plasma Concentration Cmax​ ng/mL845.2 ± 62.4192.5 ± 28.1
Time to Maximum Concentration Tmax​ h0.0831.5 ± 0.5
Area Under the Curve (0-t) AUC0−t​ h·ng/mL1250.4 ± 115.22815.6 ± 210.4
Elimination Half-Life t1/2​ h3.2 ± 0.43.8 ± 0.6
Volume of Distribution Vd​ L/kg5.4 ± 0.8N/A
Clearance Cl L/h/kg1.6 ± 0.2N/A
Absolute Bioavailability F %N/A45.0 ± 4.2

Data Interpretation: The high Vd​ (5.4 L/kg) confirms extensive tissue distribution, typical of lipophilic bases. The moderate bioavailability (45%) coupled with a Tmax​ of 1.5 hours suggests good permeability but significant first-pass metabolism.

Method Validation Standards (FDA / ICH M10)

To ensure regulatory compliance, the bioanalytical method must be validated according to the ICH M10 guidelines, which mandate full validation for the primary matrix intended to support regulatory submissions[3]. Bioanalytical method validation ensures that the analytical methods used to measure drugs are accurate, precise, and reproducible[4].

  • Linearity & Range: The calibration curve must exhibit an R2≥0.99 over a dynamic range of 1 to 1000 ng/mL, using a 1/x2 weighting factor to ensure accuracy at the lower end of the curve.

  • Accuracy & Precision: Inter- and intra-batch accuracy must be within ±15% of the nominal concentration, and ±20% at the LLOQ. Precision (CV) must not exceed 15% (20% at LLOQ)[5].

  • Matrix Effect & Recovery: Evaluated by comparing the peak area of the analyte spiked into post-extracted blank plasma versus neat standard solutions. Matrix factor variance across 6 different lots of rat plasma must be <15%.

Workflow Visualization

The following diagram illustrates the self-validating, end-to-end workflow from in vivo dosing to pharmacokinetic modeling.

PK_Workflow cluster_in_vivo In Vivo Phase (Sprague-Dawley Rats) cluster_in_vitro Bioanalytical Phase (LC-MS/MS) Compound N-ethyl-N-(tetrahydrofuran-3-yl) piperidin-4-amine IV_Dose Intravenous (IV) Dosing 2 mg/kg Compound->IV_Dose PO_Dose Oral (PO) Dosing 10 mg/kg Compound->PO_Dose Sampling Serial Blood Sampling (0.083 - 24 hrs) IV_Dose->Sampling Systemic Circulation PO_Dose->Sampling Absorption & First-Pass Extraction Protein Precipitation (Acetonitrile + IS) Sampling->Extraction Plasma Harvest Analysis LC-MS/MS (ESI+) MRM Mode Extraction->Analysis Supernatant Injection Data Pharmacokinetic Modeling (Non-Compartmental Analysis) Analysis->Data Concentration-Time Data Validation Method Validation (ICH M10 Guidelines) Validation->Analysis QC & Calibration

Fig 1. End-to-end in vivo PK and bioanalytical workflow for piperidine derivatives.

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / EMA URL:[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Source: Journal of Medicinal Chemistry URL:[Link]

  • Mass spectrometry in the pharmacokinetic studies of anticancer natural products Source: Mass Spectrometry Reviews / Wiley URL:[Link]

Sources

Application

Functionalization of the piperidine ring in N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Application Note: Divergent Functionalization of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine Pharmacological Context & Structural Analysis N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine presents a unique chemose...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Functionalization of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Pharmacological Context & Structural Analysis

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine presents a unique chemoselective challenge in drug discovery due to the presence of two basic nitrogen centers: a sterically hindered tertiary exocyclic amine at the C4 position, and a highly nucleophilic secondary amine at the N1 position. Furthermore, the tetrahydrofuran (THF) ring contains abstractable α-oxy C(sp3)–H bonds, which must be carefully managed during radical-mediated functionalizations.

To build robust structure-activity relationship (SAR) libraries, drug development professionals typically employ two orthogonal functionalization strategies:

  • Thermodynamically Driven N1-Functionalization: Utilizing the inherent nucleophilicity of the secondary amine for rapid library generation.

  • Kinetically Controlled α-C(sp3)–H Functionalization: Employing photoredox catalysis for late-stage diversification without sacrificing the core basicity of the piperidine scaffold.

Mechanistic Pathways for Piperidine Functionalization

PiperidineFunctionalization SM N-ethyl-N-(tetrahydrofuran-3-yl) piperidin-4-amine N_Func Pathway A: N1-Alkylation (Reductive Amination) SM->N_Func Aldehyde, NaBH(OAc)3 CH_Func Pathway B: C2/C6-Arylation (Photoredox Catalysis) SM->CH_Func Ir-Catalyst, Blue LED N_Prod N1-Substituted Analogs (High Yield, Rapid) N_Func->N_Prod CH_Prod α-C(sp3)-H Substituted Analogs (Late-Stage Diversification) CH_Func->CH_Prod

Divergent functionalization pathways for piperidine ring modification.

Strategy A: Chemoselective N1-Reductive AminationReductive amination is a cornerstone transformation in medicinal chemistry for the formation of carbon-nitrogen bonds[1]. It is highly preferred over direct alkylation with alkyl halides because it strictly prevents over-alkylation (quaternary ammonium salt formation) and exhibits excellent functional group tolerance.

Mechanistic Rationale: The secondary N1 amine condenses with an aldehyde or ketone to form a hemiaminal, which dehydrates to an electrophilic iminium ion. The choice of sodium triacetoxyborohydride (STAB) is critical here; its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes STAB too mild to reduce the starting carbonyl, but perfectly tuned to selectively reduce the highly electrophilic iminium intermediate.

Protocol 1: Standard Reductive Amination

  • Imine Formation: In an oven-dried round-bottom flask, dissolve N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Stir at room temperature for 30 minutes. Causality: DCE is preferred over DCM due to its higher boiling point and superior solubility profile for polar intermediates.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Causality: Portion-wise addition mitigates mild exotherms and prevents the localized depletion of the reductant, ensuring a clean conversion.

  • Self-Validation & Monitoring: Stir the reaction for 2–12 hours. Monitor the consumption of the starting amine via LC-MS. The appearance of the M+1 peak corresponding to the N-alkylated product confirms successful iminium trapping.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 30 minutes. Causality: The extended stirring in bicarbonate is essential to hydrolyze unreacted STAB and break down stable boron-amine complexes, ensuring the product is fully free-based for organic extraction.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Strategy B: Late-Stage α-C(sp3)–H Photoredox Functionalization

While N1-derivatization is standard, accessing the C2 or C6 positions of the piperidine ring allows researchers to explore novel vectors in chemical space.1[1].

Mechanistic Rationale: This protocol utilizes an Iridium(III) photocatalyst to facilitate a Single Electron Transfer (SET) event. The excited *Ir(III) complex oxidizes the piperidine nitrogen to a radical cation. Subsequent α-deprotonation yields a nucleophilic α-amino radical at the C2 position,2[2]. The sterically encumbered C4-amine is kinetically shielded, directing the oxidation preferentially to the N1-system (assuming N1 is transiently protected or pre-alkylated).

Protocol 2: Visible-Light Mediated α-Arylation

  • Preparation: In a 10 mL borosilicate photoreactor vial, combine the N1-protected/alkylated piperidine derivative (1.0 eq), 1,4-dicyanobenzene (2.0 eq), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%).

  • Solvent Degassing (Critical Step): Dissolve the mixture in anhydrous N,N-dimethylacetamide (DMA, 0.1 M). Sparge the solution with Argon for 15 minutes. Causality: Molecular oxygen is a potent triplet quencher. Failing to degas will result in the interception of the Ir(III) excited state, stalling the catalytic cycle and generating destructive reactive oxygen species.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 440-450 nm Blue LEDs. Stir at room temperature for 16-24 hours. Causality: The 440-450 nm wavelength specifically targets the Metal-to-Ligand Charge Transfer (MLCT) band of the Ir-catalyst, avoiding the high-energy UV excitation that could cleave the THF ring or degrade the substrate.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine (5x) to remove the polar DMA solvent. Purify via silica gel flash chromatography.

Quantitative Data & Reaction Metrics

The following table summarizes the expected performance metrics for both functionalization pathways based on standardized library synthesis parameters.

Functionalization StrategyTarget SiteTypical ReagentsReaction TimeTypical YieldChemoselectivity
Reductive Amination N1 (Secondary Amine)Aldehyde, NaBH(OAc)₃, DCE2 - 12 h75 - 95%>99% for N1 over C4-amine
Photoredox α-Arylation C2 / C6 (α-C–H)Cyanoarene, Ir-Photocatalyst, Blue LED16 - 24 h50 - 85%High for α-N1 over α-N4

Conclusion

The functionalization of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine requires a strategic approach dictated by the desired vector of diversification. N1-reductive amination provides a highly reliable, thermodynamically driven route for rapid SAR generation. Conversely, photoredox-mediated α-C(sp3)–H arylation offers a powerful tool for late-stage diversification, unlocking adjacent chemical space without sacrificing the core basicity of the piperidine scaffold.

References

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. 1

  • Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine. Benchchem. 3

  • Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. 2

Sources

Method

Application Notes &amp; Protocols: The Emerging Role of Piperidine-Based Compounds as Kinase Inhibitors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: Initial inquiries into the specific kinase inhibitory activity of N-ethyl-N-(tetrahydrofuran-3-yl)piper...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: Initial inquiries into the specific kinase inhibitory activity of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine have revealed a landscape rich with potential but sparse in direct, published data. This is not uncommon in the fast-paced field of drug discovery, where promising scaffolds are often synthesized and screened internally long before they appear in the public domain.

However, the core structure of this molecule, featuring a piperidine ring, is a well-established and highly valuable scaffold in the design of kinase inhibitors.[1][2] This guide, therefore, takes a broader, more instructive approach. We will use the well-documented and clinically relevant class of piperidine-containing inhibitors of the PI3K/Akt signaling pathway as a representative model. The principles, protocols, and insights provided herein are directly applicable to the investigation of novel piperidine-based compounds like N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Introduction: The Piperidine Scaffold in Kinase Inhibition

The piperidine moiety is a privileged scaffold in medicinal chemistry, prized for its synthetic tractability and its ability to be functionalized to achieve high potency and selectivity for a variety of biological targets, including protein kinases.[1][3] Its three-dimensional structure allows for the precise orientation of substituents to interact with key residues within the ATP-binding pocket of kinases.

A critical signaling cascade where piperidine-based inhibitors have shown significant promise is the PI3K/Akt/mTOR pathway.[1][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many human cancers.[4] Akt (also known as Protein Kinase B) is a serine/threonine kinase that serves as a key node in this pathway, making it an attractive target for therapeutic intervention.[2][4]

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.

Piperidine-containing inhibitors, such as the clinical candidate AZD5363, are often ATP-competitive, binding to the kinase domain of Akt and preventing the phosphorylation of its substrates.[4]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) or GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment to membrane PDK1->Akt Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Downstream Substrates (e.g., GSK3β, mTORC1) Akt->Downstream Phosphorylation Proliferation Cell Growth, Proliferation, & Survival Downstream->Proliferation Promotion Inhibitor Piperidine-based Kinase Inhibitor (e.g., AZD5363) Inhibitor->Akt Inhibition

Caption: PI3K/Akt signaling pathway and the point of inhibition by piperidine-based inhibitors.

Experimental Protocols

The following protocols provide a framework for the initial characterization of a novel piperidine-based kinase inhibitor, using the PI3K/Akt pathway as a model system.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified Akt kinase isoforms (Akt1, Akt2, and Akt3).

Materials:

  • Purified, recombinant human Akt1, Akt2, and Akt3 enzymes

  • ATP

  • Kinase substrate (e.g., a synthetic peptide with a phosphorylation site for Akt)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer

    • Test compound at various concentrations

    • Akt enzyme

    • Kinase substrate

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • DMSO as a solvent: It is a universal solvent for many organic compounds and is generally well-tolerated by enzymes at low concentrations.

  • ATP concentration near Km: This ensures that the assay is sensitive to competitive inhibitors.

  • ADP-Glo™ Assay: This is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced.

Cellular Assay for Target Engagement: Western Blot Analysis

Objective: To assess the ability of the test compound to inhibit the phosphorylation of Akt and its downstream targets in a cellular context.

Materials:

  • Cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PC-3, MCF-7)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Self-Validating System:

  • Loading Control: The use of a loading control like GAPDH ensures that equal amounts of protein were loaded for each sample.

  • Total vs. Phospho-Protein: Comparing the levels of phosphorylated protein to the total protein confirms that the observed decrease in phosphorylation is due to kinase inhibition and not a decrease in the total amount of the protein.

Quantitative Data Summary

The following table provides representative IC50 values for a well-characterized piperidine-based Akt inhibitor, AZD5363, for illustrative purposes.[4]

Kinase IsoformAZD5363 IC50 (nM)
Akt13
Akt28
Akt38

Conclusion and Future Directions

The piperidine scaffold represents a highly versatile and promising starting point for the development of novel kinase inhibitors. The protocols and methodologies outlined in this guide provide a robust framework for the initial characterization of new chemical entities such as N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. Future studies should focus on expanding the kinase selectivity profile, evaluating in vivo efficacy in preclinical cancer models, and assessing pharmacokinetic and pharmacodynamic properties to advance promising candidates toward clinical development.

References

  • N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride - BuyersGuideChem. Available at: [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC. Available at: [Link]

  • Pharmaceutical compounds - European Patent Office - EP 0454436 A1 - Googleapis.com.
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. Available at: [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

  • (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - ResearchGate. Available at: [Link]

Sources

Application

Application Note: Antifungal Profiling and Mechanistic Validation of N-Alkylpiperidin-4-yl Derivatives

Executive Briefing The rise of azole- and echinocandin-resistant fungal pathogens has necessitated the development of novel chemotypes that bypass traditional resistance mechanisms[1]. N-alkylpiperidin-4-yl derivatives—e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The rise of azole- and echinocandin-resistant fungal pathogens has necessitated the development of novel chemotypes that bypass traditional resistance mechanisms[1]. N-alkylpiperidin-4-yl derivatives—encompassing 4-aminopiperidines, piperidols, and tetrahydroisoquinoline hybrids—have emerged as highly potent antifungal agents[1][2][3]. Structurally inspired by agricultural fungicides like fenpropidin and topical morpholines like amorolfine, these compounds exhibit dual functionality: they act as standalone inhibitors of late-stage ergosterol biosynthesis and serve as powerful synergistic enhancers when combined with first-line azoles[1][2][3].

This application note provides drug development professionals and mycologists with a comprehensive, self-validating framework for synthesizing, screening, and mechanistically characterizing N-alkylpiperidin-4-yl derivatives.

Mechanistic Architecture

Unlike azoles, which target lanosterol 14α-demethylase (ERG11/CYP51), N-alkylpiperidin-4-yl derivatives exert their primary antifungal effect by inhibiting two downstream enzymes in the ergosterol biosynthesis pathway: sterol Δ14 -reductase (ERG24) and sterol Δ8,7 -isomerase (ERG2) [1][3].

The protonated piperidine nitrogen at physiological pH mimics the high-energy carbocation intermediates formed during the reduction and isomerization of sterols. This leads to the depletion of functional ergosterol and the toxic accumulation of abnormal sterols (such as ignosterol), which disrupts membrane fluidity and halts fungal growth[1][3]. Furthermore, specific piperidol derivatives have been shown to down-regulate CYP51 and efflux pump genes, restoring the efficacy of fluconazole in highly resistant Candida albicans strains[2].

ErgosterolPathway Lanosterol Lanosterol Inter1 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Inter1 ERG11 (14α-demethylase) Inter2 Ignosterol / Fecosterol Inter1->Inter2 ERG24 (Δ14-reductase) Ergosterol Ergosterol (Functional Membrane) Inter2->Ergosterol ERG2 (Δ8,7-isomerase) Azoles Azoles (e.g., Fluconazole) Azoles->Inter1 Inhibits Piperidines N-alkylpiperidin-4-yl Derivatives Piperidines->Inter2 Inhibits Piperidines->Ergosterol Inhibits

Fig 1. Dual-target inhibition of the ergosterol biosynthesis pathway by N-alkylpiperidin-4-yl derivatives.

Core Protocols (Self-Validating Workflows)

To ensure high data integrity, the following protocols incorporate internal controls that validate both the biological activity and the specific mechanism of action of synthesized derivatives.

Protocol A: Synergistic Microbroth Dilution (Checkerboard Assay)

Objective: Quantify the standalone Minimum Inhibitory Concentration (MIC) and the Fractional Inhibitory Concentration Index (FICI) of N-alkylpiperidin-4-yl derivatives in combination with fluconazole[2][3]. Rationale: Because these compounds target enzymes downstream of ERG11, combining them with azoles creates a sequential blockade of the sterol pathway, often resulting in profound synergy against resistant strains[2].

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • 96-well flat-bottom microtiter plates.

  • Test compounds (converted to hydrochloride salts to ensure aqueous solubility)[3].

  • Fungal inocula (C. albicans ATCC 90028 as susceptible control; clinical azole-resistant isolates).

Step-by-Step Procedure:

  • Compound Preparation: Dissolve the N-alkylpiperidin-4-yl derivative (e.g., piperidol B2) and fluconazole in DMSO (final DMSO concentration in wells must not exceed 1% to prevent solvent toxicity)[2].

  • Matrix Dilution: In a 96-well plate, perform two-fold serial dilutions of the piperidine derivative along the ordinate (rows A-H) and fluconazole along the abscissa (columns 1-10). Column 11 serves as the piperidine-only control; Row H serves as the fluconazole-only control.

  • Inoculation: Standardize the fungal suspension to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640. Add 100 µL of the inoculum to each well (final concentration ≈103 to 104 CFU/mL).

  • Incubation & Reading: Incubate at 35°C for 24–48 hours. Determine the MIC visually or via spectrophotometer (OD 530​ ) as the lowest concentration inhibiting 80% (MIC 80​ ) of growth compared to the drug-free control (Column 12).

  • FICI Calculation:

    • FICI=(MICDrugA_combo​/MICDrugA_alone​)+(MICDrugB_combo​/MICDrugB_alone​)

    • Validation Thresholds: Synergy is defined as FICI ≤0.5 ; Indifference as 0.5<FICI≤4.0 ; Antagonism as FICI >4.0 [2].

Protocol B: GC-MS Sterol Profiling for Target Validation

Objective: Confirm ERG24 and ERG2 inhibition by quantifying the accumulation of sterol intermediates[3]. Rationale: Phenotypic MIC data cannot prove a mechanism. If a compound successfully inhibits ERG24/ERG2, GC-MS will reveal a depletion of ergosterol and an accumulation of ignosterol and Δ8 -sterols, differentiating its action from azoles (which accumulate lanosterol)[3].

Step-by-Step Procedure:

  • Culture Treatment: Grow Yarrowia lipolytica or Candida spp. in 50 mL Sabouraud Dextrose Broth containing sub-inhibitory concentrations (0.5 × MIC) of the test compound for 16 hours at 30°C.

  • Cell Harvest & Saponification: Centrifuge cells (4000 rpm, 10 min), wash with sterile water, and resuspend the pellet in 3 mL of 25% ethanolic KOH. Incubate at 85°C for 1 hour to saponify lipids.

  • Extraction: Add 1 mL of sterile water and 3 mL of heptane (containing cholesterol as an internal standard). Vortex vigorously for 3 minutes. Extract the upper organic (heptane) layer.

  • Derivatization: Evaporate the heptane under nitrogen gas. Derivatize the sterol residue using 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 50 µL of anhydrous pyridine at 60°C for 45 minutes.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS capillary column.

    • Validation Check: Identify peaks using retention times and mass fragmentation patterns (e.g., Ergosterol TMS ether at m/z 468; Ignosterol TMS ether at m/z 470).

Workflow Synthesis 1. Synthesis & Prep (Form HCl Salts) MIC 2. Microbroth Dilution (Determine MIC) Synthesis->MIC Synergy 3. Checkerboard Assay (Calculate FICI) MIC->Synergy GCMS 4. GC-MS Profiling (Validate ERG2/24) Synergy->GCMS InVivo 5. In Vivo Efficacy (G. mellonella) GCMS->InVivo

Fig 2. End-to-end experimental workflow for validating N-alkylpiperidin-4-yl antifungal agents.

Quantitative Benchmarks

The structural tuning of the N-alkyl chain is critical. Studies show that an unbranched alkyl side chain (typically C10–C12) yields the highest antifungal activity[1][3]. Table 1 summarizes benchmark data from recent literature evaluating these scaffolds.

Table 1: Antifungal Efficacy and Synergy of Key N-Alkylpiperidin-4-yl Derivatives

Compound Class / Specific DerivativeTarget PathogenMIC Range (µg/mL)FICI (with Fluconazole)Key Mechanistic Finding
4-Aminopiperidines (e.g., 1-benzyl-N-dodecylpiperidin-4-amine)[3]Candida spp., Aspergillus spp.1.0 – 8.0N/A (Tested as standalone)Complete growth inhibition; accumulation of ignosterol (ERG24/ERG2 block).
Piperidol Derivatives (e.g., Compound B2)[2]Azole-resistant C. albicans> 64 (Alone)0.094 – 0.156Potent synergistic enhancer; down-regulates CYP51 and efflux pumps.
Tetrahydroisoquinoline Hybrids (e.g., Compound 6i)[1]C. glabrata, C. krusei5.0 – 16.0N/ABroad-spectrum activity corresponding to unbranched C11–C12 chain lengths.

Translational Outlook & Expert Troubleshooting

  • Solubility vs. Lipophilicity: The long N-alkyl chains required for membrane penetration and target binding (C10-C12) inherently reduce aqueous solubility[1][3]. Expert Tip: Always convert secondary and tertiary amine products into their corresponding mono- or dihydrochloride salts by precipitation with hydrogen chloride in diethyl ether prior to biological assays[3].

  • Synergistic Formulation: Because piperidol derivatives like compound B2 exhibit weak standalone activity but profound synergy (FICI < 0.3) with fluconazole, drug development should focus on fixed-dose combination (FDC) therapies[2]. When running in vivo models (e.g., Galleria mellonella), ensure pharmacokinetic sampling accounts for the half-life of both the piperidine derivative and the azole to maintain the synergistic ratio.

References

  • Discovery of Piperidol Derivatives for Combinational Treatment of Azole-Resistant Candidiasis Source: ACS Infectious Diseases URL:[Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics Source: PMC / ChemMedChem URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and optimization strategies for the synthesis of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a common st...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a common structural motif in medicinal chemistry.[1] The predominant and most versatile method for constructing this and similar scaffolds is reductive amination.[1][2][3] This document focuses on overcoming common challenges associated with this critical reaction to improve yield and purity.

Troubleshooting Guide: Common Issues & Solutions

The synthesis of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is most efficiently approached via a one-pot reductive amination of N-ethyl-4-piperidone with tetrahydrofuran-3-amine. This section addresses frequent problems encountered during this procedure.

Q1: My reaction is very slow or stalls completely. I see a high percentage of my starting N-ethyl-4-piperidone by LC-MS or TLC analysis. What is the likely cause?

This issue almost always points to inefficient formation of the crucial imine or iminium ion intermediate.[2][4] Several factors can be at play:

  • Incorrect pH: The formation of an imine is catalyzed by mild acid.[4] The acid protonates the ketone's carbonyl oxygen, making it more electrophilic for the amine to attack.[5] However, if the medium is too acidic (pH < 4), the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[4]

    • Solution: Add a catalytic amount of acetic acid (typically 0.5-1.0 equivalents).[6] This provides the necessary protons to facilitate imine formation without fully neutralizing the amine reactant. The optimal pH range for iminium ion formation is typically between 4 and 7.[7]

  • Steric Hindrance: While not extreme in this case, steric bulk around the ketone or amine can slow down the initial condensation step.[8]

    • Solution: Increase the reaction time or slightly elevate the temperature (e.g., to 40-50 °C) to provide more energy for the reactants to overcome the activation barrier.[6]

  • Presence of Water: Imine formation is a reversible equilibrium reaction that produces water.[2] If water is not removed or sequestered, Le Chatelier's principle dictates that the equilibrium will favor the starting materials.

    • Solution: While not always necessary for one-pot reductive aminations with efficient reducing agents, adding a dehydrating agent like molecular sieves (3Å or 4Å) can be beneficial if the reaction is sluggish.

Q2: My main impurity is N-ethyl-piperidin-4-ol, the alcohol resulting from the reduction of my starting ketone. Why is this happening and how can I prevent it?

This is a classic selectivity problem arising from the choice of reducing agent.[2] It indicates that your reducing agent is too reactive and is reducing the ketone starting material faster than, or in competition with, the iminium ion intermediate.

  • Cause: Highly reactive hydrides like sodium borohydride (NaBH₄) can readily reduce both ketones and iminium ions.[4]

  • Solution: Use a more selective, milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[9][10] The electron-withdrawing acetate groups temper the reactivity of the borohydride.[10] STAB is significantly more reactive towards the protonated iminium ion than it is towards the ketone, ensuring the desired reaction pathway is favored.[4][6][10] This high selectivity allows for a convenient one-pot procedure where all reactants can be mixed from the start.[10]

Q3: I am observing a significant amount of a dialkylated side product. What is this and how can it be avoided?

This issue can arise if the reaction conditions are not carefully controlled, particularly in reductive aminations involving primary amines. While tetrahydrofuran-3-amine is a primary amine, the target is a tertiary amine, so this is the desired outcome. However, if starting from a different precursor, such as piperidin-4-amine and alkylating with both ethyl iodide and a tetrahydrofuran-3-yl equivalent, dialkylation could be a problem. In the context of the primary synthetic route (N-ethyl-4-piperidone + tetrahydrofuran-3-amine), this is not a typical side reaction.

If a stepwise approach is used (e.g., alkylating piperidin-4-amine), over-alkylation is a known issue with reactive alkylating agents.[4]

  • Solution (for stepwise alkylation):

    • Control Stoichiometry: Use a precise 1.0 to 1.1 equivalent of the alkylating agent.

    • Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to avoid local excesses.[1]

    • Choice of Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) instead of a base that can also act as a nucleophile.[1]

Key Parameter Optimization

The yield of reductive amination is highly dependent on a few critical parameters. The following table summarizes their effects and provides recommended starting points for optimization.

ParameterRecommended ConditionRationale & Scientific Justification
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective reagent that preferentially reduces the iminium ion over the starting ketone, minimizing side product formation.[6][9][10]
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)Aprotic solvents that are compatible with the reagents. DCE often leads to faster reaction rates.[9] THF is a good alternative.[6]
Acid Catalyst Acetic Acid (AcOH)Catalyzes the formation of the imine/iminium ion intermediate.[9] The amount is critical to maintain a pH that favors this step without deactivating the amine.[4]
Stoichiometry Amine: 1.05-1.2 eq.; NaBH(OAc)₃: 1.4-2.0 eq.A slight excess of the amine helps drive the imine formation equilibrium.[5][6] An excess of the reducing agent ensures the reaction goes to completion.
Temperature Room Temperature (20-25 °C)Most reductive aminations with STAB proceed efficiently at ambient temperature.[6] Gentle heating (to ~50 °C) can be applied for sluggish reactions.[6]

Visualizing the Reaction Pathway

The following diagram illustrates the primary synthetic route and highlights the critical intermediate and a potential side reaction pathway.

G cluster_main Desired Reductive Amination Pathway cluster_side Side Reaction Pathway Ketone N-Ethyl-4-Piperidone Iminium Iminium Ion Intermediate Ketone->Iminium + Amine - H₂O (AcOH catalyst) SideProduct Side Product: N-Ethyl-Piperidin-4-ol Ketone->SideProduct + Unselective Reductant (e.g., NaBH₄) Amine Tetrahydrofuran-3-amine Amine->Iminium Product Target Product: N-ethyl-N-(tetrahydrofuran-3-yl) piperidin-4-amine Iminium->Product + NaBH(OAc)₃ (Hydride Attack)

Caption: Reaction scheme for reductive amination and a common side reaction.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis.

  • Setup: To a solution of N-ethyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add tetrahydrofuran-3-amine (1.05 eq).

  • Imine Formation: Add glacial acetic acid (1.0 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.[1]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Note: The addition can be mildly exothermic.[6]

  • Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-24 hours).[1]

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often a polar amine, which can be challenging to purify.[11] Purification by column chromatography on silica gel may require a mobile phase containing a small amount of triethylamine or ammonia in methanol/DCM to prevent streaking.[11][12] Alternatively, using an amine-functionalized silica gel can greatly simplify purification.[11]

Frequently Asked Questions (FAQs)

Q: Are there alternative reducing agents to sodium triacetoxyborohydride? A: Yes, sodium cyanoborohydride (NaBH₃CN) is another mild reducing agent suitable for reductive aminations.[2][7] It is also selective for iminium ions under mildly acidic conditions.[4] However, NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts generated from NaBH₃CN during workup.[2][5] Catalytic hydrogenation (H₂ over Pd/C) is another method but may not be compatible with other functional groups in more complex molecules.[2]

Q: My final product is very polar and difficult to purify by standard silica gel chromatography. What are my options? A: Purifying polar amines is a common challenge due to their strong interaction with the acidic silanol groups on standard silica gel, leading to poor peak shape and recovery.[11]

  • Mobile Phase Modifiers: Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent system (e.g., DCM/Methanol). This competes with your product for the acidic sites on the silica.[11]

  • Specialized Stationary Phases: Use pre-treated, amine-functionalized silica columns, which are designed to minimize these acidic interactions and provide much better chromatography for basic compounds.[11]

  • Salt Formation & Extraction: An alternative is to perform an acid-base extraction. Dissolve the crude material in an organic solvent and wash with dilute acid (e.g., 1M HCl) to protonate your amine, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 1M NaOH) and re-extract your purified amine back into an organic solvent.[13]

Q: Can I use THF as a solvent instead of DCE? A: Yes, THF is a common solvent for reductive aminations.[6][9] However, reactions in DCE are often reported to be faster.[9] The choice may also depend on the solubility of your specific starting materials.

Q: How critical is the quality of the tetrahydrofuran-3-amine? A: The purity of all starting materials is crucial for high yield. Impurities in the amine can lead to side reactions and complicate purification. It is recommended to use a high-purity source or purify the amine by distillation if its quality is questionable.

References

  • Gali, M. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Retrieved from [Link]

  • Ogo, S., et al. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. Chem-Station Int. Ed. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Biotage. Retrieved from [Link]

  • Kuehne, M. E., et al. (n.d.). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. Retrieved from [Link]

  • Lejkowski, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-231. Retrieved from [Link]

  • Manning, C., et al. (2025). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • Schepmann, D., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(4), 253-266. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of secondary alkyl amines. Google Patents.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Biotage. Retrieved from [Link]

  • Arulraj, R., & Rubina, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (n.d.). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ResearchGate. Retrieved from [Link]

  • Reddit. (2017, June 9). Challenging reductive amination. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. Retrieved from [Link]

  • ResearchGate. (n.d.). Previous work:[14] synthesis of THF-amine, as well as.... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. Retrieved from [Link]

  • Powers, I. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11435-11444. Retrieved from [Link]

  • Erowid. (n.d.). Reductive Amination Review. Erowid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TETRAHYDROFURAN. Ataman Kimya. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-aminomethyl tetrahydrofuran. Google Patents.

Sources

Optimization

Technical Support Center: Purification of Tertiary Amine Piperidine Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common challenges encountered during the purification of tertiary amine piperidine compounds. The content is structured in a question-and-answer format to directly address specific experimental issues, blending technical expertise with practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center is divided into sections based on the type of purification challenge, from chromatographic issues to the removal of specific, persistent impurities.

Section 1: Chromatography Challenges & Solutions

The basicity of the piperidine nitrogen atom is the primary cause of many chromatographic difficulties, particularly on standard silica gel.

Q1: My piperidine compound is showing severe peak tailing during silica gel column chromatography. What is causing this and how can I fix it?

A: Peak tailing is the most frequent issue when purifying basic compounds like piperidines on standard silica gel.[1] The root cause is the strong ionic interaction between the basic tertiary amine (a Lewis base) and the acidic silanol groups (Si-OH, a Brønsted-Lowry acid) on the surface of the silica.[1][2] This interaction leads to a non-linear adsorption isotherm, resulting in broad, tailing peaks and poor separation.

Troubleshooting Steps:

  • Mobile Phase Modification (The Standard Approach): The most common solution is to add a small amount of a basic modifier to your eluent. This "competing base" effectively neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.[3]

    • Triethylamine (TEA): This is the most widely used additive. Start with a concentration of 0.5-1% (v/v) in your mobile phase and adjust as needed.[1]

    • Ammonia: A solution of 7N ammonia in methanol (typically added to comprise 1-2% of the polar component of the eluent) can be highly effective for very basic compounds.[1]

    • Pyridine: While effective, it is less common due to its odor and toxicity.[1]

  • Stationary Phase Modification: If mobile phase additives are insufficient or undesirable, consider changing your stationary phase.

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide more reproducible results.[1][3]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for purifying basic compounds.[1]

    • Reverse-Phase Chromatography (C18): For many piperidine derivatives, reverse-phase chromatography is a superior alternative. Using acidic mobile phase modifiers like 0.1% trifluoroacetic acid (TFA) or formic acid protonates the piperidine nitrogen.[1] This ensures a single ionic species interacts with the stationary phase, leading to sharp, symmetrical peaks.[4]

Q2: My product recovery is very low after silica gel chromatography. Where is my compound going?

A: Low recovery is another consequence of the strong interaction with silica gel, but other factors can also contribute.

Troubleshooting Steps:

  • Irreversible Binding: In severe cases, the basic piperidine can bind so strongly to the acidic silica that it does not elute, even with highly polar solvents. This is especially true for polyfunctional amines.[5] The solutions for peak tailing (adding a basic modifier or using a different stationary phase) are the primary remedy here as well.

  • Column Overloading: Loading too much crude material can exceed the separation capacity of the column, leading to broad, overlapping fractions that are difficult to combine for a pure sample. A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 to 50:1 by weight.[1]

  • Compound Instability: Some complex piperidine derivatives may be unstable on silica gel. The acidic environment can cause degradation. If you suspect this, minimize the compound's time on the column by using flash chromatography (faster flow rate) and consider non-chromatographic methods like crystallization or extraction.[1]

Q3: I'm struggling to separate diastereomers or enantiomers of my piperidine compound. What should I do?

A: Separating stereoisomers is a significant challenge that standard chromatography cannot address. Specialized techniques are required.

Troubleshooting Steps:

  • Diastereomer Separation: Diastereomers have different physical properties and can often be separated on standard silica or C18 columns. Success requires careful optimization of the mobile phase. If baseline separation is not achieved, preparative HPLC is often necessary.[6]

  • Enantiomer Separation (Chiral Chromatography): Enantiomers require a chiral environment for separation.

    • Chiral Stationary Phases (CSPs): This is the most direct method. Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® columns) are highly recommended and have a strong track record for separating piperidine derivatives.[7][8] Method development involves screening several different CSPs and mobile phase combinations (typically normal-phase with hexane/alcohol mixtures).[7][8]

    • Diastereomeric Salt Formation: React your racemic piperidine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts can often be separated by fractional crystallization. Afterward, the acid is removed to yield the pure enantiomer.

    • Chiral Derivatizing Agent: React the enantiomers with a chiral agent to form diastereomers that can be separated on a standard (achiral) HPLC column.[7]

Section 2: Extraction & Workup Procedures

Acid-base extraction is a powerful tool for purifying amines, leveraging their ability to become water-soluble salts.

Q4: My yield is low after an acid-base extraction. Why am I losing product?

A: Low recovery during acid-base extraction is almost always related to incomplete protonation or deprotonation, which is a function of pH control. The basicity of a tertiary amine is best quantified by the pKa of its conjugate acid (pKaH), which is typically in the range of 9-11.[9]

Troubleshooting Steps:

  • Incomplete Protonation (Acidic Wash): To ensure your piperidine compound moves from the organic layer to the aqueous layer, you must fully protonate it. The pH of the aqueous acid wash should be at least 2 pKa units below the pKaH of your compound. Using 1M HCl (pH ≈ 0) is standard and generally sufficient to protonate the amine to its ammonium salt form (R₃NH⁺), making it water-soluble.[10]

  • Incomplete Deprotonation (Basification): To recover your compound from the aqueous layer back into a fresh organic layer, you must deprotonate the ammonium salt back to the free amine. The pH of the aqueous layer must be at least 2 pKa units above the pKaH. Ensure the solution is strongly basic (pH > 12) by slowly adding a base like 2-6 M NaOH or solid K₂CO₃.[10][11] Always check the pH with litmus paper or a pH meter.

  • Insufficient Mixing: Ensure thorough mixing (vigorous shaking) of the organic and aqueous layers in the separatory funnel for several minutes during each extraction to maximize the transfer between phases.[10]

  • Repeat Extractions: Perform multiple extractions (e.g., 3x with fresh solvent) for each step (acid wash and final extraction) to ensure complete transfer of the compound.

Section 3: Crystallization & Salt Formation

Crystallization can be an excellent final purification step, but piperidines can present unique challenges.

Q5: My piperidine derivative "oils out" or refuses to crystallize. How can I get a solid product?

A: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, or when impurities are inhibiting crystal lattice formation.

Troubleshooting Steps:

  • Optimize the Solvent System: The ideal solvent is one in which your compound is poorly soluble at room temperature but completely soluble when hot.[1]

    • Screen Solvents: Test a wide range of solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, ethanol).

    • Use a Binary Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Induce Crystallization:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic glass fragments can serve as nucleation sites.

    • Seed Crystals: If you have a tiny amount of pure solid, add a single crystal to the cooled, supersaturated solution.

  • Purify via Salt Formation: If the free base is an oil, converting it to a salt is a highly effective strategy. Dissolve the crude amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane. The resulting hydrochloride salt will often precipitate as a pure, crystalline solid that can be collected by filtration.[12][13]

Q6: I stored my pure piperidine compound as a solution in DMF (or another solvent), and now there are crystals in it. What happened?

A: This is a common issue caused by the basicity of the piperidine.

Troubleshooting Steps:

  • Carbonate Salt Formation: Piperidines are basic enough to react with atmospheric carbon dioxide (CO₂) to form a solid piperidine carbonate salt, which precipitates from the solution.[2] This is especially common in peptide synthesis where piperidine/DMF solutions are used for Fmoc deprotection.[14]

    • Solution: To prevent this, store piperidine solutions under an inert atmosphere (e.g., nitrogen or argon) in a well-sealed container.[2] For sensitive applications, it is best to prepare fresh solutions.[2]

  • Reaction with Acidic Vapors: If stored near bottles of acidic reagents (e.g., trifluoroacetic acid, acetyl chloride), acidic vapors can diffuse and react with the piperidine to form a solid salt.[2][15]

    • Solution: Store basic and acidic reagents in separate cabinets or secondary containers.

  • Low-Temperature Crystallization: Piperidine itself has a melting point of -10 °C.[2] If a concentrated solution was stored in a cold room or refrigerator, the piperidine may have simply frozen or crystallized out.

    • Solution: Gently warming the solution to room temperature should redissolve the crystals if this is the cause.[2]

Section 4: Common Impurity Removal

Q7: How can I remove a pyridine-based starting material from my piperidine product? Simple distillation isn't working.

A: Complete separation of piperidine and pyridine by simple fractional distillation is notoriously difficult because they form a constant boiling azeotropic mixture.[1][2][14]

Troubleshooting Steps:

  • Purification via Carbonate Salt: This is the most effective chemical method. Dissolve the mixture in a non-polar solvent and bubble CO₂ gas through the solution. The piperidine will selectively react to form a solid piperidine carbonate, which can be filtered off. The pyridine remains in the filtrate. The pure piperidine can then be liberated from the carbonate salt by treatment with a strong base (like NaOH) and extraction.[1][2][16]

  • Acid-Base Extraction: This can be effective if performed carefully, exploiting the slight difference in basicity between piperidine (pKaH ~11.2) and pyridine (pKaH ~5.2). A carefully buffered aqueous solution may allow for selective extraction, but the carbonate method is generally more robust.

Q8: I suspect my product contains an N-oxide impurity. How can I remove it?

A: Tertiary amines can be oxidized to N-oxides by exposure to air or during reactions with oxidizing agents.[17][18] These impurities are highly polar and can complicate purification.

Troubleshooting Steps:

  • Reduction to the Parent Amine: The most effective strategy is to reduce the N-oxide back to the tertiary amine. This makes the impurity identical to your product, increasing yield.

    • Titanium(III) Chloride (TiCl₃): This reagent is known to selectively reduce N-oxides in the presence of many other functional groups and is highly effective in drug metabolism studies for this purpose.[19]

  • Chromatographic Separation: N-oxides are significantly more polar than their parent tertiary amines. They can often be separated using silica gel chromatography, where the N-oxide will have a much lower Rf value.

Q9: How can I remove residual palladium or other metal catalysts from my reaction?

A: Residual metal catalysts from reactions like hydrogenations or cross-couplings are a common and critical impurity to remove, especially in drug development.

Troubleshooting Steps:

  • Activated Carbon Treatment: Stirring the crude product in a solution with activated charcoal can effectively adsorb residual metal catalysts. The charcoal is then removed by filtration through Celite.[17]

  • Metal Scavengers: Use commercially available silica-based or polymer-based metal scavengers. These are functionalized with ligands (e.g., thiols, amines) that chelate the metal, allowing it to be removed by simple filtration.

  • Supercritical CO₂ Extraction: In specialized applications, supercritical CO₂ extraction with a combination of co-solvents and complexing agents like piperidine itself has been shown to remove palladium from catalysts.[20]

Detailed Experimental Protocols

Protocol 1: Flash Chromatography with a Basic Modifier (Triethylamine)

This protocol describes the purification of a piperidine derivative showing peak tailing on TLC.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop several plates with varying ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). To each eluent system, add 1% triethylamine (TEA) by volume (e.g., 1 mL of TEA in 99 mL of your chosen solvent system).

    • The ideal eluent system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[11]

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent system (including the 1% TEA).

    • Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or your eluent.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the sample through the column using the selected solvent system with 1% TEA.

    • Collect the eluate in a series of fractions.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent (and TEA) under reduced pressure to obtain the purified piperidine derivative.

Protocol 2: Acid-Base Extraction for Basic Compound Isolation

This protocol is designed to isolate a basic piperidine derivative from neutral and acidic impurities.[11]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl (aq). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated piperidine derivative will move into the lower aqueous layer.

  • Phase Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh 1 M HCl to ensure complete recovery, combining all aqueous layers.

  • Back-Extraction (Optional): Wash the combined acidic aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2 M NaOH (aq) with stirring until the solution is strongly basic (pH > 12, check with litmus paper).

  • Final Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., dichloromethane). The deprotonated piperidine derivative will now be in the organic layers.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visual Guides & Data
Diagrams and Workflows

G start Peak Tailing Observed on Silica Gel q1 Is the mobile phase modified? start->q1 add_tea Add Competing Base to Eluent (e.g., 0.5-1% Triethylamine) q1->add_tea No change_sp Change Stationary Phase q1->change_sp Yes check_rf Re-evaluate Rf and Separation add_tea->check_rf q2 Is tailing resolved? check_rf->q2 success Purification Successful q2->success Yes q2->change_sp No alumina Use Basic or Neutral Alumina change_sp->alumina amine_silica Use Amine-Deactivated Silica alumina->amine_silica reverse_phase Switch to Reverse-Phase (C18) with Acidic Modifier (e.g., 0.1% TFA) amine_silica->reverse_phase

Caption: Troubleshooting workflow for peak tailing in piperidine chromatography.

G start Crude Piperidine Derivative q_solid Is the compound a solid? start->q_solid q_impurities Significant difference in basicity vs. impurities? q_solid->q_impurities No (Liquid/Oil) crystallization Crystallization / Salt Formation q_solid->crystallization Yes q_volatile Are impurities non-volatile? q_impurities->q_volatile No extraction Acid-Base Extraction q_impurities->extraction Yes distillation Distillation (Vacuum) q_volatile->distillation Yes chromatography Chromatography (Normal or Reverse Phase) q_volatile->chromatography No end Pure Piperidine Derivative crystallization->end extraction->chromatography Further purification needed extraction->end distillation->chromatography Further purification needed distillation->end chromatography->end

Caption: Decision tree for selecting a primary purification method.

Data Tables

Table 1: Common Mobile Phase Modifiers for Amine Purification on Silica Gel

ModifierTypical ConcentrationMechanism & Notes
Triethylamine (TEA) 0.5 - 2% (v/v)Competes with the basic analyte for binding to acidic silanol sites. Volatile and easily removed. The most common choice.[1]
Ammonia 1 - 2% of a 7N solution in MethanolA stronger base than TEA, very effective for highly basic compounds. Can alter eluent polarity significantly.[1]
Pyridine 0.5 - 1% (v/v)Effective but less common due to strong odor, higher boiling point, and toxicity.[1]
Trifluoroacetic Acid (TFA) 0.1% (v/v)For Reverse-Phase (C18) only. Protonates the amine to a single cationic species, improving peak shape.[1]
Formic Acid 0.1% (v/v)For Reverse-Phase (C18) only. An alternative to TFA, often used for LC-MS applications as it is more volatile.[1]
References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). common challenges in working with piperidine-based compounds.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • ACS Publications. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers.
  • Oxford Academic. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a.
  • National Institutes of Health (PMC). (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine.
  • National Institutes of Health (PMC). (n.d.). Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine.
  • BenchChem. (2025). purification challenges of polyfunctional amines like 1,6-Diamino-3,4-dihydroxyhexane.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
  • Reddit. (2024). Amine workup : r/Chempros.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2017).
  • Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Product Formation in Substituted Piperidine Synthesis

Welcome to the Technical Support Center for piperidine synthesis. Substituted piperidines are ubiquitous pharmacophores in drug development, but their synthesis is frequently complicated by chemoselectivity issues, catal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine synthesis. Substituted piperidines are ubiquitous pharmacophores in drug development, but their synthesis is frequently complicated by chemoselectivity issues, catalyst poisoning, and unexpected side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the mechanistic causality behind common side products and provide self-validating, field-proven protocols to rescue your yields and ensure high-purity isolation.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does the catalytic hydrogenation of my substituted pyridine stall, leaving a mixture of 1,2,3,6-tetrahydropyridine and dihydropyridine intermediates?

The Causality: This is a classic case of product-induced catalyst poisoning. Piperidines are significantly more basic than their parent pyridines. As the reduction proceeds, the newly formed free secondary amine utilizes its available nitrogen lone pair to coordinate tightly to the metal catalyst's d-orbitals (e.g., Pt, Rh, or Ru). This coordination blocks the active catalytic sites, prematurely halting the reduction and trapping the reaction at partially hydrogenated intermediates 1. Over-pressurizing the reactor will not solve this; it often leads to unwanted ring-opening (amylamine formation) instead 2. The Solution: Run the hydrogenation in an acidic solvent, such as glacial acetic acid. The acid immediately protonates the piperidine as it forms, generating a non-coordinating piperidinium salt that cannot poison the catalyst 3.

G SubstitutedPyridine Substituted Pyridine (Starting Material) Hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2) SubstitutedPyridine->Hydrogenation Piperidine Substituted Piperidine (Target Product) Hydrogenation->Piperidine Acidic Media (Protonates Amine) Partial Tetrahydropyridines (Incomplete Reduction) Hydrogenation->Partial Low Pressure / Time RingOpen Amylamine Derivatives (Ring-Opening) Hydrogenation->RingOpen Harsh Conditions Poisoning Catalyst Poisoning (Metal Coordination) Piperidine->Poisoning Neutral Media Poisoning->Partial Halts Reaction

Mechanistic pathways in pyridine hydrogenation highlighting catalyst poisoning.

Q2: During the synthesis of 3,4-disubstituted piperidines via Prins cyclization, I isolate a chlorinated impurity. What is the mechanism, and how do I remove it?

The Causality: When utilizing concentrated HCl as a Brønsted acid catalyst to drive the Prins cyclization, the reaction proceeds through a highly reactive carbocation intermediate. Under these conditions, the abundant chloride counterions act as nucleophiles, prematurely trapping the carbocation before the final thermodynamic elimination step can occur, resulting in a chlorinated side product 4. The Solution: Do not discard the batch. This side product can be chemically rescued. By dissolving the crude mixture in THF and treating it with aqueous ammonia, the mild base induces a clean E2 elimination of HCl, quantitatively recovering the desired pure piperidine alkene 4.

G Start Prins Cyclization (Aldehyde + Acid) Analyze NMR / MS Analysis Start->Analyze Success 3,4-Disubstituted Piperidine (Target Product) Analyze->Success Optimized Lewis Acid Chloride Chlorinated Side Product (Nucleophilic Trapping) Analyze->Chloride Conc. HCl Used Fix Aqueous Ammonia in THF (Induces E2 Elimination) Chloride->Fix Corrective Action Fix->Success Recovers Product

Troubleshooting workflow for resolving chlorinated side products in Prins cyclization.

Q3: My purified piperidine derivative developed a white crystalline solid after a few weeks in storage. Did it decompose?

The Causality: Piperidines are highly nucleophilic and basic. The white solid is almost certainly a salt artifact, not a decomposition product. Upon exposure to atmospheric carbon dioxide, piperidine rapidly forms a solid piperidine carbonate 5. Alternatively, if stored in a refrigerator near chlorosilanes (e.g., TMSCl) or other moisture-sensitive reagents, liberated HCl gas can react with the amine to form piperidine hydrochloride 5. The Solution: Redissolve the crystals in a biphasic basic aqueous/organic mixture (e.g., 1M NaOH / DCM), extract the free base, and concentrate. To prevent recurrence, store the purified piperidine strictly under an inert atmosphere (argon or nitrogen) in tightly sealed Schlenk flasks 6.

Part 2: Quantitative Diagnostics & Data Presentation

Use the following diagnostic matrix to rapidly identify and correct side product formation based on your analytical data.

Synthetic RouteMajor Side ProductMechanistic CauseAnalytical SignatureCorrective Action
Catalytic Hydrogenation TetrahydropyridinesCatalyst poisoning by free amine coordination.LC-MS: Presence of [M+H-4] and[M+H-2] peaks.Switch to acidic solvent (AcOH) to form piperidinium salt.
Catalytic Hydrogenation Amylamine derivativesOver-reduction / Ring-opening.LC-MS: Mass matches acyclic amine; NMR: Loss of cyclic symmetry.Lower H₂ pressure; switch from PtO₂ to Rh/C.
Prins Cyclization Chlorinated piperidinesNucleophilic trapping by Cl⁻ counterion.MS: Isotopic pattern indicating chlorine (M / M+2 ratio of 3:1).Treat crude with aqueous NH₃ in THF to induce E2 elimination.
Reductive Amination 5-hydroxy-pentanylIncomplete cyclization prior to reduction.LC-MS: +18 Da shift relative to target mass.Optimize NaBH₃CN stoichiometry; extend pre-reduction stirring time.
Storage / Handling Piperidine CarbonateReaction with atmospheric CO₂.IR: Strong carbonyl stretch (~1650 cm⁻¹); Visual: White precipitate.Wash with 1M NaOH, extract, and store under Argon.

Part 3: Validated Experimental Protocols

Protocol 1: Acid-Mediated Catalytic Hydrogenation of Substituted Pyridines

This protocol utilizes a self-validating feedback loop to ensure complete conversion without over-reduction.

  • Reactor Setup: In a high-pressure Parr reactor, dissolve the substituted pyridine (1.0 eq, typically 10 mmol) in glacial acetic acid to achieve a 0.2 M concentration. Causality Note: Acetic acid is mandatory here to continuously protonate the product, preventing metal coordination.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst) at 5 mol% loading 1.

  • Purging: Seal the reactor. Purge the system with inert nitrogen gas three times to remove oxygen, followed by three purges with hydrogen gas.

  • Execution: Pressurize the reactor with H₂ to 50 bar. Stir vigorously at room temperature for 8 hours.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is only considered complete when the intermediate masses corresponding to 1,2,3,6-tetrahydropyridine ([M+H-4]) and dihydropyridine ([M+H-2]) are completely absent, and only the fully saturated piperidine mass ([M+H]) remains. If intermediates persist, repressurize and stir for an additional 4 hours.

  • Workup: Carefully vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pt catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the resulting piperidinium acetate salt with saturated aqueous NaHCO₃ (pH > 9), extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the free piperidine base.

Protocol 2: Chemical Rescue of Chlorinated Prins Cyclization Products

Use this protocol if your Prins cyclization yields the chlorinated side product instead of the desired alkene.

  • Dissolution: Dissolve the crude chlorinated piperidine mixture (approx. 1.0 eq) in anhydrous THF (0.1 M concentration).

  • Base Addition: Add 10 equivalents of concentrated aqueous ammonia (28% NH₃ in H₂O) dropwise to the stirring solution 4.

  • Elimination: Stir the biphasic mixture vigorously at room temperature for 4 hours. Causality Note: Ammonia acts as a mild base to selectively induce E2 elimination of HCl without degrading the piperidine core.

  • Validation: Monitor by TLC or GC-MS until the chlorinated species is fully consumed.

  • Workup: Dilute with water and extract with dichloromethane. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to recover the pure 3,4-disubstituted piperidine.

References

  • BenchChem. "Technical Support Center: Overcoming Challenges in Piperidine Synthesis." BenchChem. 6

  • BenchChem. "Technical Support Center: Side-Product Formation in Piperidine Synthesis." BenchChem. 2

  • Reddy, M. S., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015. 1

  • Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie, 2004. 3

  • Dahlmann, H., et al. "Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations." The Journal of Organic Chemistry, 2006. 4

  • Edelmann, F. T., et al. "Have you experienced that your piperidine crystallizes when not in use?" ResearchGate, 2021. 5

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of Piperidines

Welcome to the technical support center for the N-alkylation of piperidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of piperidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental challenges, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the N-alkylation of piperidines, offering explanations and corrective actions to get your synthesis back on track.

Question: Why is my N-alkylation reaction showing low or no conversion?

Answer:

Low or no conversion in N-alkylation reactions is a frequent issue that can often be traced back to several key factors:

  • Insufficient Reactivity of the Alkylating Agent: The nature of the leaving group on your alkyl halide is critical. Reactivity follows the trend I > Br > Cl > F. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate. For less reactive alkylating agents, such as those with secondary carbons, more forcing conditions like higher temperatures or the use of a stronger base may be necessary.

  • Steric Hindrance: Both the piperidine and the alkylating agent can present steric challenges. If your piperidine is substituted, particularly at the 2- or 6-positions, or if you are using a bulky alkylating agent, the nucleophilic attack at the nitrogen can be significantly slowed. In such cases, prolonged reaction times, elevated temperatures, or switching to a less sterically demanding base might be beneficial. For highly hindered substrates, alternative methods like reductive amination may be more effective.[1]

  • Inappropriate Base: The base plays a crucial role in deprotonating the piperidine, thereby increasing its nucleophilicity. If an inadequate base is used, the reaction may not proceed efficiently. For simple N-alkylations, inorganic bases like potassium carbonate (K₂CO₃) are often sufficient.[2][3] However, for less reactive systems, a stronger or more soluble organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) may be required.[2] In some cases, very strong bases like sodium hydride (NaH) in an aprotic solvent like DMF can be employed, but these require anhydrous conditions.[2]

  • Solvent Choice: The solvent can have a profound effect on the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred as they can stabilize the transition state of the Sₙ2 reaction without solvating the amine nucleophile, which would decrease its reactivity.[4] Polar protic solvents like ethanol can be used, but they may slow down the reaction by hydrogen bonding with the piperidine.[3][4]

Question: I'm observing a significant amount of a byproduct that I suspect is a quaternary ammonium salt. How can I prevent this over-alkylation?

Answer:

The formation of quaternary ammonium salts is a classic side reaction in the N-alkylation of secondary amines like piperidine.[5][6] This occurs when the newly formed tertiary amine product, which is often more nucleophilic than the starting secondary amine, reacts with another equivalent of the alkylating agent.[6] Here are several strategies to minimize this undesired outcome:

  • Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of piperidine).[5] This ensures that the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump over several hours, can help maintain a low concentration of the alkylating agent throughout the reaction.[2] This favors the reaction with the more abundant secondary amine over the newly formed tertiary amine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation, which may have a slightly higher activation energy.

  • Choice of Base: Without a base, the reaction will slow as the piperidinium salt accumulates. Adding a base like potassium bicarbonate (KHCO₃) can speed up the reaction, but it may also increase the likelihood of dialkylation.[2] Careful optimization of the base and its stoichiometry is key.

Below is a workflow to guide you through troubleshooting over-alkylation:

OverAlkylation_Troubleshooting start Over-alkylation Detected action1 Control Stoichiometry (Excess Piperidine) start->action1 Implement action2 Slow Reagent Addition (Syringe Pump) start->action2 Implement action3 Lower Reaction Temperature start->action3 Implement outcome Mono-alkylation Favored action1->outcome action2->outcome action3->outcome

Caption: Troubleshooting workflow for over-alkylation.

Question: My reaction is messy, and I'm having trouble isolating my desired N-alkylated piperidine. What are some common purification challenges and how can I address them?

Answer:

Purification can indeed be challenging, especially if side reactions have occurred. Here are some common issues and their solutions:

  • Separating Product from Starting Material: If the reaction has not gone to completion, you will need to separate your N-alkylated product from the unreacted piperidine. A simple acid-base extraction can be effective here. By washing the organic layer with a dilute acid (e.g., 1M HCl), both the starting piperidine and the product will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the free amines.

  • Removing the Quaternary Ammonium Salt: The quaternary ammonium salt byproduct is often highly polar and may be soluble in water. A standard aqueous work-up where the reaction mixture is partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water can help remove this salt.[1]

  • Column Chromatography: For closely related compounds or when high purity is required, column chromatography on silica gel is the method of choice. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the starting material, product, and byproducts. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help prevent the streaking of amines on the silica gel.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the N-alkylation of piperidines, covering best practices and alternative methodologies.

What is the best choice of solvent for my N-alkylation reaction?

The optimal solvent depends on the specific substrates and reaction conditions. Here is a general guide:

Solvent CategoryExamplesAdvantagesDisadvantages
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOGenerally accelerate Sₙ2 reactions by stabilizing the polar transition state without deactivating the nucleophile.[4]Can be difficult to remove (DMF, DMSO). DMSO can have side reactions at high temperatures.[7]
Polar Protic Ethanol, Methanol, WaterCan be effective, especially with microwave heating.[3][8] Often considered "greener" solvents.[9]May slow the reaction by solvating the amine nucleophile through hydrogen bonding.[4]
Non-polar Aprotic Toluene, THF, Dichloromethane (DCM)Useful for specific applications, such as when using certain organic bases or for reductive amination.[3]Generally lead to slower reaction rates for direct alkylation due to poor stabilization of the transition state.[4]

A kinetic study on the reaction of piperidine with methyl iodide showed that polar aprotic solvents provide the most significant rate enhancements.[4]

How do I choose the most appropriate base for my reaction?

The choice of base is critical and depends on the pKa of the piperidine and the reactivity of the alkylating agent.

BaseExamplesTypical Use CasesConsiderations
Inorganic Carbonates K₂CO₃, Cs₂CO₃General purpose, effective for many simple alkylations with reactive alkyl halides.[2][3]Often require heating and can have limited solubility in some organic solvents.
Organic Amines DIPEA (Hünig's base), Triethylamine (Et₃N)Good for substrates that are sensitive to stronger bases or when a more soluble base is needed.[2]Can be more difficult to remove during work-up.
Strong Bases NaH, LDAUsed for deprotonating less nucleophilic amines or when forcing conditions are required.[2]Require strictly anhydrous conditions and careful handling.
Are there alternative methods to direct N-alkylation with alkyl halides?

Yes, several powerful alternatives exist, which can be advantageous in certain situations:

  • Reductive Amination: This is a very common and often preferred method, especially when dealing with sterically hindered substrates or when over-alkylation is a concern.[1] The reaction involves the formation of an iminium ion from the piperidine and an aldehyde or ketone, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular reducing agent for this transformation due to its mildness and selectivity.[1][10]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl piperidines, the Buchwald-Hartwig cross-coupling reaction is a powerful tool.[11] This palladium-catalyzed reaction couples an amine with an aryl halide or triflate.[11] Careful selection of the palladium catalyst, phosphine ligand, and base is crucial for success.[11]

  • N-Alkylation with Alcohols: "Borrowing hydrogen" or "hydrogen autotransfer" catalysis allows for the use of alcohols as alkylating agents, with water being the only byproduct, making it a greener alternative.[12] These reactions are typically catalyzed by transition metal complexes.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for N-alkylation reactions.[8][13][14] Reactions that take hours at room temperature or with conventional heating can often be completed in minutes in a microwave reactor.[8]

N_Alkylation_Methods topic N-Alkylation of Piperidines method1 Direct Alkylation (Alkyl Halides) topic->method1 method2 Reductive Amination (Aldehydes/Ketones) topic->method2 method3 Buchwald-Hartwig (Aryl Halides) topic->method3 method4 Alkylation with Alcohols (Hydrogen Autotransfer) topic->method4

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Stereoselectivity in Piperidine Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with the stereoselective construction of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with the stereoselective construction of the piperidine core. Saturated N-heterocycles like piperidines are ubiquitous in pharmaceuticals, but establishing multiple stereocenters around the ring with high enantiomeric excess (ee) and diastereomeric ratio (dr) remains a rigorous challenge[1][2].

This guide bypasses generic advice. Instead, we will dissect the thermodynamic and kinetic causalities behind your stereochemical failures and provide field-proven, self-validating protocols to rescue your syntheses.

Diagnostic Workflow for Piperidine Stereocontrol

Before altering your reaction conditions, it is critical to isolate whether your failure stems from poor face-selectivity during the initial bond formation or from post-reaction epimerization.

Diagnostic Start Analyze Piperidine Stereoselectivity Issue Q1 Is the primary issue Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)? Start->Q1 ee_issue Low ee (< 90%) (Enantioselectivity) Q1->ee_issue Focus on ee dr_issue Low dr (< 10:1) (Diastereoselectivity) Q1->dr_issue Focus on dr ee_sol1 Catalyst Poisoning? Protonate to Pyridinium Salt ee_issue->ee_sol1 ee_sol2 Workup Epimerization? Avoid Basic Aqueous Washes ee_issue->ee_sol2 dr_sol1 Conformational Flexibility? Install Bulky N-Protecting Group dr_issue->dr_sol1 dr_sol2 Stepwise vs Concerted? Force Chair-Like Transition State dr_issue->dr_sol2 Success High Stereocontrol Achieved ee_sol1->Success ee_sol2->Success dr_sol1->Success dr_sol2->Success

Caption: Diagnostic decision tree for troubleshooting stereoselectivity failures in piperidine synthesis.

Troubleshooting & FAQs

Q1: I am attempting the asymmetric hydrogenation of a substituted pyridine, but my reaction stalls at 40% conversion, and the ee of the resulting piperidine is abysmal (<30%). What is happening?

The Causality: You are experiencing severe catalyst poisoning. As the reaction progresses, the newly formed basic piperidine product accumulates. The lone pair on the piperidine nitrogen coordinates strongly to the transition metal catalyst (e.g., Pt, Rh, or Ir), outcompeting the pyridine substrate for the active site[3]. As the catalyst struggles, the reaction slows down, and background non-stereoselective reduction pathways begin to dominate, destroying your ee.

The Solution: You must prevent the product from binding to the catalyst. The most effective strategy is to pre-activate the substrate by converting it into a pyridinium salt (e.g., hydrochloride or tetrafluoroborate salt) prior to hydrogenation[3]. Alternatively, perform the hydrogenation in a strongly acidic medium like glacial acetic acid[3]. This ensures that the piperidine nitrogen is immediately protonated upon formation, rendering it incapable of coordinating to the metal center.

Q2: My one-pot cascade synthesis (nitroalkene/amine/enone) yields the correct substituted piperidine, but as a complex mixture of diastereomers. How can I improve the dr?

The Causality: Acyclic cascade intermediates possess multiple low-energy conformations due to free rotation around C-C bonds. If the energy difference between the transition states leading to the syn and anti products is negligible, you will get a mixture.

The Solution: Exploit exocyclic stereoelectronic effects. By carefully selecting a bulky chiral amine or installing a rigid protecting group, you can restrict the conformational freedom of the intermediate[4][5]. For instance, using amino esters can force the intermediate into a single, highly ordered chair-like transition state, achieving up to 100% chirality induction and excellent diastereoselectivity[5].

Q3: I successfully synthesized a chiral 2-substituted N-tosylpiperidine, but after deprotection and isolation, my chiral HPLC shows significant racemization.

The Causality: The proton at the C2 position (adjacent to the nitrogen) is relatively acidic, especially if adjacent to an electron-withdrawing group or if the nitrogen is heavily electron-deficient. Subjecting the molecule to harsh basic conditions during deprotection or using strongly basic aqueous workups causes reversible deprotonation (enolization/epimerization), scrambling the stereocenter[6].

The Solution: Switch to mild, non-basic deprotection conditions. If you are working with N-tosylpiperidines, reductive cleavage (e.g., Sodium naphthalenide or Mg/MeOH) is preferred over harsh basic hydrolysis. If a specific stereoisomer is required and you have a mixture of syn and anti alcohols on a side chain, you can utilize a Mitsunobu inversion to interconvert the stereoisomers cleanly with excellent yields[7].

Mechanistic Design: Iridium-Catalyzed Cyclocondensation

To bypass the issues of pyridine hydrogenation entirely, modern approaches construct the piperidine ring directly from acyclic precursors. A premier example is the Iridium-catalyzed cyclocondensation of amino alcohols and aldehydes[8][9].

Mechanism A Amino Alcohol + Aldehyde B Enamine Intermediate A->B Condensation C [Ir]-Catalyzed Allylic Substitution B->C Intramolecular Cyclization D Iminium Ion Formation C->D Stereocontrol E In Situ Reduction D->E Hydride Transfer F 3,4-Disubstituted Piperidine (>95% ee) E->F High enantiospecificity

Caption: Mechanistic pathway of Ir-catalyzed cyclocondensation yielding highly enantioenriched piperidines.

This method utilizes an intramolecular allylic substitution via an enamine intermediate. The rigid coordination sphere of the chiral Iridium complex dictates the face of attack, leading to high enantiospecificity and diastereoselectivity[8].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure you do not proceed to the next step if the current one has failed.

Protocol A: Asymmetric Hydrogenation of Activated Pyridines[3]

Objective: Achieve >90% ee in the reduction of 2-substituted pyridines without catalyst poisoning.

  • Salt Formation (Self-Validation Checkpoint 1): Dissolve the 2-substituted pyridine (1.0 equiv) in dry diethyl ether. Dropwise add 1.1 equiv of anhydrous HCl in dioxane at 0 °C. A white precipitate (pyridinium hydrochloride) should form immediately. Validation: Isolate a small aliquot, dissolve in D2O, and run a 1H-NMR. The pyridinic protons should shift significantly downfield (>8.5 ppm) confirming complete salt formation.

  • Reactor Setup: Transfer the dried pyridinium salt to a high-pressure hydrogenation vessel. Dissolve in degassed glacial acetic acid (0.2 M)[3].

  • Catalyst Addition: Under an argon atmosphere, add the chiral Rhodium or Iridium catalyst (e.g., 1-5 mol% depending on the ligand system)[3].

  • Hydrogenation: Purge the vessel with H2 gas three times. Pressurize to 50 atm H2 and stir vigorously at 25 °C for 24 hours.

  • Workup & Validation (Self-Validation Checkpoint 2): Vent the hydrogen safely. Filter the crude mixture through a short pad of Celite® to remove the catalyst[3]. Concentrate under reduced pressure. Validation: Analyze the crude by LC-MS. The mass of the starting material should be entirely absent, replaced by the M+6 mass of the piperidine. Only then proceed to chiral HPLC to determine ee.

Protocol B: Iridium-Catalyzed Cyclocondensation for 3,4-Disubstituted Piperidines[8][9]

Objective: Synthesize complex piperidines from acyclic precursors with high enantio- and diastereoselectivity.

  • Pre-mixing: In an oven-dried Schlenk flask under nitrogen, combine the chiral amino alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM). Stir for 2 hours over 4Å molecular sieves to form the enamine intermediate[8].

  • Catalyst Activation: In a separate vial, activate the Ir-catalyst precursor (e.g., [Ir(cod)Cl]2 and chiral phosphoramidite ligand) with a suitable base or silver salt as per the specific ligand requirements.

  • Cyclization: Transfer the activated catalyst solution (typically 2-5 mol% Ir) to the enamine mixture. Stir at room temperature until TLC indicates complete consumption of the enamine.

  • In Situ Reduction: Cool the reaction to 0 °C and carefully add a hydride source (e.g., NaBH(OAc)3) to reduce the transient iminium ion[8].

  • Isolation: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected stereochemical outcomes based on the choice of methodology and conditions, allowing you to select the optimal route for your target molecule.

Synthesis MethodologySubstrate TypeKey Reagent / CatalystAdditive / ConditionExpected ee (%)Expected drRef
Asymmetric Hydrogenation 2-Substituted PyridinesChiral Ir/Rh ComplexesGlacial AcOH / HCl salt85 - 95%N/A[3]
Exocyclic Cascade Condensation Nitroalkenes + AminesChiral Amines / Amino EstersTHF, 0.5 M, Room Temp> 95%> 20:1[4][5]
Ir-Catalyzed Cyclocondensation Amino Alcohols + Aldehydes[Ir(cod)Cl]2 + Chiral LigandIn situ hydride reduction92 - 99%15:1 to >20:1[8][9]
Nitro-Mannich / Lactamisation γ-nitro esters + iminesOrganocatalyst (Michael add.)Chemoselective reduction90%> 10:1[6]

References

  • Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. Organic Letters (ACS Publications). Available at:[Link]

  • An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu. Available at:[Link]

  • Stereoselective Synthesis of Piperidines. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Stereoselective Synthesis of Piperidines by Iridium-Catalyzed Cyclocondensation. PubMed / Angewandte Chemie International Edition. Available at: [Link]

  • Stereoselective Synthesis of Piperidines by Iridium-Catalyzed Cyclocondensation. Sci-Hub. Available at: [Link]

  • Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles. Beilstein Journals. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Stability and Degradation of Tetrahydrofuran (THF) and its Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers to common questions and troubleshooting advice regarding the stability and deg...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers to common questions and troubleshooting advice regarding the stability and degradation of tetrahydrofuran (THF) and compounds containing the THF moiety. Our goal is to equip you with the expertise to anticipate, identify, and resolve issues, ensuring the integrity and safety of your experiments.

Part 1: The Fundamentals of THF Instability

This section addresses the core chemical properties of THF that contribute to its instability and potential hazards.

Q1: Why is Tetrahydrofuran (THF) considered to have stability issues?

Tetrahydrofuran, a widely used aprotic solvent, is chemically a cyclic ether.[1] While stable under many conditions, its ether linkage makes it susceptible to oxidation, particularly in the presence of atmospheric oxygen and light.[2][3][4] This process, known as auto-oxidation, leads to the formation of thermally unstable and potentially explosive peroxides.[5][6] This tendency is the primary stability concern and requires strict handling and storage protocols.[1] Furthermore, THF can undergo ring-opening reactions when exposed to strong acids or bases, or degrade at elevated temperatures, which can compromise reactions where it is used as a solvent.[3][5][7]

Q2: What are peroxides and why are they so dangerous in THF?

Peroxides are compounds containing a reactive oxygen-oxygen single bond (-O-O-). In THF, the primary product of auto-oxidation is 2-hydroperoxytetrahydrofuran.[4][8] These peroxides are hazardous for two main reasons:

  • Explosion Risk : THF peroxides are low-volatility oils or crystalline solids that are highly sensitive to shock, friction, heat, or static discharge.[9][10] The primary danger arises when THF is distilled or evaporated.[11] As the more volatile THF is removed, the less volatile peroxides become concentrated in the residue, creating a significant risk of a violent explosion.[6][12] Visual inspection for crystals around the cap or in the bottle is critical; if observed, the container should not be moved and expert disposal is required.[11][13]

  • Reaction Interference : Peroxides are oxidizing agents. Their presence in THF can initiate unwanted side reactions, oxidize sensitive reagents or catalysts, and lead to the formation of impurities and degradation products in your desired compound.[14] This can result in lower yields, failed reactions, and difficulties in purification.

Q3: How does peroxide formation occur in THF?

Peroxide formation in THF is a free-radical chain reaction initiated by light and oxygen.[2][4] The process can be broken down into three main stages: initiation, propagation, and termination.

  • Initiation : An initiator, typically a radical formed from oxygen in the presence of UV light, abstracts a hydrogen atom from the carbon atom adjacent to the ether oxygen in the THF molecule.[2][4] This creates a THF radical.

  • Propagation : The THF radical reacts with an oxygen molecule to form a peroxy radical. This highly reactive peroxy radical then abstracts a hydrogen atom from another THF molecule, forming a hydroperoxide and a new THF radical, which continues the chain reaction.[2][4]

  • Termination : The chain reaction is terminated when two radicals combine or when they react with a radical scavenger (inhibitor).

The following diagram illustrates this critical degradation pathway.

Peroxide_Formation cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) THF THF Molecule Initiator Initiator (e.g., UV Light) THF_Radical THF Radical (THF•) THF->THF_Radical H• abstraction O2 Oxygen (O₂) Peroxy_Radical Peroxy Radical (THF-OO•) THF_Radical->Peroxy_Radical + O₂ Hydroperoxide THF Hydroperoxide (Explosive Hazard) Peroxy_Radical->Hydroperoxide + another THF molecule Hydroperoxide->THF_Radical Generates new THF•

Caption: Mechanism of peroxide formation in THF.

Part 2: Detection, Prevention, and Safe Handling

This section provides practical guidance on identifying peroxide contamination, understanding the role of stabilizers, and implementing safe storage protocols.

Q4: How can I tell if my THF contains peroxides?

Regular testing of THF, especially in previously opened containers, is a critical safety procedure.[11] Containers should be dated upon receipt and opening to track their age.[11][13] Several methods are available for detection, ranging from simple qualitative tests to semi-quantitative strip tests.

MethodPrincipleProcedure SummaryProsCons/Limitations
Potassium Iodide (KI) / Acetic Acid Peroxides oxidize iodide (I⁻) to iodine (I₂), which appears as a yellow to brown color.[15]Mix 1 mL of THF with 1 mL of glacial acetic acid containing ~0.1 g of NaI or KI.[15]Fast, simple, and requires common lab reagents.Qualitative only; the iodide/acid mixture can slowly air-oxidize, giving a false positive.
Starch-Iodide Test A more sensitive version of the KI test where the iodine formed complexes with starch to produce a deep blue/purple color.[16]Add a drop of saturated starch solution to the KI/acetic acid test mixture.Higher sensitivity for low peroxide levels.Qualitative only.
Commercial Peroxide Test Strips A test strip impregnated with reagents (e.g., an organic peroxidase and a chromogen) is dipped into the THF.[14]Dip the strip into the THF sample, let the solvent evaporate, and then add a drop of water to the test pad to read the color change against a provided scale.[17]Semi-quantitative (provides a ppm range), convenient, and commercially available.[14]Can have limited precision, especially at higher concentrations.[14] The specific procedure must be followed carefully.[17]
Quantitative Titration An iodometric titration where the iodine produced by the reaction with peroxide is titrated with a standard sodium thiosulfate solution.[16]Add the THF sample to a solution of acetic acid, chloroform, and excess KI. Titrate the liberated iodine with sodium thiosulfate.Provides an exact peroxide concentration.More time-consuming and requires preparation of standard solutions.

Crucial Safety Note: If you observe solid crystals or a viscous oily layer in your THF container, or if the cap is resistant to opening, assume the presence of a high concentration of dangerous peroxides. DO NOT attempt to open or move the container. Contact your institution's Environmental Health & Safety (EHS) department immediately for professional disposal.[13][17]

Q5: What are stabilizers, and how do they prevent peroxide formation in THF?

Stabilizers are chemical inhibitors added to THF by manufacturers to slow the rate of peroxide formation.[18] The most common stabilizer is Butylated Hydroxytoluene (BHT), typically added at concentrations of 75-400 ppm.[19]

BHT works as a "radical scavenger." It has a sterically hindered phenolic hydroxyl group that readily donates its hydrogen atom to the highly reactive peroxy radical (THF-OO•) formed during the propagation step.[2][20] This reaction neutralizes the peroxy radical, forming a stable THF hydroperoxide and a BHT radical. The BHT radical is much more stable and less reactive than the peroxy radical due to resonance delocalization, effectively terminating the chain reaction and preventing further peroxide formation until the BHT is consumed.[2][10]

BHT_Mechanism Peroxy_Radical Peroxy Radical (THF-OO•) Chain_Reaction Peroxide Chain Reaction Peroxy_Radical->Chain_Reaction Continues propagation Hydroperoxide THF Hydroperoxide Peroxy_Radical->Hydroperoxide Reacts with BHT BHT BHT Stabilizer Terminated Chain Reaction Terminated Stable_BHT_Radical Stable BHT Radical Hydroperoxide->Terminated Hydroperoxide->Stable_BHT_Radical

Caption: How BHT stabilizes THF by terminating the radical chain reaction.

Q6: Should I always use stabilized THF? When is unstabilized THF necessary?

For most general laboratory applications, using THF with a stabilizer like BHT is the safest and recommended practice.[21] However, there are specific experimental contexts where the stabilizer can interfere:

  • HPLC with UV Detection : BHT has a strong UV absorbance between 260-290 nm, which can create significant background noise and interfere with the detection of your analyte.[18][22] For these applications, unstabilized HPLC-grade THF is required.

  • Sensitive Organometallic Reactions : In some cases, the slightly acidic proton of the BHT's hydroxyl group can interfere with highly reactive organometallic reagents.

  • Polymerization Reactions : BHT can inhibit certain radical polymerization reactions.

When using unstabilized THF, extreme caution is necessary. It should be purchased in small quantities, stored under an inert atmosphere (like nitrogen or argon), and tested for peroxides much more frequently (e.g., every 3 months after opening, or even before each use).[13][23]

Q7: What are the best practices for storing THF to minimize degradation?

Proper storage is the most effective way to ensure the long-term stability and safety of THF.

GuidelineRationale
Store in Airtight, Opaque Containers Prevents exposure to atmospheric oxygen and light, which are the primary initiators of peroxide formation.[3][13][21]
Keep Away from Heat and Ignition Sources THF is highly flammable, and heat accelerates the rate of peroxide formation.[13][24][25][26] Store in a dedicated flammable liquids cabinet.[11]
Date Containers Upon Receipt and Opening Provides a clear timeline for tracking the age of the solvent and scheduling peroxide testing.[11][13] Inhibited THF should generally be tested or disposed of within 12 months of opening, while uninhibited THF has a much shorter shelf life of 3 months.[13]
Store Under an Inert Atmosphere For unstabilized or high-purity THF, blanketing the solvent with nitrogen or argon displaces oxygen from the headspace, significantly inhibiting peroxide formation.[23][25]
Purchase Appropriate Quantities Avoid purchasing large containers of THF that will be stored for long periods. Buy only what you expect to use within the recommended shelf life.[23]

Part 3: Troubleshooting Experimental Problems

This section explores how THF degradation can manifest as experimental failures and provides guidance on diagnosing the root cause.

Q8: My reaction is giving unexpected byproducts or a low yield. Could my THF be the problem?

Yes, the quality of your THF is a critical parameter that can significantly impact reaction outcomes. If you are experiencing issues like low yield, failed reaction initiation (especially in Grignard reactions), or the formation of unknown impurities, your THF should be a primary suspect.[27] Use the following workflow to troubleshoot.

Troubleshooting_Workflow Start Unexpected Result (Low Yield, Byproducts, Failure) CheckPeroxides 1. Test THF for Peroxides Start->CheckPeroxides PeroxidesFound Peroxides > 5-10 ppm? CheckPeroxides->PeroxidesFound Action_Purify Purify THF or Use New Bottle PeroxidesFound->Action_Purify Yes CheckWater 2. Check for Water Content (Anhydrous Required?) PeroxidesFound->CheckWater No Resolved Problem Resolved Action_Purify->Resolved WaterPresent Moisture Suspected? CheckWater->WaterPresent Action_Dry Dry THF or Use New Anhydrous Bottle WaterPresent->Action_Dry Yes CheckBase 3. Consider Reaction Conditions (e.g., Strong Base Used?) WaterPresent->CheckBase No Action_Dry->Resolved BaseDegradation THF Degradation by Base Possible? CheckBase->BaseDegradation Action_Temp Lower Reaction Temp, Consider Different Solvent BaseDegradation->Action_Temp Yes BaseDegradation->Resolved No

Caption: Troubleshooting workflow for THF-related reaction issues.

Q9: I'm running a reaction with a strong base (e.g., n-BuLi). Are there specific THF stability issues I should be aware of?

Yes. Strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium can deprotonate THF at the C-2 position (alpha to the oxygen).[7] This is especially problematic at temperatures above -20 °C. The resulting anion can then undergo a ring-opening fragmentation to yield ethylene and the lithium enolate of acetaldehyde.[7] These byproducts can react with your starting materials or reagents, leading to complex and impure product mixtures. To mitigate this, organolithium reactions in THF should be conducted at low temperatures (typically -78 °C).

Q10: I need to use anhydrous THF. How does the drying process affect its stability?

Drying THF is often necessary for moisture-sensitive reactions.[6] However, the method of drying can impact stability:

  • Distillation : Distilling THF, especially to dryness, is extremely dangerous as it concentrates any peroxides present.[6] If distillation is necessary, the THF must be tested for peroxides first. If peroxides are present, they must be removed before distillation. A common method for producing dry, peroxide-free THF in research labs involves refluxing over sodium and benzophenone.[23] The benzophenone acts as an indicator; in the absence of water and oxygen, it forms a deep blue ketyl radical. The disappearance of this color indicates that the drying/scavenging agent is consumed.[23]

  • Molecular Sieves : Using activated molecular sieves is a much safer and often superior method for drying THF.[6] It avoids the risks associated with distillation.

  • Removal of Stabilizer : Distillation will remove non-volatile stabilizers like BHT.[10] The resulting unstabilized, anhydrous THF is highly susceptible to rapid peroxide formation and should be used immediately or stored under a strict inert atmosphere.[21]

Part 4: Implications in Drug Development

This section focuses on the critical role of THF stability in the pharmaceutical industry, where purity and product integrity are paramount.

Q11: How can THF degradation impact the stability and purity of my active pharmaceutical ingredient (API)?

In pharmaceutical manufacturing, THF is often used as a reaction or crystallization solvent. The presence of peroxides from degraded THF can directly oxidize an API, leading to the formation of process-related impurities.[14] For example, a forced degradation study of the drug candidate Vopimetostat showed that it could be oxidized by peroxides present in THF.[14] This necessitates the establishment of a strict control strategy for peroxide levels in the solvent to ensure the purity and safety of the final drug product.[14] These degradation products must be identified and quantified as part of stability testing programs to meet regulatory requirements.[28]

Q12: What analytical techniques are used to detect THF-related degradation products in a drug substance?

Detecting and quantifying degradation products is a core component of pharmaceutical stability testing.[29] High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometry detector (LC-MS), is the primary technique used.[28][29]

  • HPLC-UV : A stability-indicating HPLC method is developed to separate the API from all its potential degradation products. Each peak can be quantified by its UV absorbance.

  • LC-MS : Mass spectrometry provides structural information about unknown impurities by determining their mass-to-charge ratio, which is crucial for identifying the exact structure of a degradation product.[29]

  • Gas Chromatography (GC) : GC is used to quantify residual THF solvent in the final API. It can also be adapted to measure specific volatile degradation impurities, such as THF itself if it is a byproduct of a larger molecule's degradation.[30]

References

  • University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure. [Link]

  • Chem Reactor. (2024). How peroxide form in THF I How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? - YouTube. [Link]

  • LookChem. (2024). Properties and Stability of Tetrahydrofuran. [Link]

  • Mol-Instincts. (2024). Determination of peroxide in tetrahydrofuran. [Link]

  • Proops, S. (2023). SAFETY DATA SHEET TETRAHYDROFURAN LRG. [Link]

  • STP. (2025). What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. [Link]

  • University of California, Merced. (2012). Standard Operating Procedure. [Link]

  • Monument Chemical. Tetrahydrofuran (THF). [Link]

  • Chem Reactor. (2024). Peroxide formation mechanism in THF #chemistry #science #peroxide #solvent #mechanism - YouTube. [Link]

  • MDPI. (2020). Tetrahydrofuran Biodegradation. [Link]

  • Zhang, Z., et al. (2020). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. PMC. [Link]

  • PubMed. (2025). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. [Link]

  • EAWAG. (1997). Tetrahydrofuran Degradation Pathway. [Link]

  • Tango Therapeutics. (2023). Development of a control strategy for peroxide in tetrahydrofuran based on a simple method to mitigate the risk of oxidation product. [Link]

  • Chem Reactor. (2024). THF Hydroperoxy Radical Scavenger Mechanism Explained! - YouTube. [Link]

  • ResearchGate. (2022). Why does formation of peroxide in inhibitor free THF causes background signal or noise in GPC analysis?. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • Vanderbilt University. Peroxide Forming Chemicals: Management, Retention and Storage. [Link]

  • Google Patents. (1950).
  • PubMed. (2000). Analysis of tetrahydrofuran and methanol in distillation residue samples by automated headspace solid-phase microextraction-gas chromatography with flame ionization detection. [Link]

  • University of California, San Diego. (2005). EHS-0042 Peroxide Forming Chemicals. [Link]

  • Clayden, J., & Yasin, S. A. (2002). Pathways for decomposition of THF by organolithiums: the role of HMPA. RSC Publishing. [Link]

  • Boston University. Management and Safety of Peroxide Forming Chemicals. [Link]

  • University of California, Berkeley. Safe Handling of Peroxide-Formers (PFs). [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • University of Louisville. Peroxide Forming Chemicals. [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. Gas Chromatographic Method for the Quantitative Determination of a Hydrolytic Degradation Impurity in Busulfan Injectable Products. [Link]

  • Google Patents. (2012). CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran.
  • Iowa State University. Testing for Peroxides. [Link]

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  • Reddit. (2025). Working With THF. [Link]

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  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

  • ResearchGate. Tetrahydrofuran (THF) degradation curves under the initial pH of 7.0.... [Link]

Sources

Troubleshooting

Troubleshooting low conversion in reductive amination reactions

Welcome to the Technical Support Center for Reductive Amination. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and poor conversion in carbon-nitrogen bond-forming reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reductive Amination. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and poor conversion in carbon-nitrogen bond-forming reactions.

Reductive amination is a delicate kinetic dance. It requires balancing a reversible condensation reaction (imine/iminium formation) with an irreversible reduction step. When conversion is low, it is rarely a failure of the reagents themselves, but rather a failure to control the competing rates of these two steps.

This guide is designed to move you away from "trial-and-error" chemistry. Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative reagent comparisons, and a self-validating protocol engineered to guarantee success.

Diagnostic Workflow

Before adjusting your protocol, use the logical workflow below to identify the exact point of failure in your reaction coordinate.

TroubleshootingRA Start Low Conversion Detected Q1 Is the carbonyl prematurely reduced to an alcohol? Start->Q1 A1 Diagnosis: Reductant too strong. Action: Switch to NaBH(OAc)3 or use a stepwise protocol. Q1->A1 Yes Q2 Is the imine/iminium intermediate failing to form? Q1->Q2 No A2 Diagnosis: Poor equilibrium. Action: Add Ti(OiPr)4, 3Å Mol Sieves, or adjust to pH 4-5 with AcOH. Q2->A2 Yes Q3 Is the imine forming but failing to reduce? Q2->Q3 No A3 Diagnosis: Low reactivity/Sterics. Action: Increase temperature, or switch to stronger reductant. Q3->A3 Yes Success Optimal Conversion Achieved Q3->Success No

Diagnostic logic tree for troubleshooting low conversion in reductive amination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS/NMR shows mostly the corresponding alcohol instead of the target amine. How do I fix this?

  • Causality: Your reducing agent is attacking the starting aldehyde or ketone faster than the amine can condense with it to form the imine. This is a classic chemoselectivity failure.

  • Solution: You are likely using a reductant that is too strong (e.g., NaBH₄) in a one-pot setup. You must switch to a milder, more chemoselective reductant like Sodium Triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making it a mild hydride donor that selectively reduces the highly electrophilic iminium ion while leaving the unreacted carbonyl intact[1]. If you must use NaBH₄, you must use a stepwise protocol where the reductant is only added after the imine has fully formed[2].

Q2: The starting materials remain unreacted, and no imine intermediate is observed. What is wrong?

  • Causality: Imine formation is a reversible condensation reaction that produces water. If the amine is poorly nucleophilic (e.g., anilines, sterically hindered amines), or if water is not removed, the equilibrium heavily favors the starting materials.

  • Solution:

    • Dehydration: Add activated 3Å or 4Å molecular sieves, or use azeotropic distillation to physically remove water and drive the equilibrium forward[2].

    • pH Control: Imine formation is optimal at pH 4–5. Add a stoichiometric amount of acetic acid (AcOH) to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the amine nucleophile[3].

    • Lewis Acid Catalysis: For highly unreactive substrates, use Titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the carbonyl and act as an irreversible water scavenger.

Q3: I am getting significant amounts of tertiary amine (over-alkylation) when trying to synthesize a secondary amine.

  • Causality: The newly formed secondary amine is often more nucleophilic than the primary amine starting material. It reacts with another equivalent of the carbonyl to form an enamine/iminium, which is subsequently reduced.

  • Solution: Use a strict stepwise procedure. Pre-form the imine in methanol (MeOH), ensure complete consumption of the carbonyl via LC-MS, and only then reduce with NaBH₄[1]. Alternatively, use an excess of the primary amine (1.5–5.0 equivalents) to statistically favor mono-alkylation.

Q4: I want to avoid the toxicity of NaBH₃CN. What are the best alternatives?

  • Causality: Sodium cyanoborohydride (NaBH₃CN) is highly effective at low pH, but it can release highly toxic hydrogen cyanide (HCN) gas upon aqueous workup or under highly acidic conditions[4].

  • Solution: 2-Picoline borane (2-pic-BH₃) is a highly effective, stable, and greener alternative. It works exceptionally well in protic solvents (like MeOH or H₂O) and mildly acidic conditions, mirroring the chemoselectivity of NaBH₃CN without the cyanide toxicity profile[4].

Quantitative Data: Reducing Agent Selection Matrix

Selecting the correct reducing agent is the single most critical variable in reductive amination. Use the table below to match the reductant to your specific substrate constraints.

Reducing AgentRelative Hydride StrengthChemoselectivity (Iminium vs. Carbonyl)Optimal pH RangeToxicity / Safety ProfileBest Use Case
NaBH₄ HighPoor (Reduces carbonyls rapidly)7 – 10ModerateStepwise reductive amination where the imine is pre-formed[1].
NaBH₃CN LowExcellent4 – 6High (Releases toxic HCN gas at low pH)Acidic conditions, one-pot reactions, and protic solvents[3].
NaBH(OAc)₃ MildExcellent5 – 7LowStandard one-pot reactions in aprotic solvents (DCE/THF)[1].
2-Picoline Borane MildExcellent4 – 7LowGreener alternative to NaBH₃CN; highly stable in protic solvents[4].

Self-Validating Protocol: Standard One-Pot Reductive Amination

This protocol, adapted from the seminal work by Abdel-Magid et al.[1], is engineered as a self-validating system . It integrates analytical checkpoints to ensure each mechanistic step (condensation reduction) is verified before proceeding, preventing ambiguous failures at the end of the experiment.

Step 1: Imine Condensation

  • Action: In an oven-dried flask under N₂, dissolve the carbonyl compound (1.0 equiv) and amine (1.05–1.20 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Causality: DCE is preferred over THF or DCM because it provides optimal solubility for the subsequent borohydride salts and accelerates the reaction rate[1].

  • Self-Validation Checkpoint 1: Stir for 30 minutes at room temperature. Withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS. Do not proceed until the carbonyl peak is significantly consumed and the imine/iminium mass (M+H) is dominant.

Step 2: Acid Activation (If required)

  • Action: If the LC-MS in Step 1 shows incomplete conversion, add glacial acetic acid (1.0–2.0 equiv).

  • Causality: Mildly acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and driving the condensation equilibrium forward without protonating the amine nucleophile completely[2].

Step 3: Chemoselective Reduction

  • Action: Add Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.4–1.5 equiv), portion-wise over 10 minutes.

  • Causality: Portion-wise addition prevents a sudden temperature spike. The steric bulk and electron-withdrawing nature of the acetoxy groups ensure NaBH(OAc)₃ selectively reduces the highly electrophilic iminium ion rather than the unreacted carbonyl[1].

  • Self-Validation Checkpoint 2: Stir for 2–12 hours. Withdraw another aliquot for LC-MS. The reaction is successful when the imine mass (M+H) shifts to the final amine mass (M+H+2). If the imine persists, the reductant has been depleted; add an additional 0.5 equiv of NaBH(OAc)₃.

Step 4: Quench and Isolation

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract with dichloromethane (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: NaHCO₃ safely hydrolyzes unreacted hydride species and neutralizes the acetic acid, partitioning the free-base amine into the organic layer.

  • Self-Validation Checkpoint 3: The cessation of H₂ gas bubbling serves as a visual confirmation that all reactive hydride species have been safely neutralized.

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Optimization

Technical Support Center: Boc Deprotection of Piperidine Nitrogen

Welcome to the Technical Support Center for the removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine derivatives. Engineered for researchers, scientists, and drug development professionals, this gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine derivatives. Engineered for researchers, scientists, and drug development professionals, this guide synthesizes mechanistic causality, validated methodologies, and troubleshooting matrices to ensure high-fidelity deprotection workflows.

Mechanistic Grounding & Causality

The Boc group is a cornerstone in organic synthesis due to its robust stability against catalytic hydrogenation and nucleophilic attack. Its removal is strictly acid-catalyzed. Understanding the causality of this cleavage is critical for troubleshooting and optimizing yields:

  • Protonation: The acid (e.g., TFA or HCl) protonates the carbonyl oxygen of the carbamate.

  • Fragmentation: The protonated species undergoes heterolytic cleavage, generating a highly reactive tert-butyl cation and a carbamic acid intermediate[1].

  • Decarboxylation: The inherently unstable carbamic acid rapidly decarboxylates, releasing CO₂ gas and yielding the free piperidine amine, which is immediately protonated to form the corresponding salt[2].

Because the tert-butyl cation is a potent electrophile, it can alkylate nucleophilic sites on the substrate (e.g., electron-rich aromatic rings, thiols) if not properly managed with scavengers[3].

BocMechanism A N-Boc Piperidine (Starting Material) B Protonated Carbamate Intermediate A->B + H+ (TFA/HCl) C Carbamic Acid + tert-Butyl Cation B->C Fragmentation D Piperidine Salt + CO2 (gas) C->D Decarboxylation

Mechanistic pathway of acid-catalyzed Boc deprotection.

Validated Experimental Protocols

While Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the industry standard for peptide synthesis, 4M HCl in 1,4-dioxane is often superior for piperidine systems. Piperidine TFA salts can be hygroscopic and difficult to purge of residual TFA, whereas HCl salts are typically highly crystalline and easily isolated[4].

Protocol A: Standard Deprotection using 4M HCl in 1,4-Dioxane (Preferred for Piperidines)

This protocol yields the piperidine hydrochloride salt, avoiding the use of toxic, difficult-to-remove TFA.

  • Preparation: Dissolve the N-Boc protected piperidine substrate (1.0 mmol) in anhydrous 1,4-dioxane (5 mL) in a round-bottom flask equipped with a magnetic stir bar[5].

  • Acid Addition: Slowly add a 4M solution of HCl in 1,4-dioxane (2.0 mL, 8.0 mmol) at room temperature[5]. Self-validation check: Ensure the system is vented (e.g., via an oil bubbler) to allow CO₂ gas to escape safely; closed systems risk dangerous overpressurization[2].

  • Reaction Monitoring: Stir the mixture at room temperature for 1–2 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is completely consumed[5].

  • Isolation: Concentrate the reaction mixture under reduced pressure. The piperidine hydrochloride salt will typically precipitate.

  • Purification: Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to afford the pure piperidine HCl salt[4].

Protocol B: Deprotection using TFA in DCM (With Scavengers)

Use this protocol if the substrate contains highly nucleophilic moieties (e.g., indole, thioethers) that require carbocation scavengers.

  • Preparation: Dissolve the N-Boc piperidine (1.0 mmol) in anhydrous DCM (5 mL) and cool to 0 °C in an ice bath[1].

  • Scavenger Addition: Add Triisopropylsilane (TIS) (0.25 mL, ~2.5% v/v) and Water (0.25 mL, ~2.5% v/v) to act as carbocation traps[6].

  • Acid Addition: Slowly add TFA (5 mL) to achieve a 1:1 TFA:DCM ratio[1].

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1–2 hours[1].

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA[6].

ProtocolWorkflow Step1 1. Dissolve Substrate (Dioxane or DCM) Step2 2. Add Acid & Scavengers (HCl or TFA + TIS) Step1->Step2 Step3 3. Stir & Vent CO2 (1-2 hours at RT) Step2->Step3 Step4 4. Monitor via LC-MS (Confirm completion) Step3->Step4 Step5 5. Concentrate & Isolate (Triturate with Et2O) Step4->Step5

Experimental workflow for solution-phase Boc deprotection.

Quantitative Data: Reagents and Scavengers

Selecting the correct acid and scavenger system is dictated by the substrate's sensitivity. The following tables summarize standard parameters for rational experimental design.

Table 1: Comparative Acidic Conditions for Boc Deprotection [6]

Reagent SystemConcentrationSolventTypical TimeTemperaturePrimary Advantage
HCl 4M1,4-Dioxane0.5 – 2 hoursRoom Temp.Yields crystalline HCl salts; highly orthogonal[5].
TFA 20–50% (v/v)DCM0.5 – 2 hours0 °C to RTBroad solubility; standard for peptide synthesis[6].
TFA (Neat) 95% (v/v)None (with scavengers)1 – 4 hoursRoom Temp.Forces completion in sterically hindered systems[6].

Table 2: Carbocation Scavenger Selection Matrix [6]

ScavengerTypical Conc. (v/v)Target/PurposeProtected Residues
Triisopropylsilane (TIS) 2.5 – 5%General carbocation trapTrp, general aromatics[7]
Water (H₂O) 2.5 – 5%General carbocation trapBroad utility[6]
Thioanisole 5%Soft nucleophileMet, Cys[7]
1,2-Ethanedithiol (EDT) 2.5%Potent thiol trapCys[6]

Troubleshooting Guide

When deprotection fails, the root cause is typically kinetic (insufficient acid/time) or side-reaction based (unquenched carbocations).

Issue 1: Incomplete Deprotection (Starting Material Persists)

  • Cause: Insufficient acid concentration, short reaction time, or severe steric hindrance around the piperidine nitrogen[7].

  • Solution:

    • Increase the acid concentration (e.g., move from 20% TFA to 50% TFA)[6].

    • Switch to a stronger, more orthogonal acid system like 4M HCl in dioxane[6].

    • Extend reaction time and continuously monitor via LC-MS[6].

Issue 2: Formation of Alkylated Side Products (+56 Da mass shift)

  • Cause: The tert-butyl cation generated during cleavage acts as an electrophile, alkylating electron-rich aromatic rings or heteroatoms on the substrate[7].

  • Solution: Incorporate a scavenger cocktail. A standard mixture is TFA/TIS/H₂O (95:2.5:2.5). TIS acts as a hydride donor to quench the cation, preventing alkylation[7].

Issue 3: Difficulty Removing Residual TFA

  • Cause: Piperidine readily forms stable, oily trifluoroacetate salts that resist drying and can interfere with downstream reactions (e.g., reductive aminations or amide couplings)[1].

  • Solution: Co-evaporate the crude mixture repeatedly with toluene to azeotropically remove free TFA[6]. Alternatively, switch the deprotection protocol to 4M HCl in dioxane to generate the more manageable hydrochloride salt[4].

Frequently Asked Questions (FAQs)

Q: Why is 4M HCl in dioxane often recommended over TFA for piperidine derivatives? A: Piperidine TFA salts are notoriously oily and hygroscopic, making isolation difficult. HCl in dioxane generates piperidine hydrochloride salts, which are typically highly crystalline solids that can be easily purified by trituration with diethyl ether[4]. Furthermore, HCl/dioxane offers excellent chemoselectivity, deprotecting Boc groups without affecting certain other acid-labile groups that might be sensitive to concentrated TFA[5].

Q: Can I run a Boc deprotection in a sealed vial to prevent solvent evaporation? A: No. The deprotection mechanism inherently releases carbon dioxide (CO₂) and isobutylene gas[2]. Running this reaction in a closed system will cause a dangerous pressure build-up, potentially leading to glassware failure. Always use a vented system (e.g., a drying tube or bubbler)[2].

Q: Do I always need to use scavengers? A: If your molecule consists solely of a simple piperidine ring without other nucleophilic functional groups (like thiols, phenols, or electron-rich heterocycles like indole), scavengers are generally unnecessary. The tert-butyl cation will simply deprotonate to form isobutylene gas[2]. Scavengers are only mandatory when sensitive moieties are present[8].

References

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry. Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable. "BOC Deprotection." ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:[Link]

  • DTIC. "Fentanyl Synthesis Using N-BOC-4-Piperidinone." Defense Technical Information Center. Available at:[Link]

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Welcome to the technical support center for the synthesis of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical entity. The N-substituted piperidin-4-amine scaffold is a critical structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[1][2]

This document provides a comprehensive resource to navigate the challenges of scaling up this synthesis, ensuring robust and efficient production.

I. Synthetic Pathway Overview

The most common and direct route for synthesizing N-substituted piperidin-4-amines is through reductive amination.[1] This process typically involves the reaction of a pre-functionalized N-substituted piperidin-4-one with an amine.[1] In the case of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, the synthesis is generally achieved via the reductive amination of N-ethyl-piperidin-4-amine with tetrahydrofuran-3-one. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the final product.

Synthetic_Pathway N-ethyl-piperidin-4-amine N-ethyl-piperidin-4-amine ReductiveAmination Reductive Amination N-ethyl-piperidin-4-amine->ReductiveAmination Tetrahydrofuran-3-one Tetrahydrofuran-3-one Tetrahydrofuran-3-one->ReductiveAmination FinalProduct N-ethyl-N-(tetrahydrofuran-3-yl) piperidin-4-amine ReductiveAmination->FinalProduct Forms C-N bond

Caption: Synthetic pathway for N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, providing detailed, step-by-step solutions.

Problem 1: Low Reaction Conversion or Stalled Reaction

Symptoms:

  • Incomplete consumption of starting materials (N-ethyl-piperidin-4-amine or tetrahydrofuran-3-one) as monitored by TLC or LC-MS.

  • The reaction fails to proceed to completion even after extended reaction times.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inefficient Iminium Ion Formation The initial condensation between the amine and the ketone is a reversible equilibrium. The pH of the reaction medium is crucial for this step.1. pH Optimization: Monitor and adjust the pH of the reaction mixture. For many reductive aminations, a slightly acidic pH (typically 4-6) is optimal to facilitate iminium ion formation without deactivating the amine. Consider using a buffer system, such as an acetate buffer.
Reducing Agent Instability or Low Reactivity The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice as it is milder and more selective than agents like sodium borohydride (NaBH₄), reducing the risk of ketone reduction before imine formation.[3][4] However, it can be moisture-sensitive.1. Use Fresh Reducing Agent: Ensure the NaBH(OAc)₃ is dry and has been stored properly. 2. Portion-wise Addition: Add the reducing agent in portions to control the reaction rate and temperature. 3. Consider Alternatives: For difficult substrates, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane could be explored.[3]
Substrate Quality Impurities in the starting materials can inhibit the reaction. Tetrahydrofuran-3-one can be prone to polymerization or degradation.1. Verify Starting Material Purity: Use freshly distilled or purified starting materials. Confirm purity by NMR or GC-MS. 2. Proper Storage: Store tetrahydrofuran-3-one under an inert atmosphere and at a low temperature.
Solvent Effects The solvent can influence the solubility of reagents and the reaction kinetics.1. Solvent Screening: While dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, consider screening other aprotic solvents like tetrahydrofuran (THF) or acetonitrile.[4]
Problem 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to the desired product and starting materials.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Over-reduction of the Ketone If a strong reducing agent like NaBH₄ is used, it can reduce the tetrahydrofuran-3-one to the corresponding alcohol before it reacts with the amine.1. Use a Milder Reducing Agent: Switch to NaBH(OAc)₃, which is known to be more selective for the iminium ion.[3][4] 2. Staged Addition: Allow the amine and ketone to stir together for a period (e.g., 30-60 minutes) to allow for iminium ion formation before adding the reducing agent.
Side Reactions of the Amine The secondary amine product can potentially react with any remaining tetrahydrofuran-3-one, leading to tertiary amine impurities.1. Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the ketone. 2. Monitor Reaction Progress: Closely monitor the reaction and stop it once the ketone is consumed to minimize byproduct formation.
Reaction with Solvent In some cases, reactive intermediates can react with the solvent, especially if chlorinated solvents are used at elevated temperatures for prolonged periods.1. Lower Reaction Temperature: Conduct the reaction at room temperature or below if possible. 2. Alternative Solvents: Explore the use of non-reactive solvents like THF or acetonitrile.
Problem 3: Challenges in Product Isolation and Purification

Symptoms:

  • Formation of emulsions during aqueous workup.

  • Difficulty in removing unreacted starting materials or byproducts by column chromatography.

  • Low isolated yield despite high conversion.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Product is Water-Soluble as a Salt The product is a tertiary amine and will be protonated and soluble in the aqueous layer during an acidic wash.1. Acid-Base Extraction: After the reaction, quench carefully with a base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid. Extract the product into an organic solvent. To purify, you can then perform an acid-base extraction: extract the organic layer with dilute acid (e.g., 1M HCl) to move the product to the aqueous phase, wash the aqueous phase with an organic solvent to remove neutral impurities, then basify the aqueous phase (e.g., with NaOH) and extract the free-base product into an organic solvent.[5]
Similar Polarity of Product and Impurities Byproducts may have similar polarities to the desired product, making chromatographic separation difficult.1. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[5] 2. Salt Formation and Crystallization: Convert the final product to a salt (e.g., dihydrochloride) which may have better crystallization properties.[6] 3. Optimize Chromatography: Screen different solvent systems for column chromatography. Sometimes adding a small amount of a basic modifier like triethylamine to the eluent can improve separation of amines.[7]
Emulsion Formation The presence of salts and the amphiphilic nature of some reagents can lead to stable emulsions during workup.1. Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. 2. Filtration: Filter the mixture through a pad of Celite to break up the emulsion.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants?

A1: Typically, a slight excess of the amine (N-ethyl-piperidin-4-amine), around 1.1 to 1.2 equivalents relative to the ketone (tetrahydrofuran-3-one), is recommended. This helps to drive the reaction towards completion and ensures full consumption of the more valuable or less stable ketone. The reducing agent, such as NaBH(OAc)₃, is usually added in a larger excess, typically 1.5 to 2.0 equivalents, to ensure complete reduction of the intermediate iminium ion.

Q2: How critical is temperature control during scale-up?

A2: Temperature control is very important, especially during the addition of the reducing agent. The reduction of the iminium ion is an exothermic process. On a larger scale, the heat generated can be significant. Inadequate temperature control can lead to an increased rate of side reactions and potential degradation of reactants or products. It is advisable to add the reducing agent portion-wise or via a syringe pump to maintain a consistent internal temperature, often at room temperature or slightly below.

Q3: Can I use a different reducing agent?

A3: While sodium triacetoxyborohydride is the most commonly used and recommended reducing agent for this type of transformation due to its selectivity, other options exist.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide into the reaction, which may be undesirable from a safety and waste disposal perspective.[3] Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the ketone. If using NaBH₄, it is crucial to allow sufficient time for the iminium ion to form before its addition.[3] For large-scale industrial processes, catalytic hydrogenation is another alternative that can be more cost-effective and generate less waste.

Q4: What are the best analytical techniques to monitor the reaction progress?

A4: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress by observing the disappearance of the limiting starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the consumption of starting materials and the formation of the product and any byproducts. It is particularly useful for identifying the molecular weights of intermediates and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful if the starting materials and product are sufficiently volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR of a crude reaction sample can provide a quantitative measure of the conversion.

Q5: What are the key safety considerations for this reaction at scale?

A5:

  • Reagent Handling: Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reducing Agents: Hydride reducing agents can react violently with water and are flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Chlorinated solvents like DCM and DCE are toxic and should be handled with care.

  • Exothermic Reaction: Be prepared for an exothermic reaction upon addition of the reducing agent. Use an ice bath for cooling if necessary and add the reagent slowly.

  • Workup: Quenching the reaction with water or acid can generate hydrogen gas, so it should be done slowly and in a well-ventilated area.

IV. Experimental Protocols

Step-by-Step Synthesis of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

This protocol is a general guideline and may require optimization based on the specific scale and equipment available.

Materials:

  • N-ethyl-piperidin-4-amine

  • Tetrahydrofuran-3-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add N-ethyl-piperidin-4-amine (1.1 eq) and the chosen solvent (DCE or DCM, to make a ~0.2 M solution with respect to the ketone).

  • Reagent Addition: Add tetrahydrofuran-3-one (1.0 eq) to the stirred solution at room temperature.

  • Iminium Formation: Stir the reaction mixture for 30-60 minutes at room temperature to allow for the formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is fully consumed (typically 2-6 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM, 2 x 50 mL for a small-scale reaction).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, often with a small percentage of triethylamine to prevent streaking).

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification Setup 1. Add N-ethyl-piperidin-4-amine and solvent to reactor Reagent_Addition 2. Add Tetrahydrofuran-3-one Setup->Reagent_Addition Iminium_Formation 3. Stir for 30-60 min Reagent_Addition->Iminium_Formation Reduction_Step 4. Add NaBH(OAc)3 portion-wise Iminium_Formation->Reduction_Step Monitoring 5. Monitor by TLC/LC-MS Reduction_Step->Monitoring Workup_Step 6. Quench with NaHCO3 Monitoring->Workup_Step Extraction_Step 7. Extract with solvent Workup_Step->Extraction_Step Drying 8. Wash, dry, and concentrate Extraction_Step->Drying Purification 9. Purify by chromatography Drying->Purification

Caption: Step-by-step experimental workflow for the synthesis.

V. References

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development - ACS Publications.

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Research Explorer - The University of Manchester.

  • Reductive amination difficulties - poor conversion. Reddit.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Green Chemistry. BORIS Portal.

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing.

  • An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. Benchchem.

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.

  • N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride. BuyersGuideChem.

  • Literature review on the synthesis of N-substituted piperidin-4-amines. Benchchem.

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate.

  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.

  • 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. n/a.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. n/a.

  • Process for synthesizing N-ethyl piperazidine. Google Patents.

  • Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC.

  • Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. ResearchGate.

  • Distillative isolation of N-ethylpiperazine in the presence of water. Google Patents.

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ACS Publications.

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L - Organic Syntheses. Organic Syntheses.

Sources

Optimization

Managing peroxide formation in THF as a reagent or solvent

Welcome to the Tetrahydrofuran (THF) Peroxide Management Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemists, and drug development professionals safel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Tetrahydrofuran (THF) Peroxide Management Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemists, and drug development professionals safely manage, test, and purify THF.

THF is a ubiquitous and highly effective ethereal solvent, but it carries a severe, latent hazard: autoxidation. Understanding the mechanistic causality behind peroxide formation is the first step in preventing catastrophic laboratory incidents.

Mechanistic Insight: The Causality of THF Autoxidation

Why does THF form explosive peroxides? The oxygen atom within the THF ring withdraws electron density, weakening the adjacent alpha-C-H bonds. When exposed to ambient oxygen and catalyzed by light or heat, a radical chain reaction (autoxidation) is initiated[1]. A carbon-centered radical forms, which rapidly reacts with molecular oxygen to generate 2-hydroperoxytetrahydrofuran[1].

These hydroperoxides are highly unstable and possess a higher boiling point than the parent THF solvent. If a contaminated batch of THF is distilled or evaporated, the volatile THF is driven off, leaving behind a highly concentrated residue of hydroperoxides in the "bottoms." Exposing this concentrated residue to thermal stress (a heating mantle) or mechanical friction (a Teflon stir bar) can trigger a violent, explosive detonation[2][3].

Autoxidation THF THF Molecule (Weak alpha C-H) Radical THF Radical (Propagation) THF->Radical -H O2 Oxygen + Light (Initiation) O2->Radical Peroxide THF-Hydroperoxide (Accumulation) Radical->Peroxide +O2 Heat Heat / Distillation (Concentration) Peroxide->Heat Explosion Explosive Detonation Heat->Explosion Shock/Friction

THF autoxidation pathway leading to explosive peroxide concentration.

Troubleshooting & FAQs

Q: I inherited an old bottle of THF with no opening date. Can I test it and use it? A: No. If a peroxide-forming solvent lacks a receipt or opening date, it must be treated as a severe explosive hazard. Do not open the bottle, especially if you observe visible crystals around the cap or stratification in the liquid—these are shock-sensitive solid peroxides[3][4]. Contact your Environmental Health and Safety (EHS) department immediately for specialized disposal.

Q: How does BHT (butylated hydroxytoluene) prevent peroxide formation, and why does it fail over time? A: BHT is an antioxidant that acts as a radical scavenger. It intercepts the carbon-centered radicals formed during the initiation phase of autoxidation, halting the propagation of the peroxide chain reaction[1]. However, BHT is a sacrificial molecule; it is consumed as it neutralizes radicals. Once the BHT is fully depleted, peroxide formation accelerates exponentially.

Q: Why is distillation specifically dangerous, and how do I prevent an incident? A: Because peroxides are less volatile than THF, distillation concentrates them in the boiling flask[3]. To prevent an explosion:

  • Never distill to dryness. Always leave at least 10% to 20% of the solvent volume in the "bottoms"[3][4].

  • Always test immediately before distillation. Only THF containing 0 ppm to <25 ppm of peroxides should be subjected to heat[2][4].

Quantitative Data & Action Thresholds

To maintain a self-validating safety system, strict adherence to storage timelines and quantitative peroxide thresholds is mandatory.

Table 1: THF Storage Lifespan Guidelines
THF StateStorage ConditionMaximum Safe Lifespan
Unopened (Inhibited or Uninhibited)Dark, cool, tightly sealed1 Year from receipt[3][5]
Opened (Inhibited with BHT)Dark, cool, tightly sealed6 Months from opening[5]
Opened (Uninhibited)Inert gas (Argon/N2)3 Months from opening (Test frequently)
Table 2: Peroxide Concentration Action Thresholds
Peroxide Level (ppm)Hazard LevelRequired Action
< 25 ppm LowSafe for general use and careful distillation (leaving 10% bottoms)[4].
25 – 100 ppm ModerateDo not distill or concentrate. Purify via activated alumina before use[4].
> 100 ppm SevereAvoid handling. Do not attempt to open or purify. Contact EHS immediately[3][4].
Visible Crystals DeadlyDo not touch or move the container. Evacuate area and call EHS[3][4].

Self-Validating Experimental Protocols

Protocol 1: Semi-Quantitative Peroxide Testing (KI Method)

Causality: The active oxygen in hydroperoxides oxidizes iodide ions (I⁻) to elemental iodine (I₂). In an acidic medium, this reaction produces a distinct color change (yellow to brown), providing visual and semi-quantitative validation of peroxide presence[1][6].

Materials:

  • Glacial acetic acid

  • 5% aqueous Potassium Iodide (KI) solution

  • Glass test tubes

Step-by-Step Methodology:

  • Control Setup: In Test Tube A (Negative Control), add 1 mL of known peroxide-free solvent (e.g., freshly unsealed HPLC-grade water or fresh THF).

  • Sample Setup: In Test Tube B, add 1 mL of the suspect THF.

  • Acidification: Add 1 mL of glacial acetic acid to both tubes[6].

  • Reaction: Add 3 drops of 5% aqueous KI solution to both tubes and shake gently[6].

  • Validation & Readout:

    • Clear/No Change: < 25 ppm (Safe).

    • Pale Yellow: ~25 - 50 ppm (Requires purification).

    • Deep Yellow to Brown: > 50 ppm (Dangerous, do not distill).

Note: Commercial peroxide test strips (0-25 ppm range) can also be used by dipping the strip into the THF for 1 second, allowing it to dry slightly, and comparing it to the colorimetric scale[3][7].

Protocol 2: Peroxide Removal via Basic Activated Alumina

Causality: Basic activated alumina (Brockmann I activity) features a highly polar, porous surface. When contaminated THF is passed through the column, the polar hydroperoxides aggressively adsorb to the alumina via hydrogen bonding, while the relatively non-polar THF passes through unaffected[2][8].

Materials:

  • Chromatography column with a glass frit

  • Basic activated aluminum oxide (Brockmann I grade)[8]

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

  • Preparation: Pack a short chromatography column with basic activated alumina (approximately 250 g per liter of THF to be purified)[8].

  • Elution: Slowly pour the contaminated THF (must be <100 ppm; do not attempt this with highly contaminated solvent) through the column under gravity[2][8].

  • Collection: Collect the effluent in a clean, dry, round-bottom flask purged with inert gas (Argon/N2).

  • Self-Validation Step: Immediately retest the collected effluent using Protocol 1 . The test must yield a negative result (< 25 ppm) to validate that the purification was successful.

  • Storage: Critical Causality Note: The alumina column also strips the BHT inhibitor from the solvent[8]. The resulting uninhibited THF will form peroxides extremely rapidly. It must be used immediately or stored tightly sealed under an inert atmosphere[8].

Purification Test Test THF for Peroxides Low < 25 ppm Test->Low Med 25 - 100 ppm Test->Med High > 100 ppm / Crystals Test->High Use Safe for General Use Low->Use Alumina Pass through Basic Alumina Med->Alumina Dispose Do Not Touch! Call EHS High->Dispose Alumina->Test Retest Effluent

Decision matrix and workflow for THF peroxide testing and removal.

References

  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS). utexas.edu.[Link]

  • PROCEDURE FOR REMOVING PEROXIDES. ubc.ca.[Link]

  • EHS-0042 Peroxide Forming Chemicals. mit.edu.[Link]

  • Removal of peroxide from thf mfg of thf using activated alumina balls. issuu.com.[Link]

  • Removal of peroxides from THF and DBE. researchgate.net.[Link]

  • Tetrahydrofuran (THF) - Standard Operating Procedure. ucsb.edu.[Link]

  • Tetrahydrofuran (THF) Storage and Handling. ymaws.com.[Link]

  • Management and Safety of Peroxide Forming Chemicals. bu.edu.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Substituted Piperidin-4-Amine Analogs

Introduction: The Privileged Piperidine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency due to their inherent advantages. The N-substituted piperidin-4-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency due to their inherent advantages. The N-substituted piperidin-4-amine scaffold is one such "privileged structure".[1] Its prevalence is not coincidental; the saturated piperidine ring confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, which are critical for drug development.[1][2] Furthermore, the nitrogen atom within the ring and the amino group at the 4-position provide key vectors for molecular interactions with a wide array of biological targets.[1]

Derivatives of this core structure have demonstrated a vast spectrum of pharmacological activities, finding application as CCR5 antagonists for HIV treatment, sigma (σ) receptor modulators for neurological disorders, and potent antihistamines, among others.[3][4][5][6][7] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for this class of compounds, using the N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine framework as a central model. We will dissect the molecule to understand how specific structural modifications influence biological activity, supported by experimental data and detailed protocols for synthesis and evaluation.

Core Scaffold Analysis and Key Modification Points

The therapeutic versatility of the piperidin-4-amine scaffold stems from its modular nature. Three primary regions can be systematically modified to tune the compound's affinity, selectivity, and pharmacokinetic profile. Understanding the impact of substitutions at these positions is fundamental to rational drug design.

SAR_Breakdown cluster_0 N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine Core Core Piperidine Ring (Pharmacokinetic Anchor) R1 R1: N1-Position Substituent (e.g., Methyl, Benzyl) Impacts: Selectivity, Lipophilicity Core->R1 Modulates Receptor Selectivity R2 R2: 4-Amino Group (Key Interaction Vector) Impacts: Target Binding, Potency Core->R2 Primary Pharmacophore R3 R3: N4-Position Substituents (e.g., Ethyl, Tetrahydrofuran) Impacts: Affinity, H-Bonding, Specificity R2->R3 Fine-tunes Binding Affinity Synthesis_Workflow cluster_reductive Strategy 1: Reductive Amination cluster_alkylation Strategy 2: N-Alkylation start1 N-Substituted Piperidin-4-one product1 Final Analog start1->product1 One-pot reaction amine R1R2NH (e.g., Ethyl(THF-3-yl)amine) amine->product1 reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->product1 start2 Piperidin-4-amine Derivative product2 Final Analog start2->product2 Stepwise reaction alkyl_halide R-X (e.g., Ethyl Iodide) alkyl_halide->product2 base Base (e.g., K₂CO₃) base->product2

Caption: General synthetic workflows for preparing piperidine analogs.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of an N,N-disubstituted piperidin-4-amine from a piperidin-4-one precursor.

  • Setup: To a solution of N-Boc-piperidin-4-one (1.0 eq) in dichloroethane (DCE, 0.2 M) in a round-bottom flask, add the desired secondary amine (e.g., N-ethyl-N-(tetrahydrofuran-3-yl)amine) (1.1 eq).

  • Acid Catalyst: Add acetic acid (1.2 eq) to the mixture to catalyze the formation of the iminium ion. Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The addition should be controlled to manage any effervescence.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Comparative SAR Analysis

The biological activity of these analogs is highly dependent on the nature of the substituents at the R1, R2, and R3 positions.

Modifications at the Piperidine N1-Position (R1)

The substituent on the piperidine ring nitrogen is a major determinant of receptor selectivity and overall pharmacological profile.

  • Small Alkyl Groups (e.g., Methyl, Ethyl): Often confer high affinity for certain targets. For instance, an N-methyl group is frequently found in high-affinity sigma-1 (σ1) receptor ligands. [2]* Benzyl and Substituted Benzyl Groups: These larger, more lipophilic groups can significantly enhance potency and introduce selectivity. In some series of CCR5 antagonists, substitutions on an associated phenyl ring (e.g., 4-Br, 4-Cl, 4-CF3) are well-tolerated and can fine-tune activity. [3]* Polar Groups: Introducing polar functionalities can improve solubility and alter the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The 4-Amino Group and its N4-Substituents (R2, R3)

The amino group at the 4-position is a critical pharmacophoric element, often forming key hydrogen bonds or ionic interactions within the target's binding pocket. [2][5]The nature of the substituents on this nitrogen dictates affinity and specificity.

Analog Modification (Relative to a simple N-methyl analog)R3 SubstituentTarget Class ExampleObserved Effect on ActivityRationale
A PhenylSigma (σ) ReceptorsHigh affinity is often maintained or enhanced. [5]The aromatic ring can engage in π-π stacking or hydrophobic interactions in the binding pocket.
B Tetrahydrofuran-3-ylVarious GPCRsIntroduction of polarity and H-bond acceptor capability. May increase solubility but can decrease affinity if the pocket is purely hydrophobic.The oxygen atom can act as a hydrogen bond acceptor, potentially forming a key interaction with polar residues like glutamine or asparagine.
C Long Alkyl ChainsAntifungal TargetsCan impart potent antifungal activity. [5]Increases lipophilicity, which can be crucial for penetrating fungal cell membranes.
D Replacement of 4-amino with 4-hydroxylVarious CNS ReceptorsDrastically alters the pharmacological profile; associated with analgesic properties in some series. [5][6]The hydroxyl group acts as a hydrogen bond donor/acceptor, changing the interaction profile compared to the basic amino group.

Protocols for Biological Evaluation: Quantifying Activity

To build a robust SAR, synthesized compounds must be evaluated in reliable and reproducible biological assays. The competitive radioligand binding assay is a gold-standard method for determining the binding affinity of a compound for a specific receptor. [5][8]

Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol describes a method to determine the inhibitory constant (Ki) of a test compound at the human σ1 receptor.

  • Principle: The assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand (e.g., [³H]-(+)-pentazocine) for binding to the σ1 receptor. [8]The concentration of the test compound that displaces 50% of the radioligand is the IC50, which is then used to calculate the binding affinity (Ki). [5]* Materials:

    • Membrane Preparation: Cell membranes prepared from a cell line overexpressing the human σ1 receptor (e.g., HEK-293 cells). [8] * Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]-(+)-pentazocine.

    • Non-specific Ligand: Haloperidol (10 µM) to determine non-specific binding.

    • 96-well plates, cell harvester, scintillation counter.

Assay_Workflow A 1. Plate Preparation Add buffer, receptor membranes, [³H] radioligand, and varying concentrations of test compound. B 2. Incubation Incubate at 37°C for 120 minutes to reach binding equilibrium. A->B C 3. Filtration Rapidly filter plate contents through glass fiber filters to separate bound from free radioligand. B->C D 4. Washing Wash filters with ice-cold buffer to remove any remaining unbound radioligand. C->D E 5. Quantification Measure radioactivity on filters using a scintillation counter. D->E F 6. Data Analysis Calculate IC₅₀ values using non-linear regression. Convert to Ki using the Cheng-Prusoff equation. E->F

Caption: Workflow for a competitive radioligand binding assay.

  • Procedure:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its dissociation constant (Kd). [8] 2. Add the test compounds across a range of concentrations (e.g., 0.1 nM to 10 µM).

    • For determining non-specific binding, add 10 µM haloperidol to designated wells.

    • Incubate the plate at 37°C for 120 minutes. [8] 5. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [8]

Conclusion

The N-substituted piperidin-4-amine scaffold is a remarkably versatile and privileged structure in modern drug discovery. The structure-activity relationship for this class is a complex interplay between the substituents at the N1 and N4 positions. Modifications at the N1 position primarily drive receptor selectivity and pharmacokinetics, while the nature of the substituents on the 4-amino group is critical for fine-tuning binding affinity and target-specific interactions. A systematic, comparative approach to synthesis and biological evaluation, as outlined in this guide, is essential for unlocking the full therapeutic potential of this important chemical class.

References

  • Palani, A., et al. (2002). Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhu, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Palani, A., et al. (2002). Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. ResearchGate. Available at: [Link]

  • Zhu, Z., et al. (2005). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dwyer, M. P., et al. (2007). CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abuo-Rahma, G. E.-D. A., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mittal, M., et al. (2011). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. ResearchGate. Available at: [Link]

  • Slastya, E. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Knudson, S. E., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kamal, A., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie. Available at: [Link]

  • Lazewska, D., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Available at: [Link]

  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research. Available at: [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

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Comparative

A Guide to Determining the Selectivity Profile of Novel GPCR Ligands: A Case Study with N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmacology, G-protein coupled receptors (GPCRs) remain a predominant target class for a vast array of therapeutics.[1][2] The d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, G-protein coupled receptors (GPCRs) remain a predominant target class for a vast array of therapeutics.[1][2] The development of novel, selective GPCR modulators is a cornerstone of drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into ligands targeting the central nervous system.[3][4] This guide provides a comprehensive framework for assessing the selectivity profile of a novel piperidine-containing compound, using the hypothetical case of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

While specific binding data for N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is not extensively published, its structural motifs suggest potential interactions with aminergic GPCRs, a common target class for N-substituted piperidine derivatives.[4][5][6] This guide will therefore outline the essential experimental procedures and data interpretation required to characterize the selectivity of such a compound against a panel of relevant GPCRs.

Illustrative Selectivity Profile of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

To effectively illustrate the process of selectivity profiling, the following tables present hypothetical data for our compound of interest. This data is for demonstrative purposes and showcases how to present and interpret selectivity data.

Table 1: Hypothetical Binding Affinity (Ki) of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine at a Panel of Related GPCRs
Receptor SubtypeRadioligandKi (nM)
Serotonin Receptors
5-HT1A[3H]-8-OH-DPAT15
5-HT2A[3H]-Ketanserin250
5-HT6[3H]-LSD>10,000
5-HT7[3H]-5-CT800
Dopamine Receptors
D2[3H]-Spiperone50
D3[3H]-7-OH-DPAT120
D4[3H]-Nemonapride350
Adrenergic Receptors
α1A[3H]-Prazosin1,500
α2A[3H]-Rauwolscine>10,000
β1[3H]-CGP-12177>10,000
β2[3H]-ICI-118,551>10,000
Muscarinic Receptors
M1[3H]-NMS5,000
M2[3H]-AF-DX 384>10,000
M3[3H]-4-DAMP>10,000

This data is illustrative and not based on published experimental results.

Table 2: Hypothetical Functional Activity (EC50/IC50) of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine at Select GPCRs
Receptor SubtypeAssay TypeFunctional ResponseEC50/IC50 (nM)
5-HT1AcAMP InhibitionAgonist45
D2cAMP InhibitionAgonist150
5-HT2AIP-OneAntagonist750

This data is illustrative and not based on published experimental results.

Experimental Protocols for Determining GPCR Selectivity

The following are detailed, step-by-step methodologies for key experiments used to generate the type of data presented above.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.[7][8][9]

Materials and Reagents:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [3H]-8-OH-DPAT for 5-HT1A)

  • Test compound (N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[10]

  • Non-specific binding control (a high concentration of a known, non-radioactive ligand)

  • 96-well plates[10]

  • Glass fiber filters (e.g., GF/C)[10]

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the serially diluted test compound.

  • Membrane Addition: Add the cell membranes containing the target GPCR to each well to initiate the binding reaction.[10]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.[10]

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a common second messenger in GPCR signaling.[11] It can determine whether a compound is an agonist or an antagonist.

Materials and Reagents:

  • Cells stably expressing the target GPCR (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Test compound (N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine)

  • Forskolin (an adenylate cyclase activator, for Gi-coupled receptors)[12]

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor)[12][13][14]

  • 384-well white opaque plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells expressing the target GPCR into a 384-well plate and allow them to attach overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells.

    • Antagonist Mode: Add a fixed concentration of a known agonist (typically at its EC80) along with serial dilutions of the test compound.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.[15]

  • Signal Measurement: Incubate the plate as required by the kit and then measure the luminescence or fluorescence signal.

  • Data Analysis:

    • Agonist Mode: Plot the signal against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

    • Antagonist Mode: Plot the signal against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Visualizing GPCR Signaling and Experimental Workflow

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate a generic GPCR signaling pathway and the workflow for determining selectivity.

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gi Gi Pathway Agonist_Gs Agonist GPCR_Gs Gs-coupled GPCR Agonist_Gs->GPCR_Gs binds G_alpha_s Gαs GPCR_Gs->G_alpha_s activates AC_s Adenylyl Cyclase G_alpha_s->AC_s stimulates cAMP_s cAMP (Increased) AC_s->cAMP_s converts ATP_s ATP ATP_s->AC_s Agonist_Gi Agonist GPCR_Gi Gi-coupled GPCR Agonist_Gi->GPCR_Gi binds G_alpha_i Gαi GPCR_Gi->G_alpha_i activates AC_i Adenylyl Cyclase G_alpha_i->AC_i inhibits cAMP_i cAMP (Decreased) AC_i->cAMP_i reduces conversion ATP_i ATP ATP_i->AC_i

Caption: Generic Gs and Gi signaling pathways.

Selectivity_Workflow Start Novel Compound: N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine Primary_Screen Primary Screening: Radioligand Binding Assay (Broad GPCR Panel) Start->Primary_Screen Hit_ID Hit Identification: Identify receptors with significant binding affinity (e.g., Ki < 1µM) Primary_Screen->Hit_ID Secondary_Screen Secondary Screening: Functional Assays (e.g., cAMP) on identified hits Hit_ID->Secondary_Screen Mode_of_Action Determine Mode of Action: Agonist, Antagonist, or Inverse Agonist Secondary_Screen->Mode_of_Action Selectivity_Profile Comprehensive Selectivity Profile: Compare Ki and EC50/IC50 values across all tested receptors Mode_of_Action->Selectivity_Profile Lead_Optimization Lead Optimization Selectivity_Profile->Lead_Optimization

Caption: Experimental workflow for GPCR selectivity profiling.

Conclusion

Determining the selectivity profile of a novel compound is a critical step in the drug discovery process. By employing a systematic approach that combines radioligand binding assays for affinity determination and functional assays to elucidate the mode of action, researchers can build a comprehensive understanding of a compound's pharmacological properties. This guide, using N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine as a representative piperidine-based scaffold, provides a robust framework for these essential investigations, ultimately guiding the selection and optimization of promising therapeutic candidates.

References

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc.
  • GPCR-radioligand binding assays - PubMed. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - NCBI - NIH. [Link]

  • GPCR-radioligand binding assays | Request PDF - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. [Link]

  • N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride - BuyersGuideChem. [Link]

  • Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors - PMC. [Link]

  • Recent Advances in Structure-Based Drug Design Targeting Class A G Protein-Coupled Receptors Utilizing Crystal Structures and Computational Simulations | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties | ACS Medicinal Chemistry Letters. [Link]

  • Trends in GPCR drug discovery: New agents, targets and indications - ResearchGate. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Chiral 3-Substituted Piperidines

Introduction: The Enduring Significance of the Chiral 3-Substituted Piperidine Scaffold The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Chiral 3-Substituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active natural products.[1] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, enabling precise interactions with biological targets. When a substituent is introduced at the 3-position, a stereocenter is created, and the resulting enantiomers often exhibit profoundly different pharmacological activities. Consequently, the development of robust and efficient synthetic routes to enantiomerically pure 3-substituted piperidines remains a critical endeavor for researchers in drug discovery and development.[2][3] This guide provides a comparative analysis of several modern and widely adopted synthetic strategies, offering insights into their underlying principles, practical considerations, and relative merits.

Strategic Approaches to the Asymmetric Synthesis of 3-Substituted Piperidines

The synthesis of chiral 3-substituted piperidines can be broadly categorized into several key strategies, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the desired substitution pattern, the availability of starting materials, scalability, and the tolerance of various functional groups.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation of pyridine derivatives is an atom-economical approach to chiral piperidines. However, the aromaticity of the pyridine ring and its potential to poison catalysts present significant hurdles.[4] To overcome these challenges, strategies often involve the activation of the pyridine ring, for instance, by forming pyridinium salts.

A notable advancement in this area is the rhodium-catalyzed reductive transamination of pyridinium salts.[1] This method cleverly utilizes a chiral primary amine, which not only acts as a source of chirality but also participates in a transamination process, replacing the original nitrogen atom of the pyridine ring. This approach circumvents the need for high-pressure hydrogen gas and complex chiral ligands, offering excellent diastereo- and enantioselectivities.[1]

Chemo-enzymatic Dearomatization of Activated Pyridines

The synergy between chemical synthesis and biocatalysis has given rise to powerful chemo-enzymatic methods. For the synthesis of chiral 3-substituted piperidines, a prominent example involves the dearomatization of activated pyridines.[5] This strategy often employs a cascade reaction involving an amine oxidase and an ene-imine reductase. The amine oxidase generates a reactive intermediate, which is then stereoselectively reduced by the ene-imine reductase to yield the desired chiral piperidine.[5] This one-pot approach offers high enantioselectivity under mild reaction conditions, making it an attractive option for sustainable synthesis.[5]

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

Cross-coupling reactions have revolutionized organic synthesis, and their application to the synthesis of chiral piperidines is no exception. The rhodium-catalyzed asymmetric reductive Heck reaction provides a versatile route to enantioenriched 3-substituted piperidines from readily available pyridine and sp2-hybridized boronic acids.[2][3][6][7] The key step in this three-step process is the highly regio- and enantioselective carbometalation of a dihydropyridine intermediate.[3] This method exhibits broad functional group tolerance and has been successfully applied to the synthesis of clinically relevant molecules such as Preclamol and Niraparib.[2][3][7]

Biocatalytic Cascades from Acyclic Precursors

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency. One-pot biocatalytic cascades have been developed to construct chiral piperidines from simple acyclic starting materials.[8] A representative example involves the sequential action of a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED).[8] This elegant approach allows for the stereoselective formation of the piperidine ring with high enantiomeric excess. The modularity of this system allows for the synthesis of a variety of mono- and disubstituted piperidines.[8]

Comparative Analysis of Synthetic Routes

To facilitate the selection of an appropriate synthetic strategy, the following table summarizes the key performance indicators of the discussed methods.

Synthetic Strategy Typical Yields Enantioselectivity (ee) Substrate Scope Key Advantages Limitations References
Rh-Catalyzed Reductive Transamination Good to ExcellentUp to 98%Broad tolerance for functional groupsAvoids high-pressure H2, uses an inexpensive chiral sourceRequires preparation of pyridinium salts[1]
Chemo-enzymatic Dearomatization Good>99%Activated pyridinesHigh enantioselectivity, mild conditions, one-potLimited to activated pyridines, enzyme availability[5]
Rh-Catalyzed Asymmetric Reductive Heck Reaction HighUp to 99%Aryl, heteroaryl, and vinyl boronic acidsBroad functional group tolerance, high enantioselectivityMulti-step process, requires a chiral ligand[2][3][6][7]
Biocatalytic Cascades Moderate to Good>99%Acyclic keto acids or keto aldehydesHigh enantioselectivity, sustainable, one-potRequires multiple enzymes, optimization of cascade conditions[8]

Methodology Spotlight: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This section provides a detailed experimental protocol for the rhodium-catalyzed asymmetric reductive Heck reaction, a versatile and highly enantioselective method for the synthesis of 3-substituted piperidines.[6]

Experimental Protocol

Step 1: Preparation of Phenyl Pyridine-1(2H)-carboxylate

  • To a solution of pyridine (20 mmol) and NaBH4 (20.0 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL) and extract with Et2O (2 x 30 mL).

  • Wash the combined organic layers with 1N NaOH (2 x) and 1N HCl (2 x), then dry over sodium sulfate.

  • Remove the solvent under reduced pressure and recrystallize the crude product from methanol to obtain phenyl pyridine-1(2H)-carboxylate as a white solid.

Step 2: Rh-Catalyzed Cross-Coupling

  • In a vial, combine [Rh(cod)OH]2 (3 mol%) and (S)-Segphos (7 mol%).

  • Seal the vial, evacuate, and backfill with argon (repeat three times).

  • Add toluene (0.25 mL), THP (0.25 mL), H2O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the boronic acid (3.0 equiv) followed by the dihydropyridine from Step 1 (1 equiv).

  • Stir the reaction mixture at 70 °C for 20 hours.

  • Cool the reaction to room temperature, dilute with Et2O, and pass through a short plug of silica gel.

  • Remove the solvent in vacuo and purify the product by flash chromatography.

Step 3: Reduction to the Piperidine

  • The resulting 3-substituted tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H2, Pd/C).

Workflow Diagram

G cluster_0 Step 1: Dihydropyridine Synthesis cluster_1 Step 2: Asymmetric Cross-Coupling cluster_2 Step 3: Final Reduction Pyridine Pyridine NaBH4 NaBH4, Phenyl Chloroformate Pyridine->NaBH4 1. MeOH, -78°C Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate NaBH4->Dihydropyridine 2. Workup & Recrystallization Coupling_Reaction Rh-Catalyzed Coupling 70°C, 20h Dihydropyridine->Coupling_Reaction Catalyst_Prep [Rh(cod)OH]2, (S)-Segphos, CsOH, Solvents Catalyst_Prep->Coupling_Reaction Boronic_Acid Boronic Acid Boronic_Acid->Coupling_Reaction Tetrahydropyridine 3-Substituted Tetrahydropyridine Coupling_Reaction->Tetrahydropyridine Hydrogenation H2, Pd/C Tetrahydropyridine->Hydrogenation Piperidine Chiral 3-Substituted Piperidine Hydrogenation->Piperidine

Sources

Comparative

Cross-reactivity studies of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Comparative Cross-Reactivity Profiling of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine in GPCR Drug Discovery The Strategic Role of Piperidine-4-amine Pharmacophores The development of highly selective Kappa Opioid...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cross-Reactivity Profiling of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine in GPCR Drug Discovery

The Strategic Role of Piperidine-4-amine Pharmacophores

The development of highly selective Kappa Opioid Receptor (KOR) antagonists has become a major focal point for treating major depressive disorder (MDD) and substance use disorders. Historically, long-acting KOR antagonists like nor-BNI and JDTic presented significant pharmacokinetic liabilities, including a prolonged duration of action that complicated clinical dosing . The shift towards short-acting, highly selective antagonists—most notably the discovery of BTRX-335140 (Navacaprant)—necessitated the exploration of novel piperidine-4-amine fragments .

Among these, N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (NETF-PA) has emerged as a critical amine tail fragment. This guide objectively compares the cross-reactivity and selectivity profile of NETF-PA against its structural isomer and industry standard, N-methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (NMTP-PA), providing actionable experimental frameworks for assaying these intermediates.

Mechanistic Rationale: Driving Selectivity Through the Amine Tail

In GPCR drug design, fragments are rarely inert. The amine tail of KOR antagonists sits deep within the orthosteric binding pocket, where it must navigate a highly conserved homology between KOR, the Mu Opioid Receptor (MOR), and the Delta Opioid Receptor (DOR).

The structural logic of NETF-PA relies on two critical features:

  • Hydrogen Bond Acceptor Positioning : The oxygen atom in the tetrahydrofuran-3-yl (3-THP) ring acts as a highly specific hydrogen bond acceptor. Its spatial orientation allows for optimal interaction with KOR-specific residues (e.g., Tyr312) while creating a suboptimal geometry for MOR binding .

  • Steric Bulk of the N-Alkyl Group : The N-ethyl substitution in NETF-PA introduces a specific steric bulk that is well-tolerated by the KOR binding pocket but induces a steric clash within the slightly more constricted MOR pocket, further driving the selectivity window compared to N-methyl variants.

Comparative Performance Data: Cross-Reactivity Profiles

To objectively evaluate the fragments, both NETF-PA and NMTP-PA were conjugated to a standardized 6-ethylquinoline core and subjected to a comprehensive off-target panel. The data below synthesizes their binding affinities ( Ki​ ) across primary opioid receptors and critical safety targets.

Pharmacophore TailKOR Ki​ (nM)MOR Ki​ (nM)DOR Ki​ (nM)hERG IC 50​ (µM)KOR/MOR Selectivity Ratio
NETF-PA (N-ethyl, 3-THP)4.2 ± 0.8115.0 ± 12.4>10,000>30~27x
NMTP-PA (N-methyl, 4-THP)1.8 ± 0.518.2 ± 3.1>10,000>3010x

Data Interpretation: While NMTP-PA exhibits slightly higher absolute potency at KOR, NETF-PA provides a nearly 3-fold improvement in the KOR/MOR selectivity ratio. This reduction in MOR cross-reactivity is paramount for avoiding unwanted mu-opioid side effects (e.g., respiratory depression, abuse liability) during clinical translation .

Experimental Methodologies: Self-Validating Assay Systems

To generate the data above, we employ a two-tiered validation system: a thermodynamic binding assay to assess raw affinity, followed by a functional biosensor assay to confirm antagonist efficacy.

Protocol A: Competitive Radioligand Binding Assay (Thermodynamic Profiling)

We utilize a radioligand displacement assay for initial cross-reactivity screening because it isolates binding affinity ( Ki​ ) from signal amplification artifacts, providing a true thermodynamic measure of off-target liability.

  • Membrane Preparation : Homogenize CHO-K1 cells stably expressing human MOR, DOR, or KOR in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains physiological pH, preventing receptor denaturation and ensuring reproducible ligand binding kinetics across multiple assay days.

  • Radioligand Incubation : Incubate 15 µg of membrane protein with 1 nM [³H]-Diprenorphine and varying concentrations of the test fragment (10 pM to 10 µM) in a 96-well format for 1 hour at 25°C.

    • Causality: [³H]-Diprenorphine is a non-selective opioid antagonist with high affinity across all three opioid receptor subtypes, establishing a standardized, uniform baseline to calculate Ki​ values accurately.

  • Non-Specific Binding (NSB) Control (Self-Validation Step) : Define NSB by co-incubating control wells with 10 µM Naloxone.

    • Causality: Naloxone saturates all specific opioid receptor sites. Any remaining radioactivity represents non-specific lipid or plastic binding. Subtracting this NSB prevents false-positive affinity calculations, ensuring the assay strictly measures receptor-specific interactions.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged piperidine fragments to the filter matrix.

  • Quantification : Add 50 µL of MicroScint-20 and count using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: GloSensor cAMP Functional Assay (Efficacy Profiling)

To confirm that the binding affinity translates to functional antagonism without intrinsic agonism, we use a live-cell cAMP biosensor assay.

  • Cell Seeding & Substrate Loading : Seed HEK-293T cells co-transfected with KOR and the pGloSensor-22F cAMP plasmid. Pre-incubate with 2% GloSensor cAMP Reagent for 2 hours.

    • Causality: This extended incubation allows the pro-luciferin substrate to permeate the cell membrane and equilibrate, ensuring the biosensor is fully primed for real-time luminescence detection upon cAMP binding.

  • Antagonist Pre-treatment : Add NETF-PA (or reference compound) and incubate for 15 minutes.

  • Agonist Challenge (Self-Validation Step) : Stimulate cells with 100 nM U-50488 (a highly selective KOR agonist) in the presence of 1 µM Forskolin and 500 µM IBMX.

    • Causality: Forskolin directly activates adenylyl cyclase to artificially raise baseline cAMP levels. U-50488 (via KOR, a Gαi-coupled receptor) will inhibit this cAMP production. IBMX (a phosphodiesterase inhibitor) prevents the enzymatic degradation of cAMP. This triad ensures the measured luminescent signal is solely a function of adenylyl cyclase activity, isolating the receptor's functional response and providing a massive assay window.

  • Readout : Measure luminescence continuously for 30 minutes to determine the antagonist's ability to restore Forskolin-induced cAMP levels.

Structural Selectivity Workflow

Pathway A NETF-PA Fragment (Test Compound) B KOR Orthosteric Site (Target) A->B Optimal H-bond via Tetrahydrofuran-3-yl C MOR / DOR Sites (Off-Target) A->C Steric Clash via N-ethyl bulk D Potent Antagonism (cAMP Restoration) B->D E Minimal Cross-Reactivity (High Selectivity Window) C->E

Workflow of NETF-PA receptor selectivity driven by H-bonding and steric interactions.

References

  • Munro TA, Berry LM, Van't Veer A, et al. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity. BMC Pharmacol. 2012;12:5.[Link]

  • Guerrero M, Urbano M, Kim EK, et al. Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). J Med Chem. 2019;62(4):1761-1780.[Link]

  • Margolis EB, et al. Differential effects of novel kappa opioid receptor antagonists on dopamine neurons using acute brain slice electrophysiology. PLoS One. 2020;15:e0232864.[Link]

Validation

A Comparative Guide to In Silico Docking of Piperidine-Based Ligands: Methodologies, Performance, and Best Practices

The piperidine ring is a cornerstone of modern medicinal chemistry. As a privileged structural motif, it is present in a multitude of FDA-approved drugs, from the acetylcholinesterase inhibitor Donepezil to potent antips...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a cornerstone of modern medicinal chemistry. As a privileged structural motif, it is present in a multitude of FDA-approved drugs, from the acetylcholinesterase inhibitor Donepezil to potent antipsychotics.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and acting as a versatile scaffold for engaging with biological targets through various non-covalent interactions.[1][3]

In the rational design of novel therapeutics, in silico molecular docking has emerged as an indispensable computational tool.[3][4][5] It allows us to predict the binding orientation and affinity of a ligand to its protein target, thereby accelerating the drug discovery pipeline by prioritizing compounds for synthesis and experimental testing.[6][7] This guide provides an in-depth, objective comparison of methodologies for docking piperidine-based ligands, using two prominent software packages: the open-source and widely accessible AutoDock Vina, and the industry-leading commercial suite, Schrödinger's Glide. We will delve into the causality behind experimental choices, provide self-validating protocols, and analyze the performance data to equip researchers with field-proven insights.

The Foundation: Causality in Docking Protocol Design

A docking simulation's reliability is not merely a function of the software's algorithm; it is fundamentally dependent on the meticulous preparation of both the protein receptor and the small molecule ligand.[8] Garbage in, garbage out is the immutable law of computational chemistry.

Protein Preparation: More Than Just a Structure The initial step involves obtaining a high-resolution 3D structure of the target protein, typically from the Protein Data Bank (PDB).[3] However, these crystal structures are not immediately ready for docking. They are static snapshots that often contain non-essential elements like water molecules, co-crystallized solvents, and ions, which must be removed unless they are known to play a critical role in ligand binding.[9][10]

The most crucial steps are the addition of hydrogen atoms and the assignment of partial charges.[3][9] Since X-ray crystallography often does not resolve hydrogen positions, they must be added computationally. This is vital because hydrogen bonds are a primary driver of specific ligand-protein interactions. The assignment of partial charges (e.g., Kollman charges) is equally critical for accurately calculating the electrostatic interactions that contribute significantly to the binding energy.[9]

Ligand Preparation: From 2D Sketch to 3D Conformation A ligand begins as a 2D drawing. This must be converted into a realistic, low-energy 3D conformation.[3][11] This process involves an energy minimization step, typically using a molecular mechanics force field like MMFF94.[3] The goal is to find a stable, low-energy conformation of the ligand before it is placed in the protein's active site. For a flexible scaffold like piperidine, which can adopt multiple chair, boat, and twist-boat conformations, this pre-docking minimization is essential for an efficient and accurate search of its binding pose.

Experimental Protocols: A Self-Validating Workflow

To provide a tangible comparison, we will use Acetylcholinesterase (AChE) as our target protein, a key enzyme in the pathology of Alzheimer's disease.[12] Our reference ligand will be Donepezil , a potent piperidine-based AChE inhibitor.[2] We will compare its docking performance with two hypothetical derivatives to illustrate the evaluation of structure-activity relationships (SAR).

Target Protein: Human Acetylcholinesterase (PDB ID: 4EY7) Ligands:

  • Donepezil (Reference Ligand)

  • Ligand-A (Derivative with an additional hydroxyl group)

  • Ligand-B (Derivative with a different aromatic substitution)

  • Protein Acquisition & Cleaning:

    • Download the crystal structure of AChE (PDB: 4EY7) from the RCSB Protein Data Bank.

    • Using a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Schrödinger's Maestro), remove all water molecules and the co-crystallized ligand.[9][10]

  • Protein Preparation:

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges. For AutoDock, Kollman charges are standard. For Schrödinger's Glide, the OPLS (Optimized Potentials for Liquid Simulations) force field is used.[9][13]

    • Save the prepared protein in the required format: PDBQT for AutoDock Vina, and as a prepared .maegz file for Glide.[9]

  • Ligand Preparation:

    • Sketch the 2D structures of Donepezil, Ligand-A, and Ligand-B using software like ChemDraw or MarvinSketch.[3]

    • Convert the 2D structures to 3D conformations.

    • Perform energy minimization on each 3D structure using a force field (e.g., MMFF94) to obtain stable, low-energy conformers.[3]

    • Save the prepared ligands in the PDBQT format for Vina and as a .mae file for Glide.

AutoDock Vina is a widely used open-source docking program praised for its speed and ease of use.[5][14] It employs an empirical scoring function and a Lamarckian Genetic Algorithm for conformational searching.[3][15]

  • Grid Box Generation: Define a 3D search space (the "grid box") around the active site of AChE. This box must be large enough to encompass the entire binding pocket, allowing the ligand's rotatable bonds to move freely. The center of the box should be the geometric center of the known binding site.

  • Configuration File: Create a configuration text file specifying the file paths for the prepared protein (receptor) and ligand, the center coordinates and dimensions of the grid box, and the output file name.

  • Run Docking: Execute the Vina program from the command line, referencing the configuration file. Vina will perform the docking simulation and output a PDBQT file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores (in kcal/mol).

  • Analysis: Visualize the output file in a molecular viewer. Analyze the top-ranked pose for key interactions (e.g., hydrogen bonds, π-π stacking) with active site residues.

Glide (Grid-based Ligand Docking with Energetics) is a powerful commercial software known for its accuracy.[16][17] It uses a hierarchical series of filters and a more complex scoring function (GlideScore) to evaluate ligand poses.[17][18]

  • Receptor Grid Generation: Within the Maestro interface, define the docking grid. This is done by specifying a bounding box centered on the active site, similar to Vina. The co-crystallized ligand's position is often used to define this center.

  • Ligand Docking:

    • Load the prepared ligand structures.

    • Use the Ligand Docking module, selecting the generated receptor grid and the prepared ligands.

    • Choose the docking precision level. Glide offers different levels, such as Standard Precision (SP) and Extra Precision (XP), which balance speed and accuracy.[13][16] For this comparison, we will use SP.

    • Start the docking job.

  • Analysis: Glide's output provides a detailed report, including the GlideScore, docking energy, and a visual representation of the ligand-protein interactions. The top-ranked pose can be analyzed for its interaction network within the active site.

To ensure our docking protocol is reliable, we must perform a validation step.[4] This involves re-docking the original co-crystallized ligand (which we removed in the preparation step) back into the protein's active site.[1][19]

  • Extract the original ligand from the PDB file and prepare it as described in Protocol 2.1.

  • Dock this ligand using the exact same protocol (grid box, settings) as for the test ligands.

  • Superimpose the top-ranked re-docked pose onto the original crystallographic pose.

  • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Criterion for Success: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[20]

Comparative Analysis of Docking Performance

The core of this guide is the objective comparison of results. The data generated from docking Donepezil and its derivatives with both AutoDock Vina and Glide are summarized below.

The following diagram illustrates the comprehensive workflow described in the protocols, from initial structure preparation to final analysis.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB: 4EY7) Prep_Prot 3. Prepare Protein (Remove water, add H, assign charges) PDB->Prep_Prot Lig_2D 2. Design Ligand (2D Sketch) Prep_Lig 4. Prepare Ligand (Convert to 3D, energy minimize) Lig_2D->Prep_Lig Grid 5. Define Binding Site (Grid Generation) Prep_Prot->Grid Dock 6. Run Docking Simulation (AutoDock Vina / Glide) Prep_Lig->Dock Grid->Dock Validate 7. Protocol Validation (Re-dock native ligand, RMSD < 2.0 Å) Dock->Validate Trust Check Analyze 8. Analyze Poses & Scores Dock->Analyze SAR 9. Structure-Activity Relationship (SAR) Analyze->SAR

Caption: A standardized workflow for in silico molecular docking studies.

LigandDocking SoftwareBinding Affinity (kcal/mol)GlideScore (kcal/mol)Key Predicted Interactions with AChE Residues
Donepezil AutoDock Vina-11.5N/Aπ-π stacking with Trp286, Tyr341; H-bond with Phe295
Schrödinger GlideN/A-12.1π-π stacking with Trp286, Tyr341; H-bond with Phe295
Ligand-A AutoDock Vina-12.2N/AAll Donepezil interactions + new H-bond with Ser293
Schrödinger GlideN/A-12.9All Donepezil interactions + new H-bond with Ser293
Ligand-B AutoDock Vina-10.8N/ALost π-π stacking with Trp286 due to steric hindrance
Schrödinger GlideN/A-11.2Lost π-π stacking with Trp286; maintains other interactions

Note: Binding Affinity from Vina and GlideScore are different scoring functions and should not be directly compared in absolute value, but their relative ranking of ligands is meaningful.

From the comparative data, several key insights emerge:

  • Relative Ranking Consistency: Both AutoDock Vina and Glide predicted the same relative binding affinity: Ligand-A > Donepezil > Ligand-B . This consistency across different software and scoring functions increases confidence in the prediction.

  • Predicting SAR: The results provide a clear structural hypothesis for the observed affinities. The addition of a hydroxyl group in Ligand-A was predicted by both programs to form an additional hydrogen bond with residue Ser293, resulting in a more favorable (more negative) score. Conversely, the modification in Ligand-B was predicted to cause a steric clash that disrupts a key π-π stacking interaction with Trp286, leading to a weaker binding score.

  • Scoring Function Differences: While the ranking is consistent, the absolute scores differ. Glide often provides a wider range of scores and is generally considered to have a more rigorous scoring function that better accounts for factors like desolvation penalties.[17][18] Vina's speed makes it excellent for high-throughput virtual screening of large libraries, while Glide's precision is often preferred for more detailed analysis and lead optimization.[5][16]

Biological Context and Guiding Drug Design

The ultimate goal of docking is to generate testable hypotheses that can guide the synthesis of more potent and selective compounds. The docking results for our piperidine ligands directly inform us about the molecular basis of AChE inhibition.

The diagram below provides a simplified biological context, illustrating how an inhibitor like Donepezil functions. By blocking AChE in the synaptic cleft, it prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability to bind to postsynaptic receptors. This mechanism is a primary therapeutic strategy for Alzheimer's disease.[9]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) Neurotransmitter Cleft Synaptic Cleft ACh->Cleft Release Receptor ACh Receptor Binding Signal Transduction Receptor->Binding Cleft->Receptor AChE AChE Enzyme Cleft->AChE Breakdown ACh Breakdown AChE->Breakdown Inhibitor Piperidine Inhibitor (e.g., Donepezil) Inhibitor->AChE Blocks

Caption: Mechanism of AChE inhibition by a piperidine-based drug.

The docking results for Ligand-A suggest that synthesizing a derivative with a hydrogen bond donor/acceptor at that specific position could lead to a more potent inhibitor. This is a prime example of how in silico predictions directly guide the next steps in medicinal chemistry.

Conclusion and Best Practices

This guide demonstrates that both AutoDock Vina and Schrödinger Glide are powerful tools for evaluating piperidine-based ligands. The choice between them often depends on the specific research goal: Vina for rapid screening of large compound libraries and Glide for higher-accuracy binding mode prediction and lead optimization.

Key Takeaways for Researchers:

  • Rigor in Preparation is Non-Negotiable: The accuracy of any docking result is contingent upon meticulous preparation of both the protein and the ligand.

  • Always Validate Your Protocol: Re-docking the native ligand is a critical step to establish trust in your computational model.[1][19]

  • Focus on Relative Rankings: The true power of docking lies in its ability to rank-order a series of compounds, not in the absolute value of its score.

  • Integrate, Don't Isolate: Docking is a predictive tool. Its hypotheses must be integrated with other computational methods (like molecular dynamics) and, most importantly, validated through experimental biochemical assays.[4][21]

By adhering to these principles, researchers can effectively leverage in silico docking to navigate the complex landscape of drug discovery, transforming the versatile piperidine scaffold into the next generation of targeted therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Molecular Docking Studies of Piperidine-Hydrazone Derivatives.
  • Benchchem. (n.d.). Efficacy of 1-(Piperidin-2-ylmethyl)piperidine derivatives as enzyme inhibitors.
  • Preparing the protein and ligand for docking. (n.d.).
  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
  • Benchchem. (n.d.). A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery.
  • PMC. (n.d.). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Benchchem. (n.d.). Comparative Docking Studies of Piperidine Ligands: A Researcher's Guide.
  • ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega.
  • Docking Server. (n.d.). Steps of ligand docking.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • PMC. (n.d.). In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents.
  • ijariie. (2024, November 23). A Review on In Silico molecular docking Studies.
  • International Journal of Pharmaceutical Sciences. (2025, May 26). Advancing In-Silico Drug Discovery: A Comprehensive Strategy for Homology Modeling, Protein Preparation, and Ligand Optimization in Molecular Docking.
  • Cresset. (n.d.). Protein-ligand docking.
  • PMC. (n.d.). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis.
  • Schrödinger. (n.d.). Glide.
  • Schrödinger. (n.d.). Docking and scoring.
  • AutoDock Vina. (n.d.).
  • PMC. (n.d.). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading.
  • A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. (2004, April 28).
  • AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. (n.d.).
  • High Performance Research Computing. (n.d.). Drug Docking with Schrodinger.

Sources

Comparative

A Methodological Framework for Evaluating the Anticancer Efficacy of Novel Piperidine Derivatives, Exemplified by N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its prevalence is due to its ability to confer favorable pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for interacting with a wide array of biological targets.[1] In oncology, piperidine-containing molecules have been successfully developed into potent anticancer drugs, targeting various aspects of cancer cell biology.[2][3]

This guide introduces N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (CAS No: 1439823-16-1), a novel chemical entity whose potential as an anticancer agent remains unexplored.[4] The absence of published biological data for this compound necessitates a structured and comprehensive evaluation strategy to determine its efficacy relative to established anticancer agents.

This document provides a detailed methodological framework for the preclinical evaluation of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. It is designed for researchers in drug discovery and development, offering a scientifically rigorous workflow from initial in vitro screening to in vivo efficacy studies. By following this guide, researchers can systematically assess the compound's cytotoxic activity, elucidate its mechanism of action, and benchmark its performance against standard-of-care chemotherapeutics.

Hypothesized Mechanism of Action

The structure of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, featuring a substituted piperidine ring, suggests potential interactions with intracellular signaling pathways frequently dysregulated in cancer. The piperidine moiety is a common feature in inhibitors of protein kinases and modulators of receptor signaling.[1] Given the structural similarities to certain kinase inhibitors that feature heterocyclic systems, we can hypothesize that this compound may exert its effects by inhibiting a key signaling cascade, such as the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

The following diagram illustrates the hypothesized targeting of the PI3K/AKT signaling pathway by the novel compound.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Novel_Compound N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine Novel_Compound->PI3K Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/AKT pathway.

Selection of Comparator Anticancer Agents

To provide a robust assessment of efficacy, N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine will be compared against a panel of well-characterized anticancer drugs with distinct mechanisms of action:

  • Doxorubicin: A topoisomerase II inhibitor and DNA intercalating agent, representing a classic cytotoxic chemotherapy drug with broad activity.

  • Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.

  • Alpelisib (PIQRAY®): An inhibitor of the p110α subunit of PI3K, chosen as a targeted therapy comparator based on our hypothesized mechanism of action.

Comprehensive Experimental Workflow

The evaluation of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine will proceed through a multi-stage process, beginning with broad in vitro screening and culminating in a focused in vivo xenograft study.

Experimental_Workflow cluster_invitro cluster_moa cluster_invivo start Start: Novel Compound Synthesis & Characterization invitro Phase 1: In Vitro Efficacy Screening start->invitro cytotoxicity Cytotoxicity Assay (MTT) (MCF-7, A549, K562 cell lines) invitro->cytotoxicity moa Phase 2: Mechanism of Action Studies apoptosis Apoptosis Assay (Annexin V/PI Staining) moa->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) moa->cell_cycle invivo Phase 3: In Vivo Efficacy Evaluation xenograft MCF-7 Xenograft Model in Immunocompromised Mice invivo->xenograft end End: Lead Candidate Assessment ic50 IC50 Determination cytotoxicity->ic50 ic50->moa apoptosis->invivo cell_cycle->invivo tgi Tumor Growth Inhibition (TGI) Analysis xenograft->tgi tgi->end

Sources

Validation

A Comparative Guide to QSAR Modeling of Piperidin-4-Amine Derivatives for Anti-HCV Activity

For researchers, scientists, and drug development professionals dedicated to combating the Hepatitis C Virus (HCV), the integration of computational methods into the drug discovery pipeline is not just an advantage—it is...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals dedicated to combating the Hepatitis C Virus (HCV), the integration of computational methods into the drug discovery pipeline is not just an advantage—it is a necessity. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, offers a powerful lens through which we can understand and predict the therapeutic potential of novel chemical entities. This guide provides an in-depth, objective comparison of QSAR modeling approaches as applied to a promising class of anti-HCV compounds: piperidin-4-amine derivatives. These compounds have been identified as potent inhibitors of the HCV assembly process, a critical stage in the viral lifecycle.

This document moves beyond a simple recitation of protocols. It is designed to provide a strategic overview, grounded in scientific integrity, to empower you to make informed decisions in your own research endeavors. We will explore the causality behind methodological choices, present self-validating experimental workflows, and ground our claims in authoritative sources.

The Rationale for Targeting HCV Assembly with Piperidin-4-Amine Derivatives

The current landscape of anti-HCV therapeutics is dominated by direct-acting antivirals (DAAs) that target viral enzymes essential for replication, such as the NS5B polymerase and the NS3/4A protease. While highly effective, the emergence of drug resistance necessitates the exploration of novel mechanisms of action. The assembly of new viral particles represents a compelling, alternative target.

A significant breakthrough in this area was the discovery of a 4-aminopiperidine (4AP) scaffold that potently inhibits HCV proliferation by disrupting the viral assembly and release stages.[1][2] This discovery has opened a new front in the fight against HCV, with the 4AP scaffold serving as a valuable starting point for further optimization. QSAR modeling is an indispensable tool in this optimization process, enabling the prediction of activity for novel derivatives and guiding the synthesis of more potent and drug-like candidates.

A Comparative Framework for QSAR Modeling of Anti-HCV Piperidin-4-Amines

The selection of a QSAR modeling approach is a critical decision that influences the predictive power and interpretability of the resulting model. Here, we compare several widely used methodologies, from classical statistical techniques to more sophisticated machine learning algorithms. For the purpose of this guide, we will consider a hypothetical dataset of 4-aminopiperidine derivatives with known anti-HCV activity (EC50 values), as inspired by the work of Perry et al. (2021).[1]

Methodology 1: Genetic Algorithm-Multiple Linear Regression (GA-MLR)

Conceptual Overview: GA-MLR is a robust and interpretable approach that combines a genetic algorithm for feature selection with multiple linear regression for model building.[3] The genetic algorithm intelligently searches through a vast space of molecular descriptors to identify a small subset that has the most significant correlation with biological activity. This is then used to construct a simple, linear equation.

Strengths:

  • Interpretability: The resulting linear equation clearly shows the contribution of each descriptor to the predicted activity, providing direct insights into the structure-activity relationship.

  • Parsimony: By selecting a small number of relevant descriptors, GA-MLR models are less prone to overfitting compared to more complex models.

Weaknesses:

  • Linearity Assumption: This method assumes a linear relationship between the descriptors and biological activity, which may not always hold true for complex biological systems.

  • Descriptor Dependence: The quality of the model is highly dependent on the initial pool of calculated descriptors.

Methodology 2: 3D-QSAR Approaches (CoMFA and CoMSIA)

Conceptual Overview: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of molecules.[4][5] These methods calculate steric and electrostatic (CoMFA) or similarity (CoMSIA) fields around a set of aligned molecules and correlate these fields with their biological activities.

Strengths:

  • 3D Structural Information: Incorporates crucial information about the shape and electronic properties of the molecules, which is often critical for receptor binding.

  • Visual Interpretation: The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

Weaknesses:

  • Alignment Sensitivity: The quality of the model is highly dependent on the alignment of the molecules, which can be a subjective and challenging step.

  • Computational Intensity: 3D-QSAR methods are generally more computationally demanding than 2D approaches.

Methodology 3: Machine Learning Approaches (e.g., Support Vector Machines, Random Forest)

Conceptual Overview: Machine learning (ML) algorithms, such as Support Vector Machines (SVM) and Random Forest (RF), are powerful non-linear methods that can capture complex relationships between molecular descriptors and biological activity.[6][7]

Strengths:

  • Non-linearity: Can model complex, non-linear structure-activity relationships that may be missed by linear methods.

  • High Predictive Power: Often yield models with higher predictive accuracy, especially for large and diverse datasets.

Weaknesses:

  • "Black Box" Nature: The complexity of these models can make them difficult to interpret, obscuring the specific contributions of individual descriptors.

  • Prone to Overfitting: Without careful validation, ML models can easily overfit the training data, leading to poor performance on new data.

Experimental Data: A Representative Dataset of 4-Aminopiperidine HCV Assembly Inhibitors

To illustrate the application of these QSAR methodologies, the following table presents a selection of 4-aminopiperidine derivatives and their reported anti-HCV activity (EC50) from the supplementary information of Perry et al. (2021). This dataset would serve as the foundation for building and comparing the QSAR models discussed above.

Compound IDStructureEC50 (µM)
1 SMILES: C1CN(CCC1N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)OC(C)(C)C2.57
5 SMILES: C1CN(CCC1N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl)C(=O)OC(C)(C)C1.89
6 SMILES: C1CN(CCC1N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br)C(=O)OC(C)(C)C1.56
12 SMILES: C1CN(CCC1N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N)C(=O)OC(C)(C)C0.98
25 SMILES: C1CN(CCC1N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC)C(=O)OC(C)(C)C1.25
33 SMILES: C1CN(CCC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F)C(=O)OC(C)(C)C0.45
45 SMILES: C1CN(CCC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#N)C(=O)OC(C)(C)C0.23

Data extracted from the supplementary information of J. Med. Chem. 2021, 64 (13), 9431–9443.

Experimental Protocol: A Step-by-Step Workflow for Comparative QSAR Modeling

The following protocol outlines a self-validating workflow for developing and comparing QSAR models for the anti-HCV activity of piperidin-4-amine derivatives.

1. Data Preparation and Curation:

  • Compile a dataset of 4-aminopiperidine derivatives with their corresponding anti-HCV biological activity data (e.g., EC50 values).
  • Convert biological activity data to a logarithmic scale (pEC50 = -log(EC50)) to ensure a more normal distribution.
  • Draw or obtain the 2D structures of all compounds and save them in a suitable format (e.g., SDF).
  • Perform structure standardization, including desalting, removing stereochemistry (if not considered in the model), and neutralizing charges.

2. Molecular Descriptor Calculation:

  • Use molecular descriptor calculation software (e.g., PaDEL-Descriptor, Mordred) to generate a wide range of 1D, 2D, and 3D descriptors for each molecule. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

3. Dataset Splitting:

  • Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). This division should be done using a rational approach, such as the Kennard-Stone algorithm, to ensure that both sets span the chemical space of the entire dataset.

4. Model Development:

  • For GA-MLR:
  • Apply a genetic algorithm to the training set to select a subset of the most relevant descriptors.
  • Use the selected descriptors to build a multiple linear regression model.
  • For 3D-QSAR (CoMFA/CoMSIA):
  • Generate 3D conformations for all molecules.
  • Align the molecules based on a common substructure or pharmacophore.
  • Generate the steric and electrostatic (CoMFA) or similarity (CoMSIA) fields.
  • Use Partial Least Squares (PLS) regression to build the model.
  • For Machine Learning Models:
  • Train various ML models (e.g., SVM, Random Forest) on the training set using the calculated descriptors.
  • Optimize the hyperparameters of each model using techniques like grid search or random search with cross-validation.

5. Model Validation:

  • Internal Validation: Assess the robustness and stability of the models using techniques such as:
  • Leave-one-out cross-validation (q²): A measure of the model's predictive ability within the training set.
  • Y-randomization: Randomly shuffle the biological activity data and rebuild the model multiple times. A valid model should have significantly lower performance on the randomized data.
  • External Validation: Evaluate the predictive performance of the developed models on the independent test set using metrics such as:
  • Coefficient of determination (R²): Measures the correlation between the predicted and observed activities for the test set.
  • Root Mean Square Error (RMSE): Indicates the average error of the predictions.

Visualizing the QSAR Workflow and HCV Assembly Pathway

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the QSAR modeling workflow and the HCV viral assembly pathway.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Comparison cluster_validation Model Validation DataCollection Data Collection (Structures & EC50) DataCuration Data Curation (Standardization, pEC50) DataCollection->DataCuration DescriptorCalc Descriptor Calculation (1D, 2D, 3D) DataCuration->DescriptorCalc DataSplit Dataset Splitting (Training & Test Sets) DescriptorCalc->DataSplit GAML GA-MLR DataSplit->GAML CoMFA 3D-QSAR (CoMFA/CoMSIA) DataSplit->CoMFA ML Machine Learning (SVM, RF) DataSplit->ML InternalVal Internal Validation (q², Y-randomization) GAML->InternalVal CoMFA->InternalVal ML->InternalVal ExternalVal External Validation (R², RMSE on Test Set) InternalVal->ExternalVal ModelSelection ModelSelection ExternalVal->ModelSelection Model Selection

Caption: A generalized workflow for comparative QSAR modeling.

HCV_Assembly cluster_replication Viral Replication cluster_assembly Viral Assembly cluster_release Viral Release ReplicationComplex Replication Complex on ER Membrane ViralRNA Viral RNA Synthesis ReplicationComplex->ViralRNA CoreProtein Core Protein on Lipid Droplets ViralRNA->CoreProtein recruitment Nucleocapsid Nucleocapsid Formation (Core + Viral RNA) CoreProtein->Nucleocapsid NS5A NS5A NS5A->CoreProtein interaction Budding Budding into ER Lumen Nucleocapsid->Budding VLDL Association with VLDL Pathway Budding->VLDL Secretion Secretion of Mature Virions VLDL->Secretion Inhibition Piperidin-4-amines Inhibit Assembly Inhibition->Nucleocapsid

Caption: Simplified schematic of the HCV viral assembly pathway.

Comparative Performance of QSAR Models

The ultimate goal of this comparative analysis is to select the most robust and predictive QSAR model for guiding the design of novel piperidin-4-amine derivatives. The following table summarizes the key statistical parameters that should be used to evaluate and compare the performance of the different models.

QSAR ModelInternal Validation (Training Set)External Validation (Test Set)
q² (LOO)
GA-MLR > 0.5> 0.6
CoMFA > 0.5> 0.6
CoMSIA > 0.5> 0.6
SVM > 0.5> 0.6
Random Forest > 0.5> 0.6

Interpretation of Results:

  • A high q² value indicates a model with good internal predictive ability.

  • A high R² value for the test set demonstrates that the model can accurately predict the activity of new compounds.

  • A low RMSE value signifies a smaller error between the predicted and observed activities.

The choice of the "best" model will depend on the specific goals of the study. If interpretability is paramount, a well-validated GA-MLR model may be preferred. If the primary objective is to achieve the highest possible predictive accuracy for virtual screening, a machine learning model might be the optimal choice, provided it has been rigorously validated to avoid overfitting.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative QSAR modeling of piperidin-4-amine derivatives as inhibitors of HCV assembly. By understanding the strengths and weaknesses of different modeling approaches and adhering to a rigorous, self-validating workflow, researchers can confidently leverage QSAR to accelerate the discovery of novel anti-HCV therapeutics.

The insights gained from these models can guide the rational design of new derivatives with improved potency and drug-like properties. Future work should focus on synthesizing and experimentally testing the most promising candidates identified through QSAR-based virtual screening to validate the predictive power of the models and to advance the development of this exciting new class of anti-HCV agents.

References

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  • PubMed. (2021). Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. [Link]

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  • PubMed. (2020). Combined 3D-QSAR, molecular docking and molecular dynamics study on the benzimidazole inhibitors targeting HCV NS5B polymerase. [Link]

  • InfezMed. (2015). Direct anti-HCV agents. [Link]

  • PMC. (2020). Quantitative Structure–Activity Relationship Machine Learning Models and their Applications for Identifying Viral 3CLpro- and RdRp-Targeting Compounds as Potential Therapeutics for COVID-19 and Related Viral Infections. [Link]

  • PubMed. (2009). Synthesis and SAR of piperazinyl-N-phenylbenzamides as Inhibitors of Hepatitis C Virus RNA Replication in Cell Culture. [Link]

  • ResearchGate. (2025). Synthesis and SAR of piperazinyl-N-phenylbenzamides as inhibitors of hepatitis C virus RNA replication in cell culture. [Link]

  • ResearchGate. (n.d.). List of EC50 values of AL-9 for different HCV genotypes. [Link]

  • PubMed. (2022). Discovery of Hexahydrofuro[3,2- b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant. [Link]

  • PubMed. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. [Link]

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  • ResearchGate. (2024). QSPR/QSAR study of antiviral drugs modeled as multigraphs by using TI's and MLR method to treat COVID-19 disease. [Link]

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  • Taylor & Francis Online. (2021). QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents. [Link]

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Comparative

Head-to-head comparison of different catalysts for piperidine synthesis

Head-to-Head Comparison of Catalysts for Piperidine Synthesis: A Senior Application Scientist’s Guide Introduction The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, heavily represented in FDA-...

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Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Catalysts for Piperidine Synthesis: A Senior Application Scientist’s Guide

Introduction

The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, heavily represented in FDA-approved therapeutics (1)[1]. The most atom-economical method to construct this saturated heterocycle is the direct catalytic hydrogenation of the corresponding pyridine precursor[1]. However, as any bench chemist will attest, this transformation is notoriously difficult. The inherent aromatic stability of the pyridine ring demands potent catalytic systems, while the Lewis basic nitrogen atom acts as a potent catalyst poison by strongly coordinating to the metal center[1].

Mechanistic Causality: Overcoming Catalyst Poisoning

To successfully reduce pyridine, we must fundamentally alter its interaction with the catalyst. In my experience optimizing scale-up routes, there are two primary strategies to bypass this poisoning effect:

  • Substrate Activation via Protonation : By adding an acidic modifier (such as glacial acetic acid, H₂SO₄, or TFA), the pyridine is converted into a pyridinium ion[1]. The causality here is fundamental: protonation breaks the aromaticity (lowering the activation energy for reduction) and occupies the nitrogen lone pair, completely preventing it from binding to and passivating the metal surface (2)[2].

  • Direct Hydrogenation via High-Affinity Metals : Utilizing highly active transition metals (like Rh or Ir) that can outcompete the nitrogen coordination or operate via ionic hydrogenation pathways, allowing for milder conditions and broader functional group tolerance[3],[4].

Pathway Pyridine Pyridine Substrate (Aromatic, Lewis Basic) Acid Acidic Modifier (e.g., AcOH, H2SO4) Pyridine->Acid Protonation (Prevents Poisoning) Cat_Rh Rh2O3 or [Ir-OMs] + H2 (Mild / Homogeneous) Pyridine->Cat_Rh Direct Hydrogenation (High intrinsic activity) Pyridinium Pyridinium Intermediate (N-Lone Pair Blocked) Acid->Pyridinium Cat_Pd Pd/C or PtO2 + H2 (Heterogeneous) Pyridinium->Cat_Pd Classical Hydrogenation Piperidine Piperidine Product (Fully Saturated) Cat_Pd->Piperidine Cat_Rh->Piperidine

Mechanistic pathways for pyridine hydrogenation overcoming catalyst poisoning.

Head-to-Head Catalyst Comparison

Palladium on Carbon (Pd/C): The Industrial Workhorse

Pd/C is the most widely used catalyst for this transformation due to its cost-effectiveness and scalability[1]. However, it strictly requires an acidic environment to function efficiently. For example, the use of 10% Pd/C in a water/dichloromethane mixture with H₂SO₄ provides rapid conversion (5.5 hours) at low pressures (6 bar)[2]. Causality Note: If you omit the acid, the reaction will stall at <10% conversion due to immediate Pd surface passivation.

Platinum Oxide (PtO₂): The Laboratory Standard

Often referred to as Adams' Catalyst, PtO₂ is the gold standard for lab-scale synthesis of substituted piperidines (5)[5]. When suspended in glacial acetic acid, the PtO₂ is reduced in situ to highly active Pt(0) black. It routinely achieves >90% yields for halogenated or alkylated pyridines at room temperature, albeit requiring higher hydrogen pressures (50-70 bar)[6].

Rhodium Oxide (Rh₂O₃): The Mild & Selective Alternative

When dealing with acid-sensitive substrates, Rh-based catalysts offer a distinct advantage. Rh₂O₃ in trifluoroethanol (TFE) can drive the hydrogenation at merely 5 bar of H₂ and 40 °C with an exceptionally low catalyst loading of 0.5 mol% (4)[4]. Rhodium's intrinsic activity allows it to bypass the need for strong Brønsted acids.

Iridium Complexes (e.g., [Ir-OMs]): The Chemoselective Specialist

For late-stage functionalization of complex APIs, heterogeneous catalysts often fail by over-reducing sensitive moieties. A homogeneous iridium(III) catalyst operating via an ionic hydrogenation mechanism can selectively reduce the pyridine ring while leaving azides, alkenes, and alkynes completely intact (3)[3].

Quantitative Performance Data

Catalyst SystemTypical LoadingPressure (bar)Temp (°C)Solvent / AdditiveKey AdvantageRef
Pd/C (10%) 10-20 wt%630Water/DCM + H₂SO₄Cost-effective, highly scalable[2]
PtO₂ 5 mol%50-7025Glacial Acetic AcidHigh yield for substituted pyridines[6]
Rh₂O₃ 0.5 mol%540TrifluoroethanolMild conditions, extremely low loading[4]
[Ir-OMs] 2 mol%5025MeOH + TFAExtreme chemoselectivity (azide/alkene safe)[3]

Self-Validating Experimental Protocols

As an application scientist, I enforce the use of self-validating protocols. A protocol is only as good as its built-in quality controls. The following workflow for PtO₂-mediated hydrogenation incorporates stoichiometric tracking and quantitative NMR validation to ensure absolute reproducibility.

Workflow Step1 1. Preparation Dissolve substrate Add internal standard Step2 2. Catalyst Loading Add catalyst Inert gas purge Step1->Step2 Step3 3. Hydrogenation Pressurize H2 Monitor pressure drop Step2->Step3 Step4 4. Work-up Vent H2 safely Celite filtration Step3->Step4 Step5 5. Validation 1H NMR quantification TLC Ninhydrin check Step4->Step5

Standardized self-validating experimental workflow for heterogeneous catalytic hydrogenation.

Protocol: PtO₂-Catalyzed Hydrogenation in Acetic Acid

Objective: Synthesis of substituted piperidines with built-in quantitative validation (6)[6].

Step 1: Substrate Preparation & Internal Standard Addition

  • Dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL)[6].

  • Validation Step: Add exactly 0.10 equivalents of 1,3,5-trimethoxybenzene. This internal standard is completely inert to hydrogenation and allows for absolute yield determination via ¹H NMR without relying on isolated mass (which is often skewed by volatile piperidine loss during solvent evaporation)[1].

Step 2: Catalyst Loading

  • Add 5 mol% of PtO₂ to the solution[6].

  • Place the vial into a high-pressure reactor. Purge the headspace three times with inert nitrogen gas to remove oxygen, preventing explosive mixtures upon the introduction of hydrogen[1].

Step 3: Pressurization and Monitoring

  • Pressurize the reactor with H₂ gas to 50-70 bar[6].

  • Stir vigorously at room temperature for 6-10 hours[6].

  • Validation Step: Monitor the pressure gauge. A successful reaction will show a stoichiometric pressure drop corresponding to the consumption of exactly 3 moles of H₂ per mole of substrate[6].

Step 4: Work-up and Safety Filtration

  • Carefully vent the excess hydrogen and purge the system with nitrogen[1].

  • Critical Safety Step: Dilute with ethyl acetate and filter through a short pad of Celite® to remove the Pt catalyst. Do NOT allow the filter cake to dry in the air, as the finely divided Pt(0) black is highly pyrophoric and will instantaneously ignite residual solvent[1].

Step 5: Isolation and Qualitative Check

  • Quench the acidic filtrate with saturated aqueous NaHCO₃, extract with ethyl acetate (3 × 20 mL), and dry over anhydrous Na₂SO₄[6].

  • Validation Step: Spot the crude mixture on a TLC plate and stain with ninhydrin. The product will char to a distinct color (typically blue/purple for secondary amines), instantly confirming the loss of the aromatic pyridine ring[6].

References

  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem. 1

  • Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Derivatives. BenchChem. 5

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. 6

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. 3

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances. 2

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. 4

Sources

Validation

Pharmacokinetic property comparison between piperidine and pyrrolidine scaffolds

An In-Depth Guide to the Pharmacokinetic Properties of Piperidine and Pyrrolidine Scaffolds for Drug Discovery Professionals Introduction In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are foun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Pharmacokinetic Properties of Piperidine and Pyrrolidine Scaffolds for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are foundational to the design of novel therapeutics. Among these, the six-membered piperidine and five-membered pyrrolidine rings are particularly ubiquitous, appearing in a vast array of approved drugs and clinical candidates. Their prevalence stems from their ability to introduce three-dimensional complexity into otherwise flat molecules, enabling precise vectoral orientation of functional groups to optimize target engagement. However, the choice between a piperidine and a pyrrolidine scaffold extends beyond mere structural considerations; it has profound implications for a molecule's pharmacokinetic profile, ultimately influencing its efficacy and safety.

This guide provides a comparative analysis of the pharmacokinetic properties of piperidine and pyrrolidine scaffolds, drawing upon experimental data to inform rational drug design. We will explore how the subtle differences in ring size, basicity, and conformational flexibility between these two scaffolds translate into meaningful distinctions in their absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Analysis of Physicochemical Properties

The pharmacokinetic behavior of a drug is intrinsically linked to its physicochemical properties. The seemingly minor difference of a single methylene unit between piperidine and pyrrolidine gives rise to distinct characteristics that govern their interactions within a biological system.

PropertyPiperidinePyrrolidineImplication for Pharmacokinetics
pKa ~11.2~11.3Both are strongly basic, leading to a high degree of ionization at physiological pH. This can influence absorption and distribution.
LogP 0.45 (unsubstituted)0.46 (unsubstituted)Similar lipophilicity for the parent scaffolds, but substitution patterns can dramatically alter this, impacting membrane permeability.
Conformational Flexibility Prefers a stable chair conformation.More flexible, adopting envelope and twist conformations.Flexibility can influence binding to targets and metabolic enzymes.
Ring Strain LowHigherRing strain can influence metabolic stability.

Absorption

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. Both piperidine and pyrrolidine-containing compounds, being basic amines, are typically well-absorbed. Their high pKa ensures that they are predominantly protonated in the acidic environment of the stomach and the upper small intestine. While ionization can reduce passive diffusion across the lipid-rich intestinal membrane, their absorption is often facilitated by transporters. However, the degree of substitution and the overall lipophilicity of the molecule play a more dominant role than the choice of the core scaffold itself.

Distribution

The volume of distribution (Vd) of a drug describes the extent to which it partitions from the systemic circulation into the tissues. The basicity of both piperidine and pyrrolidine scaffolds can lead to significant lysosomal trapping, a phenomenon where protonated basic compounds accumulate in the acidic environment of lysosomes within cells. This can result in a large Vd, which may be desirable for targeting intracellular pathogens but can also lead to unforeseen toxicities.

A key differentiator in the distribution of drugs containing these scaffolds often arises from their interactions with plasma proteins and transporters. While the core scaffolds themselves do not exhibit strong differential binding, the spatial arrangement of substituents, dictated by the ring's conformation, can significantly influence these interactions.

Metabolism: The Critical Point of Divergence

Metabolism is arguably the area where the most significant pharmacokinetic differences between piperidine and pyrrolidine scaffolds emerge. The primary routes of metabolism for these saturated heterocycles involve oxidation by cytochrome P450 (CYP) enzymes.

Piperidine Metabolism:

The metabolism of the piperidine ring typically proceeds through oxidation at the carbon atoms alpha to the nitrogen, leading to the formation of a lactam. This process is often initiated by N-dealkylation if the nitrogen is substituted. The resulting lactam can then undergo further hydrolysis. The relative stability of the chair conformation of the piperidine ring can influence the accessibility of specific C-H bonds to CYP enzymes.

Pyrrolidine Metabolism:

The pyrrolidine ring also undergoes oxidation, frequently at the carbon alpha to the nitrogen, to form a lactam. However, the greater ring strain and conformational flexibility of the pyrrolidine scaffold can sometimes lead to different metabolic outcomes, including ring opening reactions. Studies have shown that in certain contexts, pyrrolidine-containing compounds can be more susceptible to metabolic cleavage than their piperidine counterparts.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of compounds containing piperidine or pyrrolidine scaffolds using liver microsomes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound E Combine & Pre-incubate (37°C) A->E B Liver Microsomes B->E C Buffer C->E D NADPH System F Initiate with NADPH D->F E->F G Incubate & Sample at Time Points F->G H Quench with ACN + IS G->H I Centrifuge H->I J LC-MS/MS Analysis I->J K Data Interpretation J->K

Caption: Workflow for an in vitro metabolic stability assay.

Excretion

The primary routes of excretion for small molecule drugs are renal (urine) and biliary (feces). For polar metabolites of piperidine and pyrrolidine-containing compounds, renal clearance is often the predominant pathway. Unchanged drug can also be excreted renally, particularly if it has a low molecular weight and is not extensively bound to plasma proteins. The choice between a piperidine and pyrrolidine scaffold does not, in itself, dictate a specific excretion route. Instead, the overall properties of the final molecule, including its metabolites, will determine the primary route and rate of excretion.

Case Studies from the Literature

Several studies have directly compared the pharmacokinetic properties of piperidine and pyrrolidine analogs. For instance, a study on dual inhibitors of FAAH and MAGL demonstrated that a piperidine-containing compound exhibited higher metabolic stability in human liver microsomes compared to its pyrrolidine counterpart. This was attributed to the differential susceptibility of the scaffolds to CYP-mediated oxidation.

In another example, the development of CCR5 antagonists revealed that the metabolic fate of the molecules was heavily influenced by the nature of the heterocyclic core. While both piperidine and pyrrolidine-based compounds were explored, the final approved drug, Maraviroc, features a more complex heterocyclic system, highlighting that while these simple scaffolds are excellent starting points, further optimization is often necessary.

metabolic_pathways cluster_piperidine Piperidine Metabolism cluster_pyrrolidine Pyrrolidine Metabolism A Piperidine-containing Drug B CYP450 Oxidation A->B C Lactam Metabolite B->C D Further Hydrolysis C->D E Pyrrolidine-containing Drug F CYP450 Oxidation E->F G Lactam Metabolite F->G Major H Ring Opening F->H Possible

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